molecular formula C6H4F4N2 B1526934 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine CAS No. 1227514-27-3

3-Fluoro-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1526934
CAS No.: 1227514-27-3
M. Wt: 180.1 g/mol
InChI Key: KNEFTHGYNUOCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(trifluoromethyl)pyridin-2-amine (CAS 1227514-27-3) is a fluorinated pyridine derivative of high interest in advanced chemical research and development. With the molecular formula C 6 H 4 F 4 N 2 and a molecular weight of 180.10 g/mol, this compound is characterized by its pyridine ring substituted with both a fluoro and a trifluoromethyl group . This compound belongs to the class of trifluoromethylpyridine (TFMP) derivatives. While specific biological data for this molecule is not available, TFMP derivatives are extensively utilized in the agrochemical and pharmaceutical industries due to the unique combination of the fluorine atom's physicochemical properties and the pyridine moiety's characteristics . The trifluoromethyl group is a strong electron-withdrawing group that can significantly influence a molecule's metabolic stability, lipophilicity, and biomolecular affinity . Researchers value such fluorinated pyridines as key synthetic intermediates or building blocks for constructing more complex molecules, particularly in the discovery of new active ingredients . Please handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-4-3(6(8,9)10)1-2-12-5(4)11/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEFTHGYNUOCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine (CAS 1227514-27-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into the compound's properties, synthesis, reactivity, and safety considerations, offering a valuable resource for professionals in the field.

Core Molecular Attributes & Physicochemical Properties

This compound is a highly functionalized heterocyclic building block. The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring imparts unique electronic and steric properties, making it a valuable synthon for the development of novel therapeutic agents.[1][2]

The strategic incorporation of fluorine and trifluoromethyl groups can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The trifluoromethyl group, a strong electron-withdrawing moiety, can modulate the basicity of the pyridine nitrogen and the amino group, which is a critical consideration in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1227514-27-3[4][5]
Molecular Formula C₆H₄F₄N₂[5]
Molecular Weight 180.10 g/mol [5]
Appearance Off-white crystalline solid (typical)[6]
Purity ≥97% (typical from commercial suppliers)[5]
Storage Sealed in a dry environment at room temperature or 2-8°C. Keep in a dark place under an inert atmosphere.[7]

Note: Experimental physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.

Synthesis & Elucidation of Structure

General methods for the synthesis of trifluoromethylpyridines often involve the chlorination and subsequent fluorination of picoline precursors.[1][2] The introduction of the amino group onto a pyridine ring can be achieved through various methods, including nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) by an amine source.[8]

A potential synthetic pathway could start from a precursor such as 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, which could then undergo amination to yield the final product. The synthesis of related 2-aminopyridines has been achieved by reacting a halogenated pyridine with ammonia at elevated temperatures.[8]

Caption: Plausible synthetic route to the target compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a broad signal for the amine protons. The chemical shifts and coupling constants will be influenced by the fluorine and trifluoromethyl substituents.[9]

  • ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to fluorine and the trifluoromethyl group will exhibit characteristic splitting patterns due to C-F coupling.[10]

  • ¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this molecule, and it is expected to show two distinct signals: one for the fluorine atom directly attached to the ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.[11][12][13]

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • N-H stretching: Two bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[14]

  • N-H bending: A band around 1600-1650 cm⁻¹.[14]

  • C-F stretching: Strong absorptions in the 1000-1350 cm⁻¹ region, corresponding to the C-F bonds of both the fluoro and trifluoromethyl groups.

  • Aromatic C-N stretching: Bands in the 1250-1335 cm⁻¹ region.[14]

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak at m/z corresponding to the exact mass of C₆H₄F₄N₂.[15]

Reactivity & Potential Applications in Drug Discovery

The reactivity of this compound is dictated by the interplay of its functional groups.

Caption: Reactivity overview of the core functional groups.

  • Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. These transformations allow for the introduction of diverse functionalities, making it a key handle for library synthesis in drug discovery programs.

  • Pyridine Nitrogen: The pyridine nitrogen atom is basic and can be protonated to form salts or coordinate to metal centers. Its basicity is attenuated by the electron-withdrawing fluorine and trifluoromethyl groups.

  • Aromatic Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing substituents. This makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the substituents.[16] Conversely, electrophilic aromatic substitution is generally disfavored.

The combination of these features makes this compound a valuable building block for creating complex molecules with potential therapeutic applications. The fluorinated pyridine motif is present in a number of approved drugs and clinical candidates, highlighting the importance of such intermediates in modern medicinal chemistry.[1][2][3]

Safety & Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Based on available safety data sheets for analogous compounds, this substance may be harmful if swallowed, in contact with skin, or if inhaled.[17][18] It may also cause skin and serious eye irritation, as well as respiratory irritation.[19]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[20]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[20]

  • Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[20]

  • Storage: Store in a tightly closed container in a dry and cool place, away from incompatible materials.[20]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[20]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[20]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

It is imperative to consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound stands out as a strategically designed building block for medicinal chemistry. Its unique combination of a nucleophilic amino group and an electron-deficient, fluorinated pyridine ring offers a versatile platform for the synthesis of novel and complex molecules. Understanding its physicochemical properties, reactivity, and safe handling is crucial for its effective utilization in the pursuit of new therapeutic agents. As the demand for sophisticated fluorinated compounds in drug discovery continues to grow, the importance of intermediates like this will undoubtedly increase.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth exploration of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine, a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the 2-aminopyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. We present a validated, multi-step synthetic pathway, detailed experimental protocols, and a comprehensive characterization framework utilizing modern spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its strategic modification is a cornerstone of modern drug design. The introduction of fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, has become a principal strategy for optimizing drug candidates. The CF₃ group uniquely modulates a molecule's lipophilicity, electronic properties, and metabolic stability.[1] It is a potent electron-withdrawing group that can alter the pKa of nearby functionalities and often enhances binding affinity to target proteins.[1]

The subject of this guide, this compound, combines the benefits of the CF₃ group with an additional fluorine atom at the 3-position and an amino group at the 2-position. This specific arrangement creates a unique electronic and steric environment, making it a highly valuable and versatile intermediate for constructing complex molecular architectures in the pursuit of new agrochemicals and pharmaceuticals.[2][3] This guide offers a practical and scientifically grounded approach to its synthesis and rigorous quality control.

Physicochemical and Structural Properties

A precise understanding of the fundamental properties of a compound is critical for its effective use in synthesis and for interpreting analytical data.

PropertyValueSource
CAS Number 1227514-27-3--INVALID-LINK--
Molecular Formula C₆H₄F₄N₂--INVALID-LINK--
Molecular Weight 180.10 g/mol --INVALID-LINK--
Appearance Off-white to light yellow solid (predicted)General observation for similar compounds
Purity ≥97% (typical commercial grade)--INVALID-LINK--

The molecule's structure is characterized by a pyridine ring heavily influenced by three key substituents. The strongly electron-withdrawing trifluoromethyl group at C4 and the electronegative fluorine at C3 significantly decrease the electron density of the aromatic ring. This electronic deficit makes the ring susceptible to certain synthetic transformations and lowers the basicity of the pyridine nitrogen. Conversely, the electron-donating amino group at C2 partially counteracts this effect and serves as a critical handle for further functionalization.

A Validated Synthetic Pathway

While numerous methods exist for the synthesis of trifluoromethylpyridines, a direct, single-step synthesis for this compound is not prominently documented.[2] Therefore, a rational, multi-step approach commencing from a readily available precursor is required. The most logical and field-proven strategy involves the late-stage C-H fluorination of a pre-functionalized aminopyridine.

The proposed pathway leverages the activating effect of the C2 amino group to direct an electrophilic fluorinating agent to the adjacent C3 position. This approach is advantageous as it builds complexity on a commercially available scaffold, ensuring efficiency and high regioselectivity.[4]

Synthetic_Pathway cluster_0 Synthetic Workflow for this compound SM 2-Amino-4-(trifluoromethyl)pyridine (Starting Material) Fluorination Electrophilic C-H Fluorination SM->Fluorination Selectfluor® Aqueous/Organic Solvent Workup Aqueous Workup & Purification Fluorination->Workup Crude Product Product This compound (Target Molecule) Workup->Product Purified Product

Caption: Proposed synthetic workflow via late-stage C-H fluorination.

Experimental Protocol: Electrophilic C-H Fluorination

This protocol describes the selective fluorination of 2-Amino-4-(trifluoromethyl)pyridine. The choice of an electrophilic fluorinating agent like Selectfluor® is critical, as it is effective and safer to handle than gaseous fluorine sources. The aqueous solvent system facilitates the reaction and improves regioselectivity.[4]

Materials:

  • 2-Amino-4-(trifluoromethyl)pyridine (1.0 eq)

  • Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.2 eq)

  • Acetonitrile (CH₃CN)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-4-(trifluoromethyl)pyridine (e.g., 1.62 g, 10 mmol).

  • Dissolution: Add acetonitrile (20 mL) and deionized water (20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: In a single portion, add Selectfluor® (4.25 g, 12 mmol) to the stirring solution.

    • Causality Insight: The amino group at the C2 position is an activating ortho-, para-director for electrophilic aromatic substitution. It strongly directs the incoming electrophile ("F⁺" from Selectfluor®) to the ortho (C3) position, ensuring high regioselectivity.

  • Reaction Monitoring: Heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully quench by adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound.

Comprehensive Characterization and Quality Control

Confirming the identity, structure, and purity of the synthesized product is paramount. A multi-technique approach provides a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts and coupling constants are based on the strong electron-withdrawing effects of the CF₃ and F groups and the electron-donating NH₂ group.

Predicted NMR Spectroscopic Data:

NucleusPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) HzAssignment Notes
¹H NMR ~7.8 - 8.0Doublet (d)J(H,F) ≈ 4-6 HzH-6
~6.8 - 7.0Doublet (d)J(H,H) ≈ 5-7 HzH-5
~5.0 - 5.5Broad Singlet (br s)--NH₂
¹³C NMR ~150-155Doublet (d)¹J(C,F) ≈ 230-250 HzC-3 (bearing F)
~145-150Quartet (q)²J(C,F) ≈ 35-40 HzC-4 (bearing CF₃)
~142-146Singlet (s) or small d-C-2 (bearing NH₂)
~138-142Doublet (d)J ≈ 3-5 HzC-6
~122-125Quartet (q)¹J(C,F) ≈ 270-275 HzCF₃
~110-115Doublet (d)J ≈ 15-20 HzC-5
¹⁹F NMR ~ -60 to -65Singlet (s)--CF₃
~ -120 to -130Singlet (s)-C3-F

Protocol: NMR Sample Preparation and Acquisition

  • Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquire a ¹H spectrum using a standard pulse program.

  • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time with a greater number of scans is required.

  • Acquire a proton-decoupled ¹⁹F spectrum. No special parameters are typically needed, but ensure the spectral width is sufficient to capture both fluorine environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, DoubletN-H asymmetric & symmetric stretching (primary amine)
3100 - 3000WeakAromatic C-H stretching
1640 - 1600StrongN-H scissoring (bending)
1600 - 1450Medium-StrongPyridine ring C=C and C=N stretching
1350 - 1100Very Strong, BroadC-F stretching (CF₃ group)
1250 - 1150StrongC-F stretching (Aryl-F)

Protocol: IR Spectrum Acquisition (ATR)

  • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 180.10, corresponding to the molecular formula C₆H₄F₄N₂.

  • Key Fragments: Expect to see fragmentation patterns corresponding to the loss of small, stable molecules or radicals, such as:

    • m/z = 161 (Loss of F)

    • m/z = 153 (Loss of HCN from the ring)

    • m/z = 111 (Loss of CF₃)

Protocol: MS Sample Preparation (ESI)

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into the Electrospray Ionization (ESI) source via direct infusion or coupled with an LC system.

  • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z = 181.11.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. Fluorinated aromatic amines require careful handling.

  • Hazard Profile: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, similar to related chloro- and fluoro-aminopyridines. May cause irritation to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses with side shields. Conduct all manipulations in a certified chemical fume hood.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Room temperature storage is generally acceptable.[5]

References

Spectroscopic Data of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-4-(trifluoromethyl)pyridin-2-amine is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. The unique substitution pattern, featuring an electron-donating amino group, a strongly electronegative fluorine atom, and a potent electron-withdrawing trifluoromethyl group, imparts distinct physicochemical properties that are sought after in the design of novel pharmaceuticals and advanced materials.[1][2] A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic signature of this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are intended to empower researchers, scientists, and drug development professionals in their synthetic and analytical endeavors.

Molecular Structure and Spectroscopic Overview

The strategic placement of substituents on the pyridine ring creates a unique electronic environment that is directly reflected in its spectroscopic data. The amino group at the C2 position acts as a strong electron-donating group, while the fluorine at C3 and the trifluoromethyl group at C4 exert powerful electron-withdrawing effects. This electronic push-pull system significantly influences the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Figure 1. Molecular Structure of this compound cluster_molecule cluster_substituents C2 C2 C3 C3 C2->C3 NH2 NH₂ C2->NH2 C4 C4 C3->C4 F F C3->F C5 C5 C4->C5 CF3 CF₃ C4->CF3 C6 C6 C5->C6 N1 N1 C6->N1 N1->C2

Caption: Molecular structure with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ (δ 0.00 ppm) or a secondary standard like trifluorotoluene (δ -63.72 ppm) can be used.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 0-180 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: ≥1024, to achieve adequate signal-to-noise for the less sensitive ¹³C nucleus.

  • ¹⁹F NMR:

    • Pulse Program: Standard single-pulse, proton-decoupled.

    • Spectral Width: A range of approximately 100 ppm, centered around -60 to -150 ppm, is a good starting point.[3]

    • Number of Scans: 64-256.

¹H NMR Spectroscopy: Data and Interpretation

The proton NMR spectrum is expected to show three distinct signals: two for the aromatic protons on the pyridine ring and a broad signal for the amine protons.

Predicted Chemical Shift (δ) ppm Multiplicity Assignment Predicted Coupling Constants (J) Hz
~ 7.8 - 8.0Doublet (d)H6³J(H6-H5) ≈ 5-6
~ 6.8 - 7.0Doublet (d)H5³J(H5-H6) ≈ 5-6, ⁴J(H5-F) ≈ 1-2
~ 5.0 - 5.5Broad Singlet (br s)NH₂-

Interpretation:

  • H6 Proton: The proton at the C6 position is adjacent to the ring nitrogen, which is an electron-withdrawing atom, causing a downfield shift. It is expected to appear as a doublet due to coupling with the H5 proton.

  • H5 Proton: The H5 proton is expected to be upfield relative to H6. It will also appear as a doublet from coupling to H6. A smaller, long-range coupling to the fluorine at C3 (a four-bond coupling, ⁴J(H-F)) might also be observed, potentially leading to a doublet of doublets.

  • NH₂ Protons: The amine protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent. The exact chemical shift is highly dependent on the solvent, concentration, and temperature. Addition of D₂O would cause this signal to disappear, confirming its assignment.

¹³C NMR Spectroscopy: Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon signals will be split by the neighboring fluorine atoms (C-F coupling).

Predicted Chemical Shift (δ) ppm Predicted Multiplicity Assignment Predicted Coupling Constants (J) Hz
~ 158Doublet (d)C2²J(C2-F) ≈ 15-25
~ 148Doublet (d)C3¹J(C3-F) ≈ 240-260
~ 135Doublet of Quartets (dq)C4²J(C4-F) ≈ 20-30, ²J(C4-CF3) ≈ 30-40
~ 115Doublet (d)C5³J(C5-F) ≈ 3-5
~ 145Singlet or small doubletC6⁴J(C6-F) ≈ 0-3
~ 122Quartet (q)CF₃¹J(C-F) ≈ 270-280

Interpretation:

  • C2 and C3: C2, bonded to the amino group, will be significantly influenced by both the nitrogen and the adjacent fluorine, appearing as a doublet due to a two-bond C-F coupling. C3, directly bonded to fluorine, will show a very large one-bond coupling constant (¹J(C-F)).

  • C4: This carbon is coupled to both the fluorine at C3 and the three fluorine atoms of the trifluoromethyl group, leading to a complex doublet of quartets splitting pattern.

  • C5 and C6: These carbons will show smaller long-range couplings to the fluorine atom.

  • CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to the one-bond coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: Data and Interpretation

¹⁹F NMR is particularly informative for this molecule, with two expected signals corresponding to the two distinct fluorine environments.

Predicted Chemical Shift (δ) ppm Multiplicity Assignment Predicted Coupling Constants (J) Hz
~ -60 to -65Singlet (s)CF₃-
~ -130 to -140Singlet or multipletC3-F⁴J(F-CF3) ≈ 5-15

Interpretation:

  • CF₃ Group: The trifluoromethyl group typically appears as a singlet in the proton-decoupled ¹⁹F NMR spectrum in the region of -60 to -65 ppm relative to CFCl₃.[4]

  • C3-Fluorine: The fluorine atom attached to the pyridine ring is expected at a significantly different chemical shift. It may show a long-range coupling to the CF₃ group (a four-bond coupling), which would result in a narrow quartet. The exact chemical shift and coupling will be sensitive to the electronic environment of the pyridine ring.

Figure 2. Key NMR Interactions cluster_molecule H6 H6 H5 H5 H6->H5 ³J(H-H) F F H5->F ⁴J(H-F) NH2 NH₂ CF3 CF₃ F->CF3 ⁴J(F-F)

Caption: Visualization of key proton-proton and proton-fluorine couplings.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the spectrum can be acquired using a KBr (potassium bromide) pellet or as a thin film. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty sample holder is recorded first and subtracted from the sample spectrum.

IR Data and Interpretation
Wavenumber (cm⁻¹) Intensity Assignment
3450 - 3300Medium, two bandsN-H asymmetric & symmetric stretching
3100 - 3000WeakAromatic C-H stretching
1640 - 1600StrongN-H scissoring (bending)
1600 - 1450Medium-StrongPyridine ring C=C and C=N stretching
1350 - 1100Very StrongC-F stretching (CF₃ group)
~1250StrongAromatic C-F stretching
1330 - 1260MediumAromatic C-N stretching
900 - 650Medium-StrongAromatic C-H out-of-plane bending

Interpretation:

  • N-H Vibrations: The presence of a primary amine is clearly indicated by two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[5] A strong N-H scissoring band is also expected around 1640-1600 cm⁻¹.[6]

  • C-F Vibrations: The most intense absorptions in the spectrum are expected to be the C-F stretching vibrations of the trifluoromethyl group, typically appearing as a complex and very strong set of bands in the 1350-1100 cm⁻¹ region.[6] The stretching vibration of the C-F bond on the aromatic ring will also be present, likely around 1250 cm⁻¹.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps to confirm its identity and structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization Method: Electron Ionization (EI) is a common method for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds and often gives a prominent molecular ion or protonated molecule peak.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

MS Data and Interpretation
  • Molecular Ion (M⁺): The molecular weight of this compound (C₆H₄F₄N₂) is 180.03 g/mol . In an ESI-MS spectrum, the protonated molecule [M+H]⁺ at m/z 181.04 would be expected. In an EI-MS spectrum, the molecular ion peak M⁺ at m/z 180.03 should be observed.

  • Key Fragmentation Patterns: Under EI conditions, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for trifluoromethyl-substituted heterocycles include the loss of the trifluoromethyl radical (•CF₃) or a fluorine atom.

    • [M - CF₃]⁺: Loss of the •CF₃ group (mass 69) would result in a fragment ion at m/z 111.

    • [M - F]⁺: Loss of a fluorine atom (mass 19) could lead to a fragment at m/z 161.

    • Loss of HCN: A common fragmentation pathway for pyridine rings is the loss of hydrogen cyanide (HCN, mass 27), which could occur from the molecular ion or subsequent fragments.

Figure 3. Predicted Mass Spectrometry Fragmentation M [M]⁺˙ m/z = 180 M_minus_CF3 [M - CF₃]⁺ m/z = 111 M->M_minus_CF3 - •CF₃ M_minus_F [M - F]⁺ m/z = 161 M->M_minus_F - •F

Caption: Simplified predicted fragmentation pathway in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound reveals a distinct and informative profile. The interplay of the electron-donating amino group and the electron-withdrawing fluoro and trifluoromethyl substituents creates a unique electronic structure that is readily characterized by NMR, IR, and MS techniques. This guide provides the foundational spectroscopic data and interpretation necessary for researchers to confidently identify, characterize, and utilize this valuable chemical entity in the advancement of pharmaceutical and materials science research. The provided protocols serve as a robust starting point for the acquisition of high-quality spectroscopic data.

References

Physical and chemical properties of 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine (CAS No. 1227514-27-3), a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. This document elucidates the compound's structural features, reactivity profile, and provides detailed experimental protocols for its characterization and derivatization. As a key building block, the strategic incorporation of fluorine and a trifluoromethyl group on the 2-aminopyridine scaffold offers unique opportunities to modulate physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity in drug discovery programs.[1] This guide is intended to be a core resource for researchers leveraging this versatile intermediate in the synthesis of novel bioactive molecules and advanced materials.

Introduction and Significance

2-Amino-3-fluoro-4-(trifluoromethyl)pyridine, also known as 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine, belongs to a class of highly functionalized heterocyclic compounds that are increasingly utilized in the development of pharmaceuticals and agrochemicals.[2][3] The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[4] The introduction of a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position profoundly influences the molecule's electronic properties and conformation.

The trifluoromethyl group, a strong electron-withdrawing moiety, can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable interactions with protein targets, and improve membrane permeability by increasing lipophilicity. The fluorine atom further modulates the basicity of the pyridine nitrogen and the nucleophilicity of the amino group, offering fine-tuning capabilities for drug design.[5] This unique combination of substituents makes 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine a valuable synthon for accessing novel chemical space.

Physicochemical Properties

The precise experimental determination of all physical properties for 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine is not extensively reported in publicly available literature. The data presented below is a consolidation of information from chemical suppliers and predicted values. Researchers should consider this data as provisional and are encouraged to perform their own characterization.

Table 1: Physicochemical Properties of 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine

PropertyValueSource(s)
CAS Number 1227514-27-3[6][7][8]
IUPAC Name This compound[7]
Molecular Formula C₆H₄F₄N₂[6][7]
Molecular Weight 180.10 g/mol [6][7]
Appearance White to off-white solid (presumed)General Knowledge
Melting Point Not reported-
Boiling Point Not reported[6]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, MeOH, DMSO)General Knowledge
Purity (Typical) ≥97%[6][7]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[7]

Spectroscopic Profile

Detailed experimental spectra for 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine are not widely published. The following sections describe the expected spectroscopic characteristics based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a broad signal for the amino (-NH₂) protons. The chemical shifts and coupling constants will be influenced by the fluorine and trifluoromethyl substituents.

  • ¹³C NMR: The carbon spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: This is a crucial technique for characterizing this compound. Two distinct signals are expected: one for the fluorine atom on the pyridine ring and another for the trifluoromethyl group. The chemical shift of the CF₃ group is typically found in the range of -60 to -70 ppm (relative to CFCl₃).[9][10][11] The signal for the fluorine atom on the ring will exhibit coupling to adjacent protons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-N stretching, and vibrations associated with the pyridine ring and the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₆H₄F₄N₂.

Chemical Properties and Reactivity

The chemical reactivity of 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine is dictated by the interplay of the nucleophilic amino group and the electron-deficient pyridine ring.

  • Nucleophilicity of the Amino Group: The presence of two strong electron-withdrawing groups (-F and -CF₃) on the pyridine ring significantly reduces the electron density on the exocyclic amino group.[7] This diminished nucleophilicity means that reactions such as N-acylation may require more forcing conditions or highly reactive acylating agents (e.g., acyl chlorides) and potentially stronger, non-nucleophilic bases.[12][13][14][15]

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, although the existing substituents are not typical leaving groups. The reactivity of the ring protons towards deprotonation and subsequent functionalization could be a viable synthetic strategy.

  • Suzuki-Miyaura Cross-Coupling: The amino group provides a handle for further functionalization. For instance, the pyridine ring could be halogenated and subsequently used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to introduce aryl or heteroaryl substituents.[7][16][17][18]

Reactivity_Profile cluster_molecule 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine cluster_reactions Key Reactions cluster_products Potential Products Molecule C₆H₄F₄N₂ Acylation N-Acylation Molecule->Acylation Reduced Nucleophilicity Suzuki Suzuki Coupling (after halogenation) Molecule->Suzuki Other Other Derivatizations Molecule->Other Amide Amides/Imides Acylation->Amide Biaryl Biaryl Pyridines Suzuki->Biaryl Complex Complex Molecules Other->Complex Acylation_Workflow start Start: Dissolve Amine in DCM add_base Add DIPEA start->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add Acyl Chloride cool->add_acyl_chloride react Stir at RT (2-16h) add_acyl_chloride->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with NaHCO₃/Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end_node End: N-Acylated Product purify->end_node

References

An In-depth Technical Guide to the Crystal Structure of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated pyridine scaffolds are cornerstones of modern medicinal and materials chemistry, prized for the profound influence that fluorine and fluorinated groups exert on molecular properties such as metabolic stability, binding affinity, and solid-state characteristics.[1][2][3][4] This guide provides a comprehensive technical examination of the crystal structure of 3-fluoro-4-(trifluoromethyl)pyridin-2-amine derivatives. We will delve into the nuanced roles of the fluoro and trifluoromethyl substituents in directing crystal packing, detail the experimental protocols for synthesis and single-crystal X-ray diffraction, and analyze the resultant intra- and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solid-state properties of this important class of molecules.

The Foundational Role of Fluorine and Trifluoromethyl Groups in Crystal Engineering

The substitution of hydrogen with fluorine or trifluoromethyl (CF3) groups is a strategic decision in molecular design that dramatically alters the electronic and physical properties of the parent molecule.[2][5] Understanding these effects is paramount to predicting and controlling the crystal structure.

1.1. Electronic and Steric Influence

  • Fluorine: As the most electronegative element, fluorine imparts a strong inductive electron-withdrawing effect. Its small atomic radius allows it to replace hydrogen with minimal steric perturbation.[1][2] This high electronegativity is key to its ability to participate in non-covalent interactions, including weak hydrogen bonds and halogen bonds, which can be pivotal in determining crystal packing.[6]

  • Trifluoromethyl (CF3) Group: The CF3 group is a powerful electron-withdrawing substituent and is significantly more lipophilic than a methyl group.[7] Its introduction can drastically alter the electron density distribution of an aromatic ring, influencing its ability to participate in π-stacking interactions.[8][9] The CF3 group's rotational flexibility and potential for disorder can also present unique challenges and opportunities in crystal engineering.

1.2. Impact on Intermolecular Interactions

The presence of both a single fluorine atom and a CF3 group on the pyridine ring creates a unique electronic landscape. The cumulative electron-withdrawing effects polarize the aromatic system, influencing how molecules interact in the solid state. These interactions are not merely academic; they govern critical pharmaceutical properties such as solubility, dissolution rate, and stability. Key interactions anticipated in the crystal structures of these derivatives include:

  • Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor, while the pyridine nitrogen is a classic acceptor. This often leads to the formation of robust N-H···N synthons, which can form dimers or extended chains.[10]

  • Weak C-H···F and C-H···N interactions: These weaker hydrogen bonds play a crucial role in consolidating the crystal packing.

  • Halogen-based Interactions: Interactions such as C-F···π and F···F contacts, though weak, can collectively provide significant stabilization to the crystal lattice.[6]

  • π-π Stacking: The electron-deficient nature of the fluorinated pyridine ring can lead to electrostatic attraction with electron-rich aromatic systems or influence face-to-face or edge-to-face packing arrangements.

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals of sufficient quality.

2.1. Generalized Synthesis Protocol

The synthesis of fluorinated aminopyridines can be approached through several established routes.[11][12][13] A common strategy involves the construction of the substituted pyridine ring or the late-stage introduction of the amine or fluoro groups.[11][14]

Step-by-Step Generalized Synthesis:

  • Starting Material Selection: A common starting point is a pre-functionalized pyridine ring, such as a di-substituted pyridine containing chloro or methyl groups that can be chemically transformed. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine can be a precursor.[10]

  • Amination: The amine group is often introduced via nucleophilic aromatic substitution. A typical procedure involves heating the chlorinated precursor with a source of ammonia (e.g., aqueous ammonia or ammonia in ethanol) in a sealed vessel under pressure.

  • Fluorination (if necessary): If the fluorine atom is not present in the starting material, selective C-H fluorination can be achieved using specialized reagents, although this often requires careful control of regioselectivity.

  • Purification: The crude product is purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization to obtain material of high purity suitable for crystallization trials.

2.2. Protocol for Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The following methods are commonly employed for small organic molecules.

Method 1: Slow Evaporation

  • Solvent Selection: Dissolve the purified compound in a suitable solvent (or solvent mixture) at a concentration just below saturation. Good starting points include ethanol, methanol, ethyl acetate, or dichloromethane.

  • Preparation: Transfer the solution to a small, clean vial.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystals should form over several days to weeks.

Method 2: Vapor Diffusion

  • Setup: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar.

  • Anti-Solvent: Add a more volatile "anti-solvent" (in which the compound is poorly soluble) to the outer jar.

  • Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and inducing crystallization.

Crystal Structure Determination via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic arrangement within a crystalline solid.[15][16]

3.1. Experimental Workflow

The process from crystal to final structure follows a well-defined path, which can be visualized as follows:

experimental_workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B X-ray beam C Data Reduction & Integration B->C Diffraction Pattern D Structure Solution C->D Reflection Data (hkl) E Structure Refinement D->E Initial Model F Validation & Analysis (CIF) E->F Refined Structure intermolecular_interactions cluster_dimer Centrosymmetric Dimer cluster_packing Lattice Packing Mol1 Molecule A Mol2 Molecule B Mol1->Mol2 N-H···N Hydrogen Bond Dimer1 Dimer 1 Dimer2 Dimer 2 Dimer1->Dimer2 C-H···F Interactions Dimer2->Dimer1 F···F Contacts

References

A Senior Application Scientist's Technical Guide to 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The trifluoromethyl group (–CF3) and strategically placed fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine, identified by its CAS number 1227514-27-3, is a prime example of a highly functionalized building block that offers medicinal and agricultural chemists a versatile platform for innovation.

The unique arrangement of its substituents—an amine group for nucleophilic reactions or amide bond formation, a trifluoromethyl group for modulating electronic properties and increasing lipophilicity, and a fluorine atom that can influence pKa and provide a potential vector for further interactions—makes this compound a valuable intermediate. This guide provides an in-depth overview of its commercial availability, key technical properties, and strategic applications for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

Understanding the fundamental properties of a chemical building block is paramount for its effective and safe implementation in any synthetic workflow. The data presented below is consolidated from commercially available safety data sheets (SDS).

Table 1: Core Technical Data for this compound

PropertyValueSource
CAS Number 1227514-27-3--INVALID-LINK--
Molecular Formula C₆H₄F₄N₂--INVALID-LINK--[3]
Molecular Weight 180.10 g/mol --INVALID-LINK--[3]
Appearance Solid (form may vary by supplier)General Supplier Information
Purity Typically ≥97%--INVALID-LINK--[3]
Storage Keep in a dark place, inert atmosphere, 2-8°C--INVALID-LINK--[4]
Safety and Handling: A Trustworthy Protocol

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. The following guidelines are based on GHS classifications and are essential for any laboratory professional handling this compound.

  • Hazard Statements: Based on data for structurally similar compounds, this chemical should be handled as potentially harmful if swallowed, causing skin irritation, and causing serious eye irritation.

  • Precautionary Measures:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the specific Safety Data Sheet provided by your supplier before commencing any experimental work. This ensures a self-validating system of safety where the most current information is always at hand.

Commercial Availability and Sourcing

The accessibility of a key building block is a critical logistical consideration for any research program. This compound is available from several specialized chemical suppliers, typically on a research scale (milligrams to grams). For larger quantities, inquiries into custom synthesis or bulk manufacturing are recommended.

Table 2: Selected Commercial Suppliers of this compound

SupplierProduct/Catalog No.PurityNotes
BLDpharm 1227514-27-3≥97%Offers various pack sizes.[4]
AbacipharmTech AB28356N/AGlobal chemical supplier.[5]
Moldb M12029997%Provides pricing for multiple quantities.[3]
Combi-Blocks HB-5690N/ASDS available for download.
Sunway Pharm Ltd. CB7223897%Offers 1g and 5g quantities.

Note: Availability and pricing are subject to change. It is advisable to contact suppliers directly for current information.

Synthetic Strategy and Application

Plausible Synthetic Pathways
  • Halogen Exchange: Starting from a chlorinated picoline derivative, a multi-step process involving chlorination and subsequent fluorine exchange is employed.

  • Cyclocondensation: Building the pyridine ring from a smaller, trifluoromethyl-containing building block.

The diagram below illustrates a generalized, plausible workflow for synthesizing this class of compound, providing a logical framework for how such a molecule is constructed.

G cluster_start Starting Materials cluster_process Core Synthesis A Chlorinated Picoline or CF3-Acyl Precursor B Step 1: Introduction of CF3 Group (e.g., Halogen Exchange) A->B Fluorination C Step 2: Ring Functionalization (e.g., Nitration/Chlorination) B->C Activation D Step 3: Introduction of Fluoro Group (e.g., Nucleophilic Substitution) C->D Fluorination E Step 4: Introduction of Amino Group (e.g., Nitro Group Reduction) D->E Reduction F Final Product: 3-Fluoro-4-(trifluoromethyl) pyridin-2-amine E->F Purification

Caption: Generalized synthetic workflow for TFMP derivatives.

Application in Drug Discovery: A Versatile Synthon

The true value of this compound lies in its potential as a versatile synthon. The 2-amino group is a key handle for a variety of coupling reactions, most notably the formation of amides, sulfonamides, and ureas, or for constructing new heterocyclic rings.

Example Experimental Protocol: Amide Coupling (Generalized)

This protocol describes a standard, trustworthy method for coupling the title compound with a carboxylic acid, a fundamental reaction in medicinal chemistry.

  • Reagent Preparation: In a dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

  • Activator Addition: Add a suitable coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq), dropwise to the stirring solution. The causality here is to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Workup and Purification:

    • Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

    • Extract the product into an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

The diagram below illustrates this critical synthetic transformation.

Caption: Standard amide coupling reaction workflow.

Conclusion

This compound is more than just another chemical in a catalog; it is a strategic tool for researchers aiming to access novel chemical space. Its unique combination of fluorine-containing activating groups and a versatile amino handle provides a direct route to complex molecules with potentially enhanced pharmacological and pesticidal properties. By understanding its commercial availability, handling its specific safety requirements with diligence, and applying it in logical, well-established synthetic protocols, scientists can effectively leverage this building block to accelerate their research and development programs.

References

An In-depth Technical Guide to the Electron-Withdrawing Effects in 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potent electron-withdrawing effects inherent to the molecular architecture of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine. This specialized heterocyclic amine is of significant interest to researchers and professionals in drug discovery and medicinal chemistry due to the unique electronic properties imparted by its substituents. The strategic placement of a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position of the 2-aminopyridine scaffold creates a profoundly electron-deficient aromatic system. This guide will delve into the synergistic impact of these two powerful electron-withdrawing groups on the molecule's reactivity, acidity, and overall chemical behavior. We will explore the underlying principles of inductive and resonance effects, supported by quantitative data, detailed experimental protocols for synthesis and characterization, and illustrative diagrams to provide a thorough resource for professionals in the field.

Introduction: The Strategic Importance of Fluorination in Pyridine Scaffolds

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry. These modifications can dramatically alter a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The pyridine ring, a privileged structure in numerous biologically active compounds, is a frequent target for such strategic fluorination.[2]

This compound is a compelling case study in the power of targeted fluorination. The convergence of an amino group (an electron-donating group) with two strong electron-withdrawing substituents on the pyridine ring results in a unique electronic landscape. This guide will dissect the individual and combined effects of the 3-fluoro and 4-trifluoromethyl groups, providing a detailed understanding of their influence on the molecule's chemical properties and its potential as a versatile building block in the synthesis of novel therapeutics and agrochemicals.[3][4]

The Electron-Withdrawing Powerhouse: A Tale of Two Substituents

The profound electron-withdrawing nature of this compound stems from the distinct electronic properties of its two key substituents: the fluorine atom and the trifluoromethyl group.

The Inductive Effect of the 3-Fluoro Substituent

Fluorine is the most electronegative element, and its presence on the pyridine ring exerts a strong electron-withdrawing inductive effect (-I). This effect involves the polarization of the sigma (σ) bond between the carbon and fluorine atoms, pulling electron density away from the aromatic ring. While fluorine also possesses lone pairs that can participate in a +M (mesomeric or resonance) effect, its inductive effect is generally considered to be dominant in deactivating the ring towards electrophilic attack.[5]

The Potent Inductive and Hyperconjugative Effects of the 4-Trifluoromethyl Group

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry.[6] Its potent -I effect is a result of the cumulative electronegativity of the three fluorine atoms. This strong inductive pull significantly reduces the electron density of the pyridine ring. Additionally, the C-F bonds can engage in hyperconjugation, further delocalizing electron density away from the ring and enhancing its electron-deficient character.

Synergistic Effects on the Pyridine Ring

The combination of the 3-fluoro and 4-trifluoromethyl groups creates a highly electron-poor pyridine ring. This has several important consequences:

  • Reduced Basicity: The electron-withdrawing nature of the substituents significantly decreases the electron density on the pyridine nitrogen, making it a much weaker base compared to unsubstituted pyridine. This is reflected in a lower pKa value for the conjugate acid.

  • Altered Reactivity: The electron-deficient ring is deactivated towards electrophilic aromatic substitution and activated towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the 3-position can potentially act as a leaving group in SNAr reactions.

  • Enhanced Lipophilicity: The trifluoromethyl group, in particular, significantly increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes.[1][6]

  • Increased Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation, often leading to a longer biological half-life for molecules containing this moiety.[1][6]

Quantitative Assessment of Electron-Withdrawing Effects: Hammett Constants

SubstituentPosition on PyridineTypical Hammett Constant (σp)Expected Effect on this compound
-F3+0.06Strong inductive withdrawal (-I), weak resonance donation (+M). Overall electron-withdrawing.
-CF34+0.54Very strong inductive withdrawal (-I) and hyperconjugation. Strongly electron-withdrawing.
-NH22-0.66Strong electron-donating effect through resonance (+M).

Note: Hammett constants are typically measured for benzoic acid derivatives and can vary depending on the specific reaction and aromatic system. The values presented here are for general comparison.

The large positive σp value for the trifluoromethyl group highlights its powerful electron-withdrawing nature. The fluorine atom's effect is more modest but still contributes to the overall electron deficiency of the ring. The electron-donating amino group partially counteracts these effects, particularly at the ortho and para positions relative to it.

Synthesis and Characterization

Proposed Synthetic Pathway

Synthetic Pathway A Starting Material (e.g., a substituted pyridine) B Intermediate 1 (Introduction of CF3 group) A->B Trifluoromethylation C Intermediate 2 (Introduction of F group) B->C Fluorination D Final Product This compound C->D Amination

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Trifluoromethylation of a suitable pyridine precursor.

A common method for introducing a trifluoromethyl group is through a copper-mediated reaction.[7] For instance, starting with a 4-iodopyridine derivative, one could perform a trifluoromethylation using a reagent like (trifluoromethyl)trimethylsilane in the presence of a copper(I) salt.

  • To a dry, nitrogen-flushed flask, add the 4-iodopyridine precursor, copper(I) iodide, and a fluoride source (e.g., potassium fluoride).

  • Add a suitable solvent such as DMF or NMP.

  • Slowly add (trifluoromethyl)trimethylsilane at room temperature.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, quench with aqueous ammonia, and extract the product with an organic solvent.

  • Purify the resulting 4-(trifluoromethyl)pyridine intermediate by column chromatography.

Step 2: Fluorination of the 4-(trifluoromethyl)pyridine intermediate.

Step 3: Amination of the 3-fluoro-4-(trifluoromethyl)pyridine intermediate.

If a suitable precursor with a leaving group at the 2-position (e.g., 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine) is synthesized, amination can be achieved through nucleophilic aromatic substitution.

  • Dissolve the 2-halo-3-fluoro-4-(trifluoromethyl)pyridine intermediate in a suitable solvent such as DMSO or NMP.

  • Add a source of ammonia, such as aqueous ammonia or an ammonia equivalent.

  • Heat the reaction mixture in a sealed vessel to the required temperature (e.g., 100-150 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Characterization: Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for this compound.

Table 1: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR Two aromatic protons exhibiting complex coupling patterns due to H-F and H-H coupling. A broad singlet for the -NH₂ protons.
¹³C NMR Six distinct carbon signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
¹⁹F NMR Two distinct fluorine signals. One for the trifluoromethyl group (a singlet) and one for the fluorine atom on the ring (a multiplet due to coupling with aromatic protons).[8]
IR Spectroscopy Characteristic N-H stretching bands (around 3300-3500 cm⁻¹), C-F stretching bands (strong, in the 1100-1350 cm⁻¹ region), and aromatic C=C and C=N stretching bands (1450-1600 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₆H₄F₄N₂. Fragmentation patterns would likely involve the loss of HF and CF₃.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow from understanding the electronic effects to the practical synthesis and characterization of the target molecule.

Experimental Workflow cluster_0 Conceptual Understanding cluster_1 Synthetic Strategy cluster_2 Execution and Analysis A Analyze Electron-Withdrawing Effects (-I, +M, Hyperconjugation) B Predict Effects on Reactivity (Basicity, SNAr, Electrophilic Substitution) A->B C Propose Synthetic Route B->C Guides Synthesis Design D Develop Experimental Protocol C->D E Synthesize Compound D->E Provides Methodology F Purify and Characterize (NMR, IR, MS) E->F F->A Validates Predictions

Caption: Logical workflow from theoretical analysis to experimental validation.

Conclusion

This compound serves as an exemplary model for the strategic application of electron-withdrawing groups in medicinal chemistry. The synergistic interplay of the 3-fluoro and 4-trifluoromethyl substituents creates a highly electron-deficient pyridine scaffold with unique reactivity and physicochemical properties. This in-depth guide has provided a comprehensive overview of the electronic effects at play, a plausible synthetic strategy, and predicted characterization data. A thorough understanding of these principles is crucial for researchers and drug development professionals seeking to leverage the power of fluorination in the design of novel and effective therapeutic agents.

References

Reactivity Profile of the Amino Group in 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine: A Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluoro-4-(trifluoromethyl)pyridin-2-amine is a valuable building block in modern medicinal and agrochemical research, prized for the unique physicochemical properties imparted by its fluorine substituents.[1] However, the very features that make it attractive also render it a challenging substrate for synthetic manipulation. The primary amino group at the C2 position exhibits profoundly suppressed reactivity due to the potent electronic-withdrawing effects of the adjacent C3-fluoro and C4-trifluoromethyl groups. This guide provides a comprehensive analysis of the amino group's electronic landscape, basicity, and nucleophilicity. It moves beyond theoretical discussion to offer field-proven strategies and detailed protocols for key transformations, including N-acylation and palladium-catalyzed cross-coupling reactions, enabling chemists to successfully incorporate this versatile scaffold into complex target molecules.

Molecular Architecture and the Electronic Landscape

The reactivity of the C2-amino group in this compound is fundamentally governed by the cumulative electron-withdrawing nature of its environment. Three key features dominate its electronic profile:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is inherently electron-withdrawing via resonance and inductive effects, reducing the electron density of the entire aromatic system, a property known as π-deficiency.[2]

  • C4-Trifluoromethyl Group (-CF₃): This is one of the most powerful electron-withdrawing groups in organic chemistry, operating primarily through a strong negative inductive effect (-I).[3]

  • C3-Fluoro Group (-F): The fluorine atom exerts a strong -I effect due to its high electronegativity.

These effects synergistically decrease the electron density on the exocyclic amino nitrogen, significantly dampening its basicity and nucleophilicity.

Caption: Inductive withdrawal by F and CF₃ groups.

A Tale of Two Properties: Basicity and Nucleophilicity

While often correlated, basicity and nucleophilicity are distinct properties. For this substrate, the distinction is critical for predicting reactivity.

3.1. Basicity: A Quantitative Perspective

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). The powerful deactivation by the fluoro and trifluoromethyl groups results in an exceptionally low predicted pKa for this compound, rendering it a significantly weaker base than typical aromatic amines.

CompoundpKa (Predicted/Experimental)Relative Basicity
Aniline4.6Standard Reference
2-Aminopyridine6.86More basic than aniline
2-Amino-4-(trifluoromethyl)pyridine4.62 (Predicted)[4]~160x less basic than 2-aminopyridine
This compound -1.83 (Predicted) [5]Extraordinarily Weak Base

This extremely low basicity means the lone pair on the amino nitrogen is highly delocalized and energetically stabilized, making it very reluctant to accept a proton.

3.2. Nucleophilicity: The Practical Implications

The suppressed electron density directly translates to poor nucleophilicity.[6] The amine will react sluggishly, if at all, with weak electrophiles. Successful derivatization, therefore, hinges on carefully selecting highly reactive reagents and optimized, often forcing, reaction conditions. Standard protocols used for anilines or simpler aminopyridines are likely to fail or provide negligible yields.

Strategic Approaches to N-Functionalization

Successful modification of the amino group requires overcoming its inherent low reactivity. The following sections detail proven strategies for key transformations.

4.1. N-Acylation and N-Sulfonylation

The formation of amide or sulfonamide bonds is a cornerstone of synthetic chemistry. For this substrate, the reaction requires a highly electrophilic acylating or sulfonylating agent.

Causality Behind Experimental Choices:

  • Reagent: Acyl chlorides or sulfonyl chlorides are preferred over less reactive anhydrides or esters.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. It acts as a scavenger for the HCl byproduct without competing with the weakly nucleophilic amine. Pyridine can also be used as both a base and a solvent.

  • Catalyst: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be beneficial, as it forms a highly reactive acylpyridinium intermediate.

  • Temperature: Elevated temperatures may be required to drive the reaction to completion.

Experimental Protocol: General Procedure for N-Acylation

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv).

  • Solvent: Dissolve the amine in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine (approx. 0.1-0.5 M concentration).

  • Base Addition: Add the non-nucleophilic base (e.g., Triethylamine, 1.5-2.0 equiv). If using, add DMAP (0.1 equiv).

  • Cooling: Cool the mixture to 0 °C in an ice bath. This helps to control the initial exotherm of the reaction.

  • Reagent Addition: Add the acyl chloride (1.1-1.2 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be necessary.

  • Workup: Upon completion, quench the reaction with water or saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

4.2. Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming aryl C-N bonds.[7][8] Coupling a severely electron-deficient amine like this compound is a significant challenge that pushes the limits of modern catalyst systems.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This is the most critical parameter. Standard Pd/phosphine catalysts are often ineffective. Success relies on the use of highly active, bulky, and electron-rich phosphine ligands developed by the Buchwald group.[8] These ligands accelerate the rate-limiting reductive elimination step and stabilize the palladium catalyst.

  • Base: A strong, non-nucleophilic base is required to deprotonate the weakly acidic N-H bond of the amine after coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is common, but for sensitive substrates, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer better functional group tolerance.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.

BHW_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate L₂Pd(II)(Ar)(X) Pd0->OxAdd Ar-X (Aryl Halide) AmineCoord Amine Coordination [L₂Pd(II)(Ar)(NH₂R')]+X⁻ OxAdd->AmineCoord R'-NH₂ (Amine) Deprotonation Amido Complex L₂Pd(II)(Ar)(NHR') AmineCoord->Deprotonation Base (-BH⁺X⁻) RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product Ar-NH₂R' (Product) RedElim->Product

Caption: Generalized Buchwald-Hartwig catalytic cycle.

Recommended Catalyst Systems for Challenging Amines

PrecatalystLigandBaseTypical Solvents
Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane
XPhos Pd G3(Pre-formed)Cs₂CO₃, NaOtBuToluene, THF

Experimental Protocol: Buchwald-Hartwig Amination

  • Glovebox Setup: All manipulations should be performed in an inert atmosphere glovebox due to the air-sensitivity of the catalyst, ligands, and base.

  • Reaction Vessel: To a vial or flask, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv).

  • Reagent Addition: Add this compound (1.2-1.5 equiv).

  • Solvent: Add anhydrous, degassed solvent (e.g., Toluene).

  • Sealing and Heating: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block (typically 80-110 °C).

  • Reaction: Stir vigorously for the prescribed time (4-24 hours), monitoring by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Spectroscopic Fingerprints

Characterization of this molecule and its derivatives relies on a combination of spectroscopic techniques. The electronic environment strongly influences the chemical shifts.

NucleusPredicted Chemical Shift (δ) ppmKey Features
¹H NMRH-5: ~6.8-7.2, H-6: ~8.1-8.4, NH₂: ~4.5-5.5 (broad)The protons on the pyridine ring are deshielded. The NH₂ signal is typically broad and its position is solvent-dependent.[3]
¹³C NMRC-2, C-3, C-4 will show complex splitting due to C-F coupling.The CF₃ carbon will appear as a quartet.
¹⁹F NMR-F: ~-140 to -160 ppm, -CF₃: ~-60 to -70 ppm¹⁹F NMR is a critical tool for confirming the presence and integrity of the fluorine-containing groups.
IR (cm⁻¹)N-H stretch: 3300-3500 (doublet), C-F stretch: 1100-1350 (strong)The N-H stretch confirms the primary amine, while the strong C-F absorptions are characteristic of the fluoro and trifluoromethyl groups.[3]

Conclusion

The amino group in this compound is a challenging yet synthetically valuable functional group. Its reactivity is characterized by extremely low basicity and attenuated nucleophilicity, a direct consequence of the powerful, cumulative electron-withdrawing effects of the pyridine ring and the C3/C4 fluorine substituents. Standard synthetic protocols are often insufficient for its derivatization. Success requires a deliberate and informed approach, utilizing highly reactive electrophiles for acylation and advanced, sterically demanding, electron-rich ligand systems for modern cross-coupling reactions. By understanding the underlying electronic principles and employing the specialized protocols outlined in this guide, researchers can effectively harness the potential of this unique building block in the development of next-generation pharmaceuticals and agrochemicals.

References

Stability and storage conditions for 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluoro-4-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. The inherent reactivity of the aminopyridine scaffold, combined with the strong electron-withdrawing effects of its substituents, necessitates a thorough understanding of its stability profile. Proper storage and handling are paramount to ensure its chemical integrity, prevent degradation, and guarantee the reproducibility of experimental outcomes. This technical guide provides a comprehensive overview of the physicochemical properties, key stability liabilities, potential degradation pathways, and scientifically grounded protocols for the optimal storage and handling of this compound.

Physicochemical Profile and Chemical Identity

Understanding the fundamental properties of a compound is the first step in developing appropriate stability protocols. This compound is a solid, crystalline material at room temperature.[1] The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring significantly influences the molecule's electronic properties, rendering the amine group less basic compared to unsubstituted 2-aminopyridine.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 1227514-27-3 [2][3]
Molecular Formula C₆H₄F₄N₂ [3]
Molecular Weight 180.10 g/mol [3]
Appearance White to off-white solid/crystalline powder [1]

| Melting Point | Not consistently reported; similar compounds melt between 53-108 °C |[1] |

cluster_structure Chemical Structure structure This compound caption Figure 1: Chemical Structure

Figure 1: Chemical Structure of the Compound.

Core Stability Assessment and Influencing Factors

While generally stable under recommended storage conditions, the long-term integrity of this compound is contingent on controlling several key environmental factors.[4] The primary liabilities stem from its amine functionality and susceptibility to atmospheric conditions.

Causality of Stability Risks
  • Atmospheric Exposure (Oxygen & Humidity): Oxygen presents a significant risk for oxidative degradation, a common pathway for aromatic amines.[5] This process can be accelerated by the presence of trace metal ions. Furthermore, some analogous compounds are noted to be hygroscopic, meaning they can absorb moisture from the air, which can facilitate degradation or affect physical handling properties.[6]

  • Temperature: Elevated temperatures can provide the activation energy required for thermal degradation.[7] While stable at ambient temperatures, prolonged exposure to heat should be avoided to prevent the formation of polymeric byproducts or other degradants.

  • Light: Aromatic and heterocyclic compounds can be susceptible to photodegradation. Although specific data for this compound is scarce, exposure to UV or high-intensity light should be minimized as a precautionary measure.

  • Chemical Incompatibility: As a nucleophilic amine, the compound is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[6][8] Contact with strong acids and acid chlorides should also be avoided.

Potential Degradation Pathways

The chemical structure predicts two primary modes of degradation under improper storage or handling conditions: oxidation and thermal decomposition.

cluster_stress Stress Factors cluster_products Potential Degradation Products A This compound B Atmospheric Oxygen (with trace metals, humidity) A->B Oxidation C Elevated Temperature (>40°C) A->C Thermal Stress D Oxidized Dimers/Polymers Ammonia B->D E Carbamates / Ureas (reaction with CO2) C->E

Figure 2: Potential Degradation Pathways.
Oxidative Degradation

This is the most probable degradation pathway under ambient conditions. The amine group can be oxidized, potentially leading to the formation of colored impurities, ammonia, and higher molecular weight compounds like dimers or oligomers.[9] The rate of oxidation is often influenced by factors like pH, metal catalysts, and the presence of light.

Thermal Degradation

At elevated temperatures, particularly in the presence of atmospheric carbon dioxide, amines can reversibly form carbamates.[5] Over time, these intermediates can undergo further reactions to form ureas or other condensed products, which would be observed as a loss of purity and the appearance of new, less-soluble impurities.[7][10]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the quality of this compound.

Long-Term Storage Protocol

The primary objective of long-term storage is to mitigate exposure to the detrimental factors identified in Section 2.0.

Table 2: Recommended Long-Term Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated) To minimize thermal degradation and slow down kinetic processes.
Atmosphere Store under an inert gas (Argon or Nitrogen). To prevent oxidative degradation from atmospheric oxygen.[6]
Container Tightly sealed, amber glass vial or other opaque container. To prevent moisture ingress and protect from light.[1]

| Location | A dry, well-ventilated, designated chemical storage area. | To ensure a stable environment and safe containment.[4][6] |

Safe Handling Workflow

Given the compound's hazard profile—often causing skin, eye, and respiratory irritation[8][11]—a stringent handling workflow must be followed.

Start Start Retrieve Retrieve Container from 2-8°C Storage Start->Retrieve Equilibrate Equilibrate to Room Temp (min. 30 mins) Retrieve->Equilibrate FumeHood Transfer to Chemical Fume Hood Equilibrate->FumeHood Weigh Weigh Required Amount into a new, dry vial FumeHood->Weigh Seal Immediately Purge Headspace with Inert Gas & Seal Tightly Weigh->Seal Return Return Parent Container to 2-8°C Storage Seal->Return End End Return->End

Figure 3: Safe Handling and Aliquoting Workflow.

Causality Behind the Workflow:

  • Equilibration: Allowing the container to warm to room temperature before opening is critical. Opening a cold vial immediately causes atmospheric moisture to condense on the cold solid, compromising its integrity.

  • Inert Atmosphere: All weighing and aliquoting should be performed swiftly to minimize air exposure. The use of a glovebox or flushing the container with an inert gas before sealing is best practice.

  • Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1][6]

Experimental Protocol: Accelerated Stability Study

To provide a self-validating system for researchers, the following protocol outlines an accelerated stability study. This allows a laboratory to assess the short-term stability of a specific batch under stressed conditions, providing predictive data for long-term storage.

Objective

To evaluate the stability of this compound when exposed to elevated temperature and humidity over a 4-week period.

Materials
  • This compound sample

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (or other appropriate mobile phase modifier)

  • Stability chamber or oven (40°C ± 2°C, 75% RH ± 5% RH)

  • Analytical balance

  • HPLC-UV system

  • LC-MS system (for peak identification)

Methodology
  • Time-Zero (T₀) Analysis:

    • Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Perform an initial HPLC-UV analysis to determine the initial purity (as % peak area). This is the T₀ reference point.

    • If possible, obtain an LC-MS spectrum to serve as the T₀ fingerprint.

  • Sample Preparation for Stressing:

    • Weigh approximately 5-10 mg of the solid compound into three separate, loosely capped amber glass vials (to allow atmospheric exposure).

    • Place the vials into the stability chamber set to 40°C / 75% RH.

  • Time-Point Analysis (T₁, T₂, T₄):

    • At the end of week 1, week 2, and week 4, remove one vial from the chamber.

    • Visually inspect the sample for any changes in color or appearance.

    • Prepare a sample solution at the same concentration as the T₀ sample.

    • Analyze by HPLC-UV using the identical method as T₀.

  • Data Analysis:

    • Compare the purity (% peak area) at each time point to the T₀ value.

    • Calculate the percentage of degradation and note the peak areas of any new impurities.

    • If significant degradation is observed, analyze the sample by LC-MS to tentatively identify the mass of the degradation products.

cluster_prep Preparation cluster_testing Time-Point Testing cluster_analysis Analysis & Conclusion A Analyze T₀ Sample (HPLC, LC-MS) B Place Weighed Samples in Stability Chamber (40°C / 75% RH) A->B C Pull Sample at Week 1 B->C D Pull Sample at Week 2 B->D E Pull Sample at Week 4 B->E F Analyze Pulled Samples (Visual, HPLC, LC-MS) C->F D->F E->F G Compare Time-Point Data to T₀ Reference F->G H Quantify Degradation & Identify Impurities G->H I Draw Conclusion on Compound Stability H->I

References

A Technical Guide to the Safe Handling of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive safety and handling guide for 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine (CAS No. 1227514-27-3), a fluorinated pyridine derivative commonly utilized as a building block in medicinal chemistry and drug discovery. The insights and protocols herein are synthesized from established safety data for structurally similar compounds to ensure a robust and proactive approach to laboratory safety. This guide is intended for researchers, chemists, and technical personnel engaged in the use of this reagent.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of its safe handling. This compound is a specialized reagent whose properties dictate its appropriate storage and manipulation.

PropertyValueSource
Chemical Name This compound[1][2]
Synonym 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine[3]
CAS Number 1227514-27-3[1][3]
Molecular Formula C₆H₄F₄N₂[3][4]
Molecular Weight 180.10 g/mol [3][4]
Storage Sealed in a dry, room temperature environment.[3]

Note: Detailed physical properties such as melting and boiling points are not consistently available in the provided search results. Researchers should handle the compound as a solid at room temperature.

GHS Hazard Profile and Risk Mitigation

Based on data from closely related trifluoromethyl pyridine amines, a clear hazard profile emerges. The Globally Harmonized System (GHS) classification necessitates specific precautions to mitigate risks of exposure. The compound is anticipated to be classified as a skin, eye, and respiratory irritant.[5][6]

GHS ClassificationHazard CodeDescription
Skin IrritationCategory 2H315: Causes skin irritation.[5]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation.[5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[5]

Signal Word: Warning [5][7]

This classification is the cornerstone of our safety protocols. The potential for irritation dictates the mandatory use of engineering controls and personal protective equipment to create a self-validating system of safety where exposure is systematically prevented.

Proactive Handling and Exposure Control

Adherence to the following protocols is mandatory when handling this compound. These steps are derived directly from the precautionary statements associated with its hazard classification.[8]

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to respiratory irritants (H335) is to handle the material in a controlled environment.

  • Protocol: All weighing and transfers of the solid compound must be conducted within a certified chemical fume hood or a glove box.[6][7] Use only in well-ventilated areas.[6][7] The airflow of the hood provides a physical barrier, preventing inhalation of any dust or aerosol. An eyewash station and safety shower must be readily accessible in the immediate vicinity of handling.[9]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for engineering controls but a critical final barrier to prevent dermal and ocular exposure.

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of after handling the compound.[10] Proper glove removal technique is essential to avoid cross-contamination.[10]

  • Eye and Face Protection: Safety glasses with side shields are mandatory at a minimum.[10] Given the H319 classification (Causes serious eye irritation), it is highly recommended to use chemical safety goggles or a full-face shield, especially when handling larger quantities or if there is a risk of splashing.[7][9]

  • Skin and Body Protection: A standard laboratory coat must be worn and kept fully fastened.[9] Ensure no skin is exposed.

  • Respiratory Protection: If engineering controls are not sufficient or during a large-scale cleanup, a NIOSH-approved respirator should be used.[9]

Emergency Response Protocols

In the event of an accidental exposure or spill, a structured and immediate response is critical to minimizing harm.

First Aid Measures: Immediate Action Required

The following steps are based on established procedures for irritant chemicals.[6][7]

  • Inhalation: If inhaled, immediately move the affected person to fresh air.[6][7] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][8]

  • Skin Contact: Upon contact, immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[7] If skin irritation develops or persists, seek medical advice.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7] Remove contact lenses if present and easy to do so. Due to the serious nature of eye irritation, immediate medical attention from an ophthalmologist is required.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water and immediately call a poison control center or physician.[7][11]

Accidental Release and Spill Containment

A systematic workflow ensures that spills are managed safely and effectively, preventing secondary contamination and exposure.

Experimental Workflow: Spill Response Protocol

Spill_Response_Workflow start Spill Detected assess Assess Spill Size Is it minor and contained? start->assess evacuate Alert Personnel & Evacuate Immediate Area assess->evacuate  No (Major Spill) ppe Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat assess->ppe  Yes notify Notify EH&S or Emergency Personnel evacuate->notify end Procedure Complete notify->end contain Cover with Inert Absorbent (e.g., vermiculite, sand) ppe->contain cleanup Carefully Sweep or Vacuum (avoid generating dust) contain->cleanup package Place Waste in a Sealed, Labeled Container cleanup->package decon Decontaminate Area with Soap and Water package->decon dispose Dispose of Waste via Approved Chemical Waste Stream decon->dispose dispose->end

Caption: Workflow for managing an accidental spill.

Fire and Stability

  • Stability: The compound is expected to be stable under recommended storage conditions.[6][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6][9]

  • Fire Fighting Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[10]

  • Hazardous Decomposition Products: In the event of a fire, toxic fumes including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride may be produced.[6][10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disposal Considerations

All waste material containing this compound must be treated as hazardous waste. It should be disposed of in its original container or a suitable, sealed container. Disposal must be carried out by a licensed professional waste disposal service in strict accordance with all federal, state, and local environmental regulations.[9] Do not allow the product to enter drains or waterways.

References

Methodological & Application

The Strategic deployment of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The pyridine ring, a ubiquitous motif in numerous therapeutic agents, when functionalized with fluorine and trifluoromethyl groups, presents a unique combination of properties that are highly sought after in drug design. 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine, in particular, has emerged as a critical building block, providing a synthetically versatile platform for the development of novel therapeutics, most notably in the realm of kinase inhibitors.[3][4]

The presence of the trifluoromethyl group at the 4-position significantly impacts the electronic nature of the pyridine ring, enhancing its metabolic stability and increasing its lipophilicity, which can improve cell membrane permeability. The fluorine atom at the 3-position and the amino group at the 2-position offer multiple reaction sites for further molecular elaboration, allowing for the systematic exploration of the chemical space around this privileged core. This guide provides an in-depth exploration of the use of this compound in medicinal chemistry, complete with detailed application notes and experimental protocols.

Synthesis of the Core Moiety: this compound

A robust and scalable synthesis of the title compound is paramount for its widespread application. While various methods for the synthesis of fluorinated pyridines exist, a common strategy involves the construction of the substituted pyridine ring followed by the introduction of the amino group.[5][6] A plausible synthetic route, adapted from procedures for structurally similar compounds, is outlined below.[7]

Protocol 1: Synthesis of 2-Amino-3-chloro-5-trifluoromethylpyridine (A Key Analogue)

This protocol, for a closely related analogue, illustrates a common synthetic strategy that can be adapted for the synthesis of this compound. The synthesis of the target compound would likely follow a similar multi-step sequence, starting from a suitable pyridine precursor.

Reaction Scheme:

Synthesis_of_Analogue start 2,3-dichloro-5-(trifluoromethyl)pyridine product 2-Amino-3-chloro-5-trifluoromethylpyridine start->product Amination (Autoclave, 100-150 °C) reagent1 Aqueous Ammonia (NH3·H2O) reagent1->product

Caption: Synthesis of a key analogue, 2-Amino-3-chloro-5-trifluoromethylpyridine.

Materials:

  • 2,3-dichloro-5-trifluoromethylpyridine

  • 28% Aqueous ammonia

  • Methylene chloride

  • Water

  • Anhydrous sodium sulfate

Equipment:

  • Autoclave (or a sealed pressure vessel)

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 50 mL autoclave, combine 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 mL of 28% aqueous ammonia.[7]

  • Seal the autoclave and heat the mixture to 100°C for 24 hours, then increase the temperature to 125°C for an additional 5 hours.[7]

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the product with methylene chloride (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography to afford pure 2-amino-3-chloro-5-trifluoromethylpyridine.[7]

Expected Outcome: This procedure provides a crystalline solid with a melting point of 90-92°C.[7]

Application in the Synthesis of Kinase Inhibitors

A primary application of this compound and its derivatives is in the synthesis of kinase inhibitors. The 2-aminopyridine moiety serves as a key pharmacophore that can form crucial hydrogen bond interactions with the hinge region of the kinase active site. The substituents at the 3 and 4 positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

A notable example is the development of PI3K/mTOR inhibitors, where the 4-(trifluoromethyl)pyridin-2-amine core is a central feature. The synthesis of these complex molecules often involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination (General Protocol)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, and it is frequently employed to couple aminopyridines with aryl halides.[8][9] This general protocol can be adapted for the N-arylation of this compound.

Reaction Scheme:

Buchwald_Hartwig_Amination amine This compound product N-Aryl-3-fluoro-4-(trifluoromethyl)pyridin-2-amine amine->product aryl_halide Aryl Halide (Ar-X) aryl_halide->product catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->product ligand Ligand (e.g., XPhos) ligand->product base Base (e.g., NaOtBu) base->product

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

  • Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or oven-dried reaction tube with a magnetic stir bar

  • Inert atmosphere setup (glovebox or Schlenk line)

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.5 equiv) to a Schlenk flask.

  • Add the anhydrous, degassed solvent to the flask.

  • Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-120°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation and ensures reproducible results.

  • Bulky, Electron-Rich Ligands: Ligands like XPhos and SPhos are crucial for facilitating both the oxidative addition of the aryl halide to the palladium center and the reductive elimination of the final product, especially with sterically hindered or electronically deactivated substrates.

  • Choice of Base: The base is required to deprotonate the amine, forming the more nucleophilic amide. The strength of the base should be matched to the pKa of the amine and the functional group tolerance of the substrates.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compoundC₆H₄F₄N₂180.11--
2-Amino-3-chloro-5-trifluoromethylpyridineC₆H₄ClF₃N₂196.56-90-92

Data for this compound is theoretical. Data for the analogue is from experimental findings.[7]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties make it an ideal starting material for the synthesis of complex molecules, particularly kinase inhibitors. The protocols outlined in this guide provide a foundation for researchers to utilize this important scaffold in their drug discovery efforts. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Application Notes: 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine as a Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently reappear in successful drug candidates, earning them the designation of "privileged structures."[1] The pyridin-2-amine core is one such scaffold, renowned for its ability to form key interactions with biological targets.[1] When this privileged core is decorated with fluorine-containing substituents, its utility is significantly amplified. The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups can profoundly enhance a molecule's drug-like properties, including metabolic stability, membrane permeability, and binding affinity.[1][2][3]

3-Fluoro-4-(trifluoromethyl)pyridin-2-amine (CAS: 1227514-27-3) is a powerful building block that masterfully combines these features. Its unique substitution pattern offers medicinal chemists a versatile platform for constructing complex molecules with finely tuned pharmacological profiles. This guide provides an in-depth exploration of its properties, core synthetic applications, and strategic deployment in drug discovery programs, particularly in the development of kinase inhibitors.

Caption: Key structural features of this compound.

Impact of Physicochemical Properties on Drug Design

The combination of the fluoro and trifluoromethyl groups on the pyridine ring creates a unique electronic and steric environment. These substituents are strongly electron-withdrawing, which significantly lowers the basicity (pKa) of both the pyridine ring nitrogen and the exocyclic 2-amino group.[1] This modulation is critical, as it can prevent off-target effects associated with high basicity and can influence the molecule's solubility and interaction with target proteins.

PropertyValue (Estimated)Impact on Drug Discovery
Molecular Formula C₆H₄F₄N₂Low molecular weight, providing ample room for further derivatization.
Molecular Weight 180.10 g/mol Ideal starting point for fragment-based drug design (FBDD).
cLogP ~1.5 - 2.0The CF₃ group increases lipophilicity, which can improve cell membrane and blood-brain barrier penetration.[1][2]
pKa (Pyridine N) < 1Significantly reduced basicity compared to pyridine (~5.2), minimizing potential toxicity and off-target ion channel binding.
Metabolic Stability HighThe robust C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging the compound's half-life.[2]

Expertise & Experience: The deliberate placement of the fluorine atom at the 3-position serves a dual purpose. Firstly, it sterically shields the adjacent 2-amino group, which can influence its reactivity and conformational preference. Secondly, it blocks a potential site of metabolic oxidation. The 4-CF₃ group, being a powerful electron-withdrawing substituent, not only enhances lipophilicity but also profoundly influences the electronic distribution of the entire ring system, which is key for tuning target binding affinity.[1]

Core Synthetic Applications & Protocols

The primary amino group is the principal reactive handle on this building block, making it an ideal substrate for a variety of C-N bond-forming reactions essential for drug synthesis.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction in pharmaceutical development for the synthesis of N-aryl amines.[4] This transformation is particularly relevant for creating the biaryl amine linkages commonly found in kinase inhibitors. In this context, this compound serves as the nucleophilic amine component, coupling with a variety of aryl or heteroaryl halides/triflates.

buchwald_hartwig_cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ pd0->oa_complex Oxidative Addition amido_complex Amido Complex (Ar-Pd(II)-NR₂)L₂ oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Coupled Product) amido_complex->product amido_complex->product  Product Release arx Aryl Halide (Ar-X) arx->pd0  + Ar-X amine R₂NH (Amine) amine->oa_complex  + R₂NH, Base base Base kinase_binding Conceptual H-Bonding of the Scaffold in a Kinase Hinge cluster_inhibitor Inhibitor Core cluster_kinase Kinase Hinge Region (Backbone) inhibitor NH₂ N F CF₃ hinge_nh N-H Residue X inhibitor:e->hinge_nh:w hinge_co O=C Residue X+2 inhibitor:e->hinge_co:w H-Bond (Donor)

References

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of targeted therapeutics.[1][2] This guide focuses on a particularly valuable building block: 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine . The strategic placement of the trifluoromethyl (CF₃) and fluorine (F) groups provides a unique combination of physicochemical properties that are highly advantageous for designing potent and selective kinase inhibitors. The CF₃ group enhances lipophilicity and metabolic stability while being a strong electron-withdrawing group, which in turn modulates the basicity of the pyridine nitrogen and the 2-amino group.[1] The adjacent fluorine atom further fine-tunes these electronic properties and can serve as a handle for late-stage functionalization or as a key interaction point within a kinase active site.

This document provides a comprehensive overview of the core synthetic methodologies for incorporating this scaffold into advanced kinase inhibitor frameworks. We will delve into the mechanistic rationale and provide detailed, field-proven protocols for key transformations, including Buchwald-Hartwig amination, Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution (SNAr) reactions. A practical case study will illustrate the integration of these methods in a multi-step synthesis of a clinical-grade kinase inhibitor.

The Strategic Advantage of the 3-Fluoro-4-(trifluoromethyl)pyridine Moiety

Kinase inhibitors are critical in treating a multitude of diseases, particularly cancer, by targeting aberrant protein kinase activity.[3][4] The design of effective inhibitors hinges on achieving high potency, selectivity, and favorable drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion). The this compound moiety offers several features to meet these demands:

  • Hinge-Binding Mimicry: The 2-aminopyridine motif is an excellent bioisostere for the adenine core of ATP, enabling it to form crucial hydrogen bond interactions with the "hinge region" of the kinase active site. This is a common binding mode for many Type I and Type II kinase inhibitors.[4][5]

  • Modulation of Physicochemical Properties:

    • Lipophilicity: The CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and cell penetration.[1]

    • Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism, thereby increasing the half-life of the drug candidate.

    • pKa Tuning: As a powerful electron-withdrawing group, the CF₃ substituent lowers the pKa of the pyridine ring nitrogen, reducing its basicity. This can be critical for avoiding off-target effects (e.g., hERG channel inhibition) and improving oral bioavailability. The ortho-fluorine atom further contributes to this effect.

  • Synthetic Versatility: The 2-amino group serves as a primary nucleophilic handle for coupling with various electrophilic scaffolds, while the fluorine atom presents an opportunity for SNAr reactions under specific conditions.

Table 1: Physicochemical Impact of Fluorine and Trifluoromethyl Groups
Functional GroupKey Physicochemical Effects on the Pyridine ScaffoldRationale for Use in Kinase Inhibitors
Trifluoromethyl (CF₃) Increases lipophilicity; strong electron-withdrawing effect; enhances metabolic stability.[1][6]Improves cell permeability, tunes pKa to reduce off-target liability, increases drug half-life.
Fluorine (F) Electron-withdrawing; potential H-bond acceptor; can serve as a leaving group in SNAr.[7]Fine-tunes electronics, provides additional binding interactions, offers a site for late-stage diversification.
2-Amino (NH₂) Primary nucleophile; key hydrogen bond donor.Crucial for hinge-binding in the kinase active site and serves as the primary point of attachment to core scaffolds.

Core Synthetic Methodologies and Protocols

The primary reactive site on this compound for building larger molecules is the 2-amino group, which readily participates in cross-coupling reactions.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming carbon-nitrogen bonds between an aryl (or heteroaryl) halide/pseudohalide and an amine.[8][9][10] This reaction is indispensable for coupling the this compound building block to various heterocyclic cores common in kinase inhibitors.

Causality & Rationale: This methodology is superior to classical methods (e.g., SNAr on highly activated rings or Ullmann condensation) because it operates under milder conditions, tolerates a vast array of functional groups, and has a broad substrate scope.[8][10] The choice of phosphine ligand is critical; sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often required to promote the key reductive elimination step and prevent catalyst decomposition.[10]

Buchwald-Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_complex L₂(X)Pd(II)-Ar Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L₂Pd(II)(Ar)(H₂N-R')]⁺ X⁻ OA_complex->Amine_complex Amine Coordination Amido_complex L₂Pd(II)(Ar)(HN-R') Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NH-R' Amido_complex->Product ArX Aryl Halide (Ar-X) ArX->OA_complex Amine Amine (R'-NH₂) Amine->Amine_complex Base Base Base->Amine_complex caption Fig. 1: Buchwald-Hartwig Amination Catalytic Cycle.

Caption: Fig. 1: Buchwald-Hartwig Amination Catalytic Cycle.

Protocol 2.1.1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a generic heteroaryl chloride (Het-Cl).

Materials:

  • This compound (1.0 eq)

  • Heteroaryl Chloride (Het-Cl) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane or t-BuOH

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the heteroaryl chloride, this compound, Cs₂CO₃, XPhos, and Pd₂(dba)₃.

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-16 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.

Self-Validation:

  • Expected Outcome: Complete consumption of the limiting reagent (the aminopyridine) and formation of a major new product spot on TLC/LC-MS with the expected mass.

  • Troubleshooting: If the reaction stalls, adding a fresh portion of catalyst/ligand may be beneficial. If yields are low, consider a different base (e.g., K₃PO₄) or ligand (e.g., RuPhos).[9]

Palladium-Catalyzed C-C Cross-Coupling: The Suzuki-Miyaura Reaction

While the 2-amino group is the most common reaction site, derivatization of the pyridine ring itself via C-C bond formation is also crucial. This typically requires starting with a halogenated version of the pyridine, for instance, a bromo- or iodo-substituted precursor to this compound, and then coupling it with a boronic acid or ester. The Suzuki-Miyaura coupling is the premier method for this transformation.[11][12]

Causality & Rationale: The Suzuki reaction is highly valued for its mild reaction conditions, commercial availability of a vast library of boronic acids, and tolerance of functional groups. The reaction's success relies on the transmetalation step, where the organic group is transferred from boron to palladium, which is facilitated by a base.[11][13]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_complex L₂(X)Pd(II)-Ar Pd0->OA_complex Oxidative Addition (Ar-X) Transmetal_complex L₂Pd(II)(Ar)(R') OA_complex->Transmetal_complex Transmetalation (R'-B(OR)₂) Transmetal_complex->Pd0 Reductive Elimination Product Ar-R' Transmetal_complex->Product ArX Aryl Halide (Ar-X) ArX->OA_complex Boronic Boronic Acid/Ester (R'-B(OR)₂) Boronic->Transmetal_complex Base Base Base->Transmetal_complex caption Fig. 2: Suzuki-Miyaura Coupling Catalytic Cycle.

Caption: Fig. 2: Suzuki-Miyaura Coupling Catalytic Cycle.

Protocol 2.2.1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of a hypothetical 5-bromo-3-fluoro-4-(trifluoromethyl)pyridin-2-amine with a generic arylboronic acid.

Materials:

  • 5-Bromo-3-fluoro-4-(trifluoromethyl)pyridin-2-amine (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • Setup: In a microwave vial or Schlenk flask, combine the bromopyridine, arylboronic acid, base, and Pd(PPh₃)₄.

  • Inert Atmosphere: Purge the vessel with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the dioxane/water solvent mixture.

  • Reaction: Heat the reaction to 90-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-4 hours. Monitor progress by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the crude material by flash column chromatography or preparative HPLC to obtain the biaryl product.

Self-Validation:

  • Expected Outcome: Formation of a less polar product by TLC, with the correct mass observed by LC-MS. The disappearance of the starting bromopyridine is a key indicator.

  • Troubleshooting: Poorly reactive boronic acids may benefit from a different catalyst system (e.g., Pd(dppf)Cl₂) or a stronger base like Cs₂CO₃. Anhydrous conditions (using KF as a base in dioxane) can sometimes improve yields for sensitive substrates.[12]

Application Case Study: Synthesis of a Bimiralisib (PQR309) Analogue

Bimiralisib (PQR309) is a potent, brain-penetrant pan-class I PI3K/mTOR inhibitor that has advanced to clinical trials.[5] Its structure features a 4-(trifluoromethyl)pyridin-2-amine moiety coupled to a dimorpholino-1,3,5-triazine core. The aminopyridine group forms critical hydrogen bonds with aspartate residues (Asp836, Asp841, Asp964 in PI3Kγ) in the kinase active site.[5] We will outline the synthesis of a close analogue using our featured building block.

Target Molecule: 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-3-fluoro-4-(trifluoromethyl)pyridin-2-amine.

Synthetic_Workflow SM1 Cyanuric Chloride Int1 2,4-Dichloro-6-morpholino -1,3,5-triazine SM1->Int1 SₙAr (Step 1) DIPEA, THF, 0°C SM2 Morpholine SM2->Int1 SM3 3-Fluoro-4-(trifluoromethyl) pyridin-2-amine FinalProduct Target Kinase Inhibitor SM3->FinalProduct Int2 2-Chloro-4,6-dimorpholino -1,3,5-triazine Int1->Int2 SₙAr (Step 2) Morpholine, DIPEA THF, rt Int2->FinalProduct Buchwald-Hartwig Amination Pd₂(dba)₃, XPhos Cs₂CO₃, Dioxane, 100°C caption Fig. 3: Synthetic workflow for a Bimiralisib analogue.

References

Introduction: Navigating the Challenges of C-N Bond Formation on Complex Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Its development offered a milder and more functional-group-tolerant alternative to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1]

This guide focuses on a particularly relevant and challenging substrate class: substituted 2-aminopyridines. Specifically, we address the amination of this compound. This molecule presents a confluence of synthetic hurdles:

  • Electron Deficiency: The potent electron-withdrawing effects of the fluorine and trifluoromethyl groups significantly alter the electronic properties of the pyridine ring.

  • Catalyst Inhibition: The pyridine nitrogen lone pair, along with the existing 2-amino group, can coordinate to the palladium center, potentially leading to catalyst deactivation or "poisoning".[5]

  • Steric Hindrance: The substituents flanking the amino group can impede the approach of coupling partners and the catalyst.

As a senior application scientist, this document moves beyond a simple recitation of steps. It aims to provide a deep, mechanistically-grounded understanding of the critical reaction parameters, enabling researchers to rationally design, optimize, and troubleshoot their own Buchwald-Hartwig aminations for this and similar challenging heterocyclic substrates.

The Catalytic Cycle: A Mechanistic Blueprint

A thorough understanding of the reaction mechanism is paramount for rational optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][6][7][8] The key steps are oxidative addition, which is often the rate-determining step, followed by amine coordination and deprotonation, and concluding with reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[9]

Buchwald_Hartwig_Catalytic_Cycle cluster_caption Fig. 1: The Buchwald-Hartwig Amination Catalytic Cycle. pd0 L₂Pd(0) Active Catalyst oa_complex Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->oa_complex  Ar-X Oxidative Addition edge_helper1 oa_complex->edge_helper1  HNR¹R² - HX amido_complex Amido Complex L₂Pd(II)(Ar)(NR¹R²) edge_helper2 amido_complex->edge_helper2 Reductive Elimination product Ar-NR¹R² Product edge_helper1->amido_complex Base edge_helper2->pd0 edge_helper2->product

Caption: A simplified representation of the key steps in the palladium-catalyzed C-N cross-coupling reaction.

Critical Parameters for Success: A Scientist's Guide

The success of a Buchwald-Hartwig amination, especially with a substrate like this compound, hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precatalyst: Choosing the Right Entry Point

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) catalyst in situ, modern protocols increasingly rely on well-defined "precatalysts".[8] These are stable Pd(II) complexes that are readily reduced under the reaction conditions to reliably generate the active L-Pd(0) species. For challenging substrates, using a precatalyst is highly recommended to ensure reproducibility and high catalytic activity.

  • G3 and G4 Palladacycles: Buchwald's third and fourth-generation precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G4) are particularly effective. They incorporate a carbazole-based ancillary ligand that facilitates the initial reduction to Pd(0) and are commercially available, offering excellent stability and activity.[6]

Ligand Selection: The Heart of the Catalyst

The ligand is arguably the most critical variable in the Buchwald-Hartwig amination. It dictates the stability, reactivity, and substrate scope of the catalyst. For electron-deficient and potentially coordinating heteroaromatic amines, the ideal ligand must be both bulky and highly electron-donating.

  • Why Bulky and Electron-Rich?

    • Steric Bulk: Promotes the final, product-forming reductive elimination step and prevents the formation of inactive catalyst dimers.[1]

    • Electron-Donating Ability: Increases the electron density on the palladium center, which facilitates the initial, often rate-limiting, oxidative addition of the aryl halide.[10]

  • Recommended Ligand Classes:

    • Dialkylbiarylphosphines: This class, developed by the Buchwald group, is the gold standard for many challenging couplings. Ligands like XPhos , RuPhos , and BrettPhos have proven exceptionally effective for heteroaromatic substrates.[2][3] BrettPhos, in particular, has shown utility for the monoarylation of primary amines.[2][3]

    • Ferrocene-Based Ligands: Hartwig's development of ferrocene-derived phosphines like Josiphos also provided a major advance, especially for coupling heteroaryl chlorides.[3]

    • N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can be effective alternatives to phosphines, offering strong σ-donation and thermal stability.[10][11]

For the target amination, starting with a dialkylbiarylphosphine ligand like XPhos or BrettPhos is the most logical and field-proven approach.

Base Selection: Driving the Deprotonation

The base plays a crucial role in deprotonating the amine coupling partner (or the intermediate palladium-amine complex) to form the palladium-amido species, which is necessary for reductive elimination. The choice of base is a trade-off between reactivity and functional group compatibility.[8]

BaseTypeStrengthAdvantagesDisadvantages
NaOt-Bu, KOt-Bu AlkoxideStrongPromotes high reaction rates; effective for less reactive chlorides.[2]Incompatible with base-sensitive functional groups (e.g., esters, ketones).
LHMDS, KHMDS AmideStrongHigh reactivity; can confer tolerance for some protic functional groups.[2]Air and moisture sensitive; can be difficult to handle on a large scale.[2]
Cs₂CO₃, K₃PO₄ InorganicWeakerExcellent functional group tolerance; economically attractive for scale-up.[2][8]Often requires higher temperatures, higher catalyst loadings, or longer reaction times.

Given that the N-H bond of this compound is itself somewhat acidic, and assuming the incoming coupling partner is a neutral amine, a strong base like sodium tert-butoxide (NaOt-Bu) is the recommended starting point to ensure efficient deprotonation and catalyst turnover.

Solvent: The Reaction Medium

The solvent must be capable of dissolving the reagents and be stable under the reaction conditions. Aprotic, non-coordinating solvents with relatively high boiling points are preferred.

  • Toluene: A common and effective choice.

  • 1,4-Dioxane: Another popular option, though its higher boiling point and potential to form peroxides require caution.

  • tert-Butanol (t-BuOH): Often used, particularly in conjunction with alkoxide bases.[6]

Toluene or 1,4-dioxane are excellent starting points for screening reaction conditions.

Application Protocol: Buchwald-Hartwig Amination of this compound with an Aryl Bromide

This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide (e.g., 4-bromotoluene).

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl Bromide (e.g., 4-bromotoluene) (1.1 - 1.2 equiv)

  • Palladium Precatalyst (e.g., BrettPhos Pd G3) (1-2 mol%)

  • Ligand (e.g., BrettPhos) (1-2 mol%, if not using a precatalyst)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 equiv)

  • Anhydrous Toluene (or 1,4-Dioxane)

  • Standard workup reagents: Ethyl acetate, water, brine

  • Silica gel for column chromatography

Experimental Workflow Diagram

Experimental_Workflow cluster_caption Fig. 2: General workflow for the Buchwald-Hartwig amination experiment. prep Reagent Preparation (Inert Atmosphere) setup Reaction Setup (Vial/Flask) prep->setup Add Reagents reaction Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction Degas & Heat workup Aqueous Workup & Extraction reaction->workup Cool & Quench purify Purification (Column Chromatography) workup->purify Concentrate analyze Characterization (NMR, MS) purify->analyze Isolate Product

Caption: A step-by-step overview of the experimental process from preparation to final analysis.

Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk or glovebox techniques.

  • Vial Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv), this compound (1.0 equiv), the aryl bromide (1.1 equiv), and sodium tert-butoxide (1.4 equiv).

  • Atmosphere Exchange: Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 12-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst poisoning by the pyridine nitrogen.[5]2. Insufficiently active catalyst system.3. Poor quality reagents (wet solvent, old base).1. Increase catalyst loading (e.g., to 3-5 mol%).2. Screen a different bulky ligand (e.g., switch from XPhos to BrettPhos or RuPhos).3. Ensure all reagents and solvents are strictly anhydrous. Use freshly opened bottles.
Hydrodehalogenation of Aryl Halide 1. The ligand is not bulky enough, allowing for β-hydride elimination pathways.[1]2. Reaction temperature is too high.1. Switch to a more sterically demanding ligand.2. Lower the reaction temperature and accept a longer reaction time.
Formation of Bis-arylated Product The primary amine product reacts a second time with the aryl halide.1. Use a slight excess of the aminopyridine starting material (e.g., 1.1 equiv) relative to the aryl halide (1.0 equiv).2. Use a ligand known to favor mono-arylation, such as BrettPhos.[2][3]
Difficult Purification Product co-elutes with ligand or other byproducts.1. Use a fluorous-tagged ligand for easier separation.2. Perform an acidic wash during workup to remove basic impurities (use caution if the product is also basic).

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. Success is not merely about following a recipe but about understanding the interplay between the substrate's unique electronic and steric properties and the components of the catalytic system. By leveraging modern, well-defined precatalysts, selecting highly electron-rich and sterically hindered dialkylbiarylphosphine ligands, and carefully controlling reaction conditions, researchers can effectively navigate the complexities of this reaction. This guide provides the foundational knowledge and practical protocols to empower scientists in drug discovery and development to confidently synthesize these valuable and complex molecular building blocks.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

In the landscape of modern drug discovery, the 2-aminopyridine moiety is a privileged scaffold, appearing in a multitude of clinically significant molecules. Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone for designing targeted therapeutics. The specific substitution pattern of 3-fluoro-4-(trifluoromethyl)pyridin-2-amine presents a molecule of high interest; the fluorine atom can enhance binding affinity and modulate metabolic stability, while the trifluoromethyl group often improves cell permeability and bioavailability.

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for carbon-carbon bond formation, enabling the efficient synthesis of biaryl and heteroaryl structures.[1] This guide provides a detailed technical overview and actionable protocols for researchers engaged in the Suzuki coupling of derivatives of this compound, a substrate class that presents a unique confluence of synthetic challenges.

Core Synthetic Challenges: Navigating Electronic Deficiency and Catalyst Inhibition

The successful coupling of this substrate class is non-trivial and requires a nuanced understanding of its inherent chemical properties. Several factors must be carefully considered to achieve high yields and avoid common pitfalls.

  • Catalyst Inhibition (The "2-Pyridyl Problem"): The most significant hurdle is the propensity for the pyridine nitrogen and the exocyclic 2-amino group to act as Lewis bases. They can coordinate strongly to the palladium catalyst, leading to the formation of stable, off-cycle complexes that inhibit or completely shut down catalytic activity.[2][3] This is a well-documented challenge for 2-substituted nitrogen-containing heteroaryl compounds.[4]

  • Electronic Effects: The pyridine ring is inherently electron-deficient (π-deficient). This is dramatically amplified by the potent electron-withdrawing effects of the fluorine atom at the 3-position and the trifluoromethyl group at the 4-position. While this can make a 2-halopyridine derivative more susceptible to initial oxidative addition, it also slows the crucial transmetalation step of the Suzuki cycle.[4]

  • Protodeboronation: The instability of the organoboron reagent is a common side reaction, where the boronic acid is replaced by a proton from the solvent (especially water).[3] This is often competitive with the desired cross-coupling, particularly when the transmetalation step is slow. Using the more stable boronic pinacol esters can often mitigate this issue.[5]

  • Steric Hindrance: The substituents flanking the reactive center can sterically hinder the approach of the bulky palladium catalyst, slowing down the oxidative addition step and impacting overall reaction efficiency.

Experimental Workflow and Catalytic Cycle Visualization

To address these challenges, a carefully designed experimental workflow is essential. The following diagram outlines the key stages from reaction setup to product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - Pyridine Derivative (1.0 eq) - Boronic Acid/Ester (1.2-1.5 eq) - Base (2.0-3.0 eq) - Pd Catalyst & Ligand prep_vessel Combine in Oven-Dried Schlenk Flask prep_reagents->prep_vessel inert_atm Evacuate & Backfill with Inert Gas (3x) prep_vessel->inert_atm add_solvent Add Degassed Solvent(s) inert_atm->add_solvent heating Heat to Target Temp (e.g., 80-110 °C) add_solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring cool Cool to RT monitoring->cool quench Dilute (EtOAc) Wash (H₂O, Brine) cool->quench dry Dry (Na₂SO₄/MgSO₄) & Concentrate quench->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Characterize (NMR, MS)

Caption: General experimental workflow for Suzuki-Miyaura coupling.

The underlying chemistry is governed by the palladium catalytic cycle, which involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ Pd_complex1 Ar¹-Pd(II)L₂-X Pd0->Pd_complex1 Oxidative Addition Pd_complex2 Ar¹-Pd(II)L₂-Ar² Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product Ar¹-Ar² Pd_complex2->Product ArylHalide Ar¹-X ArylHalide->Pd_complex1 BoronicAcid Ar²-B(OR)₂ BoronicAcid->Pd_complex2 Base Base Base->Pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol: Suzuki Coupling of a 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine Intermediate

For substrates of this class, it is often most effective to perform the Suzuki coupling on a 2-halo precursor before introduction or final modification of the 2-amino group. The following protocol provides a robust starting point for coupling a 2-bromo derivative.

Materials:

  • 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine (1.0 equiv.)

  • Arylboronic Acid or Pinacol Ester (1.2–1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)[6]

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv.)

  • Anhydrous, degassed solvents: 1,4-Dioxane or Toluene, and Water

ComponentAmount (for 1.0 mmol scale)Moles (mmol)Mol % / Equiv.
2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine259.9 mg1.01.0
Arylboronic Acid-1.21.2
Pd(OAc)₂4.5 mg0.022 mol%
SPhos16.4 mg0.044 mol%
K₃PO₄636.8 mg3.03.0
Toluene3.0 mL--
Water0.3 mL--

Procedure:

  • To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv.).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Under the inert atmosphere, add the 2-bromo-3-fluoro-4-(trifluoromethyl)pyridine (1.0 equiv.) and the arylboronic acid (1.2 equiv.).

  • Add the degassed toluene (3 mL) and degassed water (0.3 mL) via syringe.

  • Seal the vessel tightly and place it in a preheated oil bath or heating block at 100–110 °C.

  • Stir the reaction mixture vigorously for 12–24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Wash the filtrate with water (10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol for Direct Coupling of 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine Derivatives

Directly coupling a substrate bearing the free 2-amino group is significantly more challenging due to catalyst inhibition.[3][7] Success often hinges on using highly active catalyst systems with bulky ligands that can promote the desired reaction over catalyst deactivation.

Materials:

  • 2-Halo-3-fluoro-4-(trifluoromethyl)pyridin-2-amine (e.g., 2-bromo or 2-chloro) (1.0 equiv.)

  • Arylboronic Acid (1.5 equiv.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)

  • Anhydrous, degassed 1,4-Dioxane

ComponentAmount (for 1.0 mmol scale)Moles (mmol)Mol % / Equiv.
2-Halo-...-pyridin-2-amine-1.01.0
Arylboronic Acid-1.51.5
Pd₂(dba)₃18.3 mg0.022 mol%
XPhos19.1 mg0.044 mol%
Cs₂CO₃651.8 mg2.02.0
1,4-Dioxane4.0 mL--

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 equiv.) to an oven-dried reaction vessel.

  • Add the 2-halo-3-fluoro-4-(trifluoromethyl)pyridin-2-amine (1.0 equiv.) and the arylboronic acid (1.5 equiv.).

  • Add anhydrous, degassed 1,4-dioxane (4 mL).

  • Seal the vessel and heat to 100–120 °C with vigorous stirring.

  • Monitor the reaction closely. Reaction times can be highly variable depending on the specific substrates.

  • Follow work-up and purification steps as described in the previous protocol.

Optimization and Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low or No Conversion 1. Catalyst inhibition/deactivation.2. Oxidative addition is too slow (especially for 2-chloro derivatives).3. Insufficient temperature.1. Increase ligand:Pd ratio (e.g., to 4:1). Switch to a bulkier, more electron-rich ligand (e.g., Buchwald-type ligands like SPhos, XPhos).[6]2. Switch from a 2-chloro to a 2-bromo or 2-iodo derivative. Increase catalyst loading (e.g., to 5 mol%).3. Increase temperature in 10 °C increments. Consider switching to a higher boiling point solvent like DMF or using microwave irradiation.[2]
Protodeboronation of Boronic Acid 1. Presence of excess water or protic impurities.2. Transmetalation is slow compared to decomposition.1. Use rigorously dried, degassed solvents and anhydrous base. 2. Switch from a boronic acid to its corresponding pinacol ester, which is more stable.[5] Use a stronger, non-aqueous base like K₃PO₄.
Formation of Homocoupled Biaryl 1. Presence of oxygen oxidizing the Pd(0) catalyst.2. Incomplete reduction of a Pd(II) precatalyst.1. Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents before use.[3]2. Use a Pd(0) source directly (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄).
Dehalogenation of Starting Material 1. Reductive elimination of a palladium-hydride species.2. Base-promoted decomposition.1. Ensure the inert atmosphere is free of hydrogen. Choose a solvent less prone to acting as a hydride source.2. Screen alternative bases; sometimes a weaker base like K₂CO₃ or KF can be beneficial.

References

The Strategic Incorporation of Trifluoromethylpyridines in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Trifluoromethylpyridine Moiety as a Privileged Scaffold in Agrochemicals

The relentless demand for enhanced agricultural productivity and sustainable crop protection has driven chemists to explore novel molecular scaffolds that impart superior biological activity and favorable physicochemical properties to active ingredients. Among these, the trifluoromethylpyridine (TFMP) moiety has emerged as a cornerstone in the design of next-generation herbicides, insecticides, and fungicides.[1][2][3] The strategic integration of a trifluoromethyl (-CF3) group onto a pyridine ring profoundly influences the molecule's electronic nature, lipophilicity, and metabolic stability, often leading to enhanced efficacy, target specificity, and improved environmental profiles.[3]

The trifluoromethyl group, with its high electronegativity, acts as a potent electron-withdrawing group, which can modulate the acidity of adjacent functional groups and influence binding interactions with target proteins.[3] Furthermore, the C-F bond's exceptional strength confers remarkable metabolic stability, prolonging the active life of the agrochemical in the field. This guide provides an in-depth exploration of the application of trifluoromethylpyridines in agrochemical synthesis, detailing the synthetic strategies for key intermediates and their elaboration into commercially significant crop protection agents. The protocols herein are presented with a focus on the underlying chemical principles and practical considerations for researchers in the field.

Key Synthetic Strategies for Trifluoromethylpyridine Intermediates

The industrial-scale production of trifluoromethylpyridine-containing agrochemicals relies on the efficient synthesis of key chlorinated TFMP intermediates. The two most prevalent strategies are the chlorine/fluorine exchange of trichloromethylpyridines and the construction of the pyridine ring from acyclic trifluoromethylated building blocks.[1][4]

Halogen Exchange (HALEX) Reactions: From Picoline to Chlorinated TFMPs

This classical and widely used approach typically starts from readily available 3-picoline (3-methylpyridine). The synthesis involves a multi-step process of chlorination followed by fluorination.[1][2] A key intermediate in high demand is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a precursor to several important agrochemicals.[1]

The general pathway involves the radical chlorination of the methyl group of a picoline derivative to form a trichloromethylpyridine, followed by a halogen exchange reaction to introduce fluorine. The pyridine ring can be chlorinated before or after the trifluoromethylation step.

A 3-Picoline B Chlorination of Methyl Group (e.g., Cl2, UV light) A->B Step 1 C 3-(Trichloromethyl)pyridine B->C D Ring Chlorination (e.g., Cl2, Catalyst) C->D Step 2 E 2,3-Dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) D->E F Vapor-Phase Fluorination (e.g., HF, Catalyst) E->F Step 3 G 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) F->G

Caption: General workflow for the synthesis of 2,3,5-DCTF from 3-picoline.

This protocol outlines a representative procedure for the synthesis of 2,3,5-DCTF, a crucial intermediate. The process involves the chlorination of 2-chloro-5-methylpyridine to 2,3-dichloro-5-(trichloromethyl)pyridine, followed by fluorination.

Step 1: Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine

  • Rationale: This step involves the exhaustive chlorination of the methyl group and subsequent chlorination of the pyridine ring. The use of a Lewis acid catalyst like ferric chloride facilitates the electrophilic aromatic substitution on the electron-deficient pyridine ring.

  • Procedure:

    • To a suitable reactor equipped with a stirrer, condenser, and gas inlet, add 2-chloro-5-trifluoromethylpyridine (363 g).

    • Add ferric chloride (325 g) as a catalyst.

    • Heat the mixture to 150-170 °C.

    • Introduce chlorine gas into the reaction mixture and maintain the reaction for 18 hours.

    • After the reaction is complete, cool the mixture and carefully add it to 1.5 L of hot water.

    • Separate the organic layer, dry it with anhydrous sodium sulfate, and purify by distillation to obtain 2,3-dichloro-5-(trichloromethyl)pyridine.[5]

Step 2: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Rationale: This step is a halogen exchange reaction where the chlorine atoms of the trichloromethyl group are replaced by fluorine atoms using hydrogen fluoride (HF). This reaction is often performed under pressure and at elevated temperatures. The use of a catalyst can facilitate the exchange.

  • Procedure:

    • In a polyethylene reactor, combine 2,3-dichloro-5-trichloromethylpyridine (106.16 g, 0.4 mol) and anhydrous hydrogen fluoride (180 g, 9 mol).

    • Cool the mixture to -20 °C and slowly add mercuric oxide over 3 hours, ensuring the reaction temperature does not exceed 35 °C.

    • Stir the reaction for approximately 22 hours until the system appears gray-white.

    • Filter the reaction mixture. Neutralize the filtrate with sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Dry the organic layer with anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 2,3-dichloro-5-trifluoromethylpyridine. A conversion rate of 100% and a selectivity of 98% have been reported for this method.[5][6]

Cyclocondensation Reactions: Building the Pyridine Ring

An alternative and powerful strategy for synthesizing trifluoromethylpyridines involves the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group. This "building block" approach offers access to a diverse range of substitution patterns on the pyridine ring.[1][4]

Commonly used trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[2] These undergo cyclocondensation reactions with enamines, ammonia, or other suitable nitrogen sources to form the pyridine ring.

A Trifluoromethylated Building Block (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) C Cyclocondensation Reaction A->C B Nitrogen Source (e.g., Enamine, Ammonia) B->C D Trifluoromethylpyridine Derivative C->D

Caption: Generalized workflow for the synthesis of trifluoromethylpyridines via cyclocondensation.

Application in the Synthesis of Commercial Agrochemicals

The true value of these trifluoromethylpyridine intermediates is realized in their conversion to highly active agrochemicals. The following sections provide detailed protocols for the synthesis of representative examples from different classes of agrochemicals.

Herbicides: Synthesis of Fluazifop-P-butyl

Fluazifop-P-butyl is a selective post-emergence herbicide used to control grass weeds in broadleaf crops.[7] It functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme. The synthesis involves the coupling of a trifluoromethylpyridine intermediate with a chiral phenoxypropionic acid derivative.[8]

  • Rationale: This synthesis involves a nucleophilic aromatic substitution reaction to form the diaryl ether linkage, followed by esterification. The use of the optically active (R)-enantiomer of the phenoxypropionic acid is crucial for the herbicidal activity of the final product.[8]

  • Procedure:

    • Step 1: Ether Formation: React 2-chloro-5-trifluoromethylpyridine with hydroquinone in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF at elevated temperatures (e.g., 105-110 °C). This forms the intermediate 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenol.

    • Step 2: Coupling with Chiral Side Chain: The intermediate from Step 1 is then reacted with a butyl ester of (R)-2-chloropropionic acid in the presence of a base to form the final ether linkage.

    • Alternative Step 2 (as described in some literature): Couple 2-fluoro-5-(trifluoromethyl)pyridine with (R)-2-(4-hydroxyphenoxy)propionic acid in the presence of potassium phosphate and a phase-transfer catalyst like tetra-(n-butyl)ammonium iodide in DMF at 50-60 °C for 2 hours.[9]

    • Step 3: Esterification (if starting with the acid): The resulting acid is then esterified with butanol. This can be achieved by reacting with 1,3,5-trichloro-2,4,6-triazine in DMF, followed by the addition of butan-1-ol.[9]

    • Work-up and Purification: The reaction mixture is typically worked up by extraction and purified by chromatography or crystallization to yield Fluazifop-P-butyl.

Fungicides: Synthesis of Fluopyram and Fluazinam

Trifluoromethylpyridines are integral to several modern fungicides. Fluopyram is a broad-spectrum fungicide that acts as a succinate dehydrogenase inhibitor (SDHI). Fluazinam is a fungicide used to control a variety of fungal diseases.

  • Rationale: The synthesis of Fluopyram involves the preparation of a key amine intermediate, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, from 2,3-dichloro-5-(trifluoromethyl)pyridine. This amine is then coupled with 2-(trifluoromethyl)benzoyl chloride.

  • Procedure:

    • Step 1: Synthesis of 2-cyanomethyl-3-chloro-5-(trifluoromethyl)pyridine: React 2,3-dichloro-5-(trifluoromethyl)pyridine with ethyl cyanoacetate in the presence of a base, followed by hydrolysis and decarboxylation.[10]

    • Step 2: Reduction to the Amine: The resulting nitrile is reduced to the corresponding amine, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, via catalytic hydrogenation (e.g., using a palladium-carbon catalyst).[10]

    • Step 3: Amide Coupling: The amine intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane to form Fluopyram.[10]

    • Work-up and Purification: The reaction is worked up by washing with aqueous solutions to remove salts and excess reagents. The crude product can be purified by recrystallization or chromatography.

  • Rationale: Fluazinam is synthesized via a nucleophilic aromatic substitution reaction between 2-amino-3-chloro-5-(trifluoromethyl)pyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride.

  • Procedure:

    • Step 1: Synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine: 2,3-dichloro-5-(trifluoromethyl)pyridine is reacted with liquid ammonia in an autoclave at elevated temperature (e.g., 80 °C) and pressure for several hours. The product is isolated by filtration.[11]

    • Step 2: Coupling Reaction: The 2-amino-3-chloro-5-(trifluoromethyl)pyridine is then dissolved in a suitable solvent like acetonitrile and reacted with 2,4-dichloro-3,5-dinitrobenzotrifluoride in the presence of a base to yield Fluazinam.[11]

    • Work-up and Purification: The product is typically isolated by filtration and can be further purified by recrystallization.

Insecticides: Synthesis of Flonicamid

Flonicamid is a selective insecticide effective against sucking insects like aphids. It has a unique mode of action, modulating chordotonal organs. The synthesis of Flonicamid utilizes a 4-trifluoromethylnicotinic acid intermediate.[12]

  • Rationale: The synthesis of Flonicamid involves the conversion of 4-trifluoromethylnicotinic acid to its acid chloride, followed by amidation with aminoacetonitrile.

  • Procedure:

    • Step 1: Synthesis of 4-trifluoromethylnicotinoyl chloride: 4-trifluoromethylnicotinic acid is reacted with a chlorinating agent such as thionyl chloride or triphosgene in an inert solvent (e.g., toluene) with a catalytic amount of DMF. The reaction is typically heated (e.g., 80 °C) for several hours.[13]

    • Step 2: Amidation: The resulting acid chloride solution is then reacted with aminoacetonitrile hydrochloride in the presence of a base (e.g., triethylamine or an aqueous solution of a base).[14]

    • Step 3: Final Conversion: An intermediate amide is formed, which is then treated with aqueous sodium carbonate to yield Flonicamid.[12]

    • Work-up and Purification: Flonicamid is typically a solid and can be isolated by filtration and purified by washing or recrystallization.

Quantitative Data Summary

Intermediate/ProductStarting Material(s)Key ReagentsTypical YieldPurityReference(s)
2,3-Dichloro-5-(trifluoromethyl)pyridine 2,3-dichloro-5-trichloromethylpyridineAnhydrous HF, HgOHigh (Selectivity 98%)>95%[6],[5]
Fluopyram 2,3-dichloro-5-trifluoromethylpyridine, 2-(trifluoromethyl)benzoyl chlorideEthyl cyanoacetate, Pd/C, H2, Triethylamine>50%>98%[10],[15]
Fluazinam 2,3-dichloro-5-trifluoromethylpyridine, 2,4-dichloro-3,5-dinitrobenzotrifluorideLiquid NH3, BaseHigh>99%[11],[16]
Flonicamid 4-trifluoromethylnicotinic acid, Aminoacetonitrile hydrochlorideThionyl chloride/Triphosgene, BaseHighHigh[12],[13]

Conclusion and Future Outlook

The trifluoromethylpyridine scaffold is undeniably a privileged structure in modern agrochemical discovery and development. The synthetic routes to key intermediates are well-established, allowing for the large-scale production necessary to meet global agricultural demands. The examples provided in these application notes highlight the versatility of these intermediates in creating a diverse range of herbicides, fungicides, and insecticides with varied modes of action.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, including the use of novel catalytic systems for C-F bond formation and pyridine ring synthesis. Additionally, the exploration of new substitution patterns on the trifluoromethylpyridine ring will continue to be a fruitful avenue for the discovery of next-generation agrochemicals with improved efficacy, selectivity, and environmental safety profiles.

References

Application Note & Protocols: Strategic Derivatization of the 2-Amino Group on 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine

This compound (CAS 1227514-27-3) is a pivotal building block in contemporary drug discovery and agrochemical research.[1] Its utility is anchored in the unique physicochemical properties imparted by its fluorine substituents. The trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety, significantly enhances metabolic stability, increases lipophilicity, and can modulate the pKa of adjacent functional groups, often leading to improved bioavailability and binding affinity of the final molecule.[2][3] The additional fluorine atom at the 3-position further perturbs the electronic landscape of the pyridine ring, making this scaffold a highly sought-after component for creating novel chemical entities.

Derivatization of the primary amino group at the 2-position is the most common and logical strategy for library synthesis and lead optimization. This functional handle serves as a versatile anchor point for introducing a wide array of substituents, enabling systematic exploration of the structure-activity relationship (SAR). However, the inherent electronic nature of the scaffold presents distinct challenges. The combined electron-withdrawing effects of the ring nitrogen, the 3-fluoro substituent, and the 4-trifluoromethyl group significantly decrease the nucleophilicity of the 2-amino group, rendering it less reactive than typical anilines or simple aminopyridines.

This guide provides detailed protocols and expert insights for the successful derivatization of this challenging substrate through common and robust synthetic transformations, including N-acylation, N-sulfonylation, and palladium-catalyzed N-arylation. The methodologies are designed to be self-validating, with explanations for the causal relationships behind reagent selection and reaction conditions.

Core Challenge: Overcoming Electronic Deactivation

The primary obstacle in derivatizing this compound is the attenuated nucleophilicity of the exocyclic amino group. The cumulative electron-withdrawing power of the substituents and the pyridine nitrogen atom pulls electron density away from the amine, making it a weaker nucleophile.

G Result Consequence Requires more forcing reaction conditions or catalytic activation Amine Amine Amine:f1->Result:f0 Leads to

Consequently, standard protocols that are effective for simple anilines may yield poor results. Success hinges on the rational selection of more reactive coupling partners (e.g., acid chlorides over carboxylic acids), appropriate catalysts, and optimized reaction conditions (e.g., stronger bases, higher temperatures) to drive the reactions to completion.

Protocol I: N-Acylation with Acid Chlorides

N-acylation is a fundamental transformation for installing amide functionalities. Given the low reactivity of the starting amine, the use of highly electrophilic acylating agents like acid chlorides or anhydrides is recommended over direct coupling with carboxylic acids, which would require harsh activating agents that may not be compatible with the substrate.

Rationale and Mechanistic Insight

This protocol utilizes an acid chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA). The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acid chloride. The tertiary amine base is crucial; it serves to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine and driving the equilibrium towards the product. Pyridine is often an excellent choice as it can serve as both the base and the solvent.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMW ( g/mol )Molar Eq.Amount (Example)
This compound180.101.0180 mg (1.0 mmol)
Acetyl Chloride (or other acid chloride)78.501.294 mg, 78 µL (1.2 mmol)
Pyridine (anhydrous)79.10Solvent5 mL
Dichloromethane (DCM)84.93-For workup
Saturated aq. NaHCO₃ solution--For workup
Brine--For workup
Anhydrous MgSO₄ or Na₂SO₄--For drying

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous pyridine (approx. 0.2 M concentration) and stir until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction upon adding the acid chloride.

  • Reagent Addition: Add the acid chloride (e.g., acetyl chloride, 1.2 eq) dropwise to the stirred solution over 5 minutes. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid and pyridine), water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acylated product.

G

Protocol II: N-Sulfonylation

The synthesis of sulfonamides is a common objective in medicinal chemistry. Similar to N-acylation, this transformation requires an electrophilic sulfonyl chloride and a base. The resulting sulfonamide is a stable functional group that can act as a hydrogen bond donor and mimic a carboxylic acid group in some biological contexts.

Rationale and Mechanistic Insight

The reaction mechanism is analogous to N-acylation. The amine attacks the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is an ideal solvent and base, effectively scavenging the HCl byproduct. Due to the high stability and lower reactivity of the resulting sulfonamide, this reaction is generally irreversible and can be driven to completion with a slight excess of the sulfonyl chloride.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMW ( g/mol )Molar Eq.Amount (Example)
This compound180.101.0180 mg (1.0 mmol)
p-Toluenesulfonyl Chloride (TsCl)190.651.2229 mg (1.2 mmol)
Pyridine (anhydrous)79.10Solvent5 mL
Dichloromethane (DCM)84.93-For workup
1 M aq. HCl solution--For workup
Brine--For workup
Anhydrous MgSO₄ or Na₂SO₄--For drying

Procedure:

  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M).

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise at room temperature. A slight exotherm may be observed. For more reactive sulfonyl chlorides, cooling to 0 °C is advisable.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Gentle heating (40-50 °C) may be required to accelerate the reaction if the starting material is consumed slowly.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Transfer to a separatory funnel and wash with 1 M HCl (aq) to remove pyridine. Repeat this wash 2-3 times.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic solution. Purify the crude residue by flash column chromatography or recrystallization to obtain the desired sulfonamide.

Protocol III: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

For the synthesis of diarylamine structures, the Buchwald-Hartwig amination is the gold standard, enabling the formation of C-N bonds under relatively mild conditions.[4][5] This reaction is indispensable for coupling the electron-deficient aminopyridine with various aryl halides or triflates.

Rationale and Mechanistic Insight

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[6] The catalytic cycle involves:

  • Oxidative addition of the aryl halide to a Pd(0) complex.

  • Formation of a palladium-amido complex via deprotonation of the amine by a base.

  • Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

The choice of ligand and base is paramount for success, especially with an electron-poor amine.[7] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step. A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is needed to deprotonate the weakly acidic N-H bond of the coordinated amine.[7]

G Pd0 L₂Pd(0) ArX Ar-X OxAdd OxAdd ArX->OxAdd Amine R-NH₂ AmideForm AmideForm Amine->AmideForm Base Base Base->AmideForm Product Ar-NH-R RedElim RedElim RedElim->Product

Detailed Experimental Protocol

Materials and Reagents:

ReagentMW ( g/mol )Molar Eq.Amount (Example)
This compound180.101.2108 mg (0.6 mmol)
Aryl Bromide (e.g., 4-Bromoanisole)187.041.094 mg (0.5 mmol)
Pd₂(dba)₃ (Palladium catalyst precursor)915.720.02 (2 mol%)9.2 mg (0.01 mmol)
XPhos (Ligand)476.600.08 (8 mol%)19 mg (0.04 mmol)
Cs₂CO₃ (Base)325.822.0326 mg (1.0 mmol)
Toluene (anhydrous, degassed)92.14Solvent5 mL

Procedure:

  • Inert Atmosphere: This reaction is highly sensitive to oxygen. All steps must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Flask Preparation: To a dry Schlenk tube or reaction vial, add the aryl bromide (1.0 eq), this compound (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (2 mol%), and XPhos (8 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M).

  • Degassing (if not in glovebox): Seal the vessel and subject it to three cycles of vacuum/backfill with nitrogen or argon.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: After cooling to room temperature, take an aliquot (diluted with ethyl acetate and filtered through a silica plug) for LC-MS analysis to check for completion.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the N-arylated product.

Summary and Comparative Data

Derivatization MethodKey ReagentsBaseConditionsKey AdvantagesCommon Challenges
N-Acylation Acid Chloride / AnhydridePyridine, TEA0 °C to RT, 4-16 hSimple, reliable, wide substrate scope for acyl groupsRequires highly electrophilic acylating agent
N-Sulfonylation Sulfonyl ChloridePyridineRT to 50 °C, 12-24 hForms stable sulfonamides, straightforward protocolMay require heating for less reactive partners
N-Arylation Aryl Halide, Pd₂(dba)₃, XPhosCs₂CO₃, NaOtBu100-110 °C, 12-24 h (Inert)Access to diverse diarylamines, high functional toleranceRequires strict inert atmosphere, catalyst optimization

References

Application Notes and Protocols for the Development of Fluorinated Pyridine-Based Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Combating Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has intensified the search for novel therapeutic agents that can overcome existing resistance mechanisms and shorten treatment durations.[1][2] The pyridine scaffold is a well-established pharmacophore in antitubercular drug discovery, present in key drugs like isoniazid and ethionamide.[3][4] The strategic incorporation of fluorine atoms into such scaffolds has emerged as a powerful tool in medicinal chemistry to enhance the pharmacological properties of drug candidates.

Fluorine, being the most electronegative element and having a small atomic radius, can profoundly influence a molecule's potency and pharmacokinetic profile.[5][6] Its introduction can alter acidity (pKa), improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability and target-binding affinity.[3] This application guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and preclinical development of fluorinated pyridine derivatives as next-generation antitubercular agents. We will delve into the mechanistic rationale, synthetic strategies, and essential in vitro evaluation workflows.

Part 1: Mechanistic Landscape of Pyridine-Based Antitubercular Agents

The efficacy of pyridine-containing compounds against M. tuberculosis is diverse, targeting multiple essential pathways. Understanding these mechanisms is crucial for rational drug design.

Inhibition of DNA Gyrase: The Fluoroquinolone Paradigm

A prominent class of fluorinated pyridine-like compounds is the fluoroquinolones (e.g., moxifloxacin). Their primary target in Mtb is DNA gyrase (GyrA/GyrB), an essential enzyme that controls DNA topology during replication.[7] Fluoroquinolones stabilize the covalent complex between gyrase and cleaved DNA, leading to double-stranded breaks and ultimately, cell death.[7] Fluorine substitution at the C6 position and various groups at the C7 and C8 positions of the quinolone core are critical for this activity and for overcoming resistance.

Fluoroquinolone_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell FQ Fluorinated Pyridine Core (e.g., Fluoroquinolone) Gyrase DNA Gyrase (GyrA/GyrB) FQ->Gyrase Binds to Cleavage_Complex Gyrase-DNA Cleavage Complex Gyrase->Cleavage_Complex Induces cleavage DNA_relaxed Relaxed DNA DNA_relaxed->Cleavage_Complex DSB Double-Strand Breaks Cleavage_Complex->DSB Stabilized by FQ, prevents re-ligation Cell_Death Bacterial Cell Death DSB->Cell_Death Leads to

Caption: Mechanism of fluoroquinolone action on Mtb DNA gyrase.

Emerging Targets and Novel Mechanisms

While DNA gyrase is a validated target, the development of resistance necessitates the exploration of novel mechanisms. Research into new fluorinated pyridine derivatives has identified other potential targets:

  • Thymidylate Kinase (TK): Some fluorinated 2-aminopyridine-3-carbonitrile derivatives have shown potent activity, with molecular docking studies suggesting they may inhibit thymidylate kinase, an enzyme essential for DNA synthesis.[3][4]

  • Cell Wall Synthesis: The mycobacterial cell wall is a rich source of drug targets. While not a direct pyridine example, the inhibition of mycolic acid synthesis is a key mechanism for drugs like delamanid, highlighting the importance of this pathway.[8]

  • Efflux Pump Inhibition: Resistance in Mtb can also arise from the overexpression of efflux pumps. Certain pyridine derivatives may act to inhibit these pumps, thereby restoring the activity of other antibiotics.

Part 2: Drug Discovery Workflow & Key Protocols

The development of a novel antitubercular agent follows a structured pipeline from initial design to preclinical evaluation. This section provides detailed, field-proven protocols for the critical in vitro stages.

Drug_Discovery_Workflow cluster_workflow Antitubercular Drug Discovery Pipeline node_design 1. Design & Synthesis of Fluorinated Pyridines node_mic 2. In Vitro Screening (MIC) vs. M. tuberculosis H37Rv node_design->node_mic node_cytotox 3. Cytotoxicity Assay (IC50) vs. Mammalian Cells node_mic->node_cytotox node_si 4. Calculate Selectivity Index (SI) node_cytotox->node_si node_mdr 5. Activity vs. MDR Strains (Secondary Screen) node_si->node_mdr Promising SI > 10 node_invivo 6. In Vivo Efficacy (Mouse Model) node_mdr->node_invivo Active Leads

Caption: Experimental workflow for antitubercular drug development.

Protocol 2.1: Synthesis of a Representative Fluorinated Pyridine Derivative

This protocol provides a general method for the synthesis of 2-amino-pyridine-3-carbonitrile derivatives, which have shown promising antitubercular activity.[3][4] This example illustrates the reaction of a fluorinated chalcone with malononitrile.

Objective: To synthesize 2-amino-6-(4-fluorophenyl)-4-(indol-3-yl)pyridine-3-carbonitrile.

Materials:

  • (E)-1-(4-fluorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one (fluorinated chalcone)

  • Malononitrile

  • Ammonium acetate

  • Ethanol

  • Reflux apparatus, magnetic stirrer, thin-layer chromatography (TLC) plates, filtration apparatus.

Procedure:

  • In a 100 mL round-bottom flask, dissolve the fluorinated chalcone (1 equivalent) and malononitrile (1.2 equivalents) in absolute ethanol (30 mL).

  • Add ammonium acetate (8 equivalents) to the mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with constant stirring.

  • Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 6-8 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL) with stirring.

  • A solid precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product in a desiccator.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-pyridine-3-carbonitrile derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR).

Protocol 2.2: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

The MABA is a rapid, sensitive, and cost-effective colorimetric assay for determining the MIC of compounds against Mtb.[7][8][9] It relies on the reduction of the blue indicator dye, resazurin (Alamar Blue), to the pink resorufin by metabolically active mycobacterial cells.

Materials:

  • Sterile 96-well flat-bottom microplates

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • Test compounds and control drug (e.g., Isoniazid) dissolved in DMSO

  • Alamar Blue reagent

  • Tween 80 (10% solution)

Procedure:

  • Plate Setup: Add 200 µL of sterile deionized water to all perimeter wells of the 96-well plate to prevent evaporation. Add 100 µL of supplemented 7H9 broth to all other necessary wells.

  • Compound Dilution: Add 2 µL of the stock solution of the test compound (e.g., at 100x the final desired highest concentration) to the first well of a row (e.g., column 2). Perform a two-fold serial dilution by transferring 100 µL from this well to the next (column 3), and so on, up to column 10. Discard 100 µL from column 10. Column 11 will serve as the drug-free growth control.

  • Inoculum Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture with fresh broth to match a 1.0 McFarland standard. Dilute this suspension 1:20 in 7H9 broth to get the final inoculum.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well from columns 2 to 11. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the initial incubation, add 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Final Incubation & Reading: Re-seal the plate and incubate for another 24 hours at 37°C.

  • Result Interpretation: Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[8][9]

Protocol 2.3: In Vitro Cytotoxicity Assessment using MTT Assay

It is essential to evaluate whether a potent antitubercular compound is selectively toxic to Mtb and not to host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, serving as an indicator of cell viability.[1][10][11]

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom tissue culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well.[1]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Part 3: Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from the in vitro assays are crucial for guiding the optimization of lead compounds. The Selectivity Index (SI), calculated as the ratio of IC₅₀ to MIC, is a critical parameter for prioritizing compounds for further development. An SI value greater than 10 is generally considered promising.

Table 1: Representative Activity Data for Fluorinated Pyridine Derivatives

Compound IDStructure (Key Features)MIC vs. Mtb H37Rv (µg/mL)IC₅₀ vs. Vero Cells (µg/mL)Selectivity Index (SI)Reference
Cpd-11 2,4-disubstituted pyridine0.8>1.2>1.5[12]
Cpd-15 2,4-disubstituted pyridine1.5>1.5>1.0[12]
Cpd-40 2-amino-pyridine-3-carbonitrile with indole~3.5 (8 µM)>70>20[3]
Cpd-26 3,5-disubstituted pyridine1.56>170 (CHO-K1)>108.5[13]
Isoniazid (Reference Drug)0.05>100>2000-
Moxifloxacin (Reference Drug)0.125>50>400-

Note: MIC and IC₅₀ values can vary based on specific assay conditions. Data is compiled from multiple sources for illustrative purposes.

Analysis of Structure-Activity Relationships (SAR):

  • Position of Fluorine: The placement of the fluorine atom is critical. In some scaffolds, like isoniazid, fluorination of the pyridine ring is detrimental to activity.[6] In others, such as certain chalcone-derived pyridines, fluorine substitution enhances potency.[3]

  • Lipophilicity and Substituents: The nature of other substituents on the pyridine ring significantly impacts activity. For example, in a series of 2,4-disubstituted pyridines, the substituent at the 4-position greatly influenced the lipophilicity (LogP) and biological activity.[14] The addition of bulky, lipophilic groups can improve cell wall penetration, while polar groups may enhance target interaction.

  • Hybrid Molecules: Combining the fluorinated pyridine core with other pharmacologically active moieties (e.g., indole, as in Cpd-40) is a successful strategy for generating highly potent and selective compounds.[3]

Conclusion

The strategic use of fluorinated pyridines represents a highly promising avenue in the development of novel antitubercular agents. The unique properties of fluorine can be leveraged to optimize lead compounds, enhancing their potency, selectivity, and pharmacokinetic profiles. The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, evaluate, and advance new chemical entities in the fight against tuberculosis. A thorough understanding of the underlying mechanisms of action, coupled with systematic SAR studies, will be paramount in realizing the full potential of this important chemical class.

References

Application Notes and Protocols: The Pivotal Role of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine in the Synthesis of Novel MmpL3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Special Report for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has intensified the search for novel anti-tubercular agents that act on new molecular targets. One of the most promising of these is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for shuttling mycolic acid precursors across the mycobacterial inner membrane.[1][2] Inhibition of MmpL3 disrupts the formation of the unique and protective mycobacterial cell wall, leading to bacterial death.[1] A diverse array of chemical scaffolds have been identified as MmpL3 inhibitors, with many currently in various stages of drug development.[1][2]

Recent advances in medicinal chemistry have highlighted the significance of fluorine-containing moieties in modulating the pharmacological properties of drug candidates. The strategic incorporation of fluorine and trifluoromethyl groups can enhance metabolic stability, membrane permeability, and binding affinity. This application note focuses on the utility of a specific, highly functionalized building block, 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine , in the synthesis of a new generation of potent MmpL3 inhibitors. While direct, explicit examples of its use in published MmpL3 inhibitor syntheses are not yet widespread in publicly available literature, its structural motifs are present in numerous potent anti-tubercular compounds, making it a molecule of high interest. This document will, therefore, provide a detailed, forward-looking guide on its potential applications and synthetic protocols, based on established synthetic methodologies for related pyridine-based MmpL3 inhibitors.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold offers a unique combination of chemical features that are highly desirable in the design of MmpL3 inhibitors:

  • The Pyridine Core: The pyridine ring is a common motif in many bioactive molecules and has been identified as a key pharmacophore in several classes of MmpL3 inhibitors.[1] Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites.

  • The 2-Amino Group: This functional group provides a convenient handle for a variety of chemical transformations, allowing for the facile introduction of diverse side chains and the construction of larger, more complex molecules. This is a common strategy in the synthesis of MmpL3 inhibitors to explore structure-activity relationships (SAR).

  • The 3-Fluoro Substituent: The introduction of a fluorine atom at the 3-position of the pyridine ring can significantly alter the electronic properties of the molecule. Its strong electron-withdrawing nature can influence the pKa of the pyridine nitrogen and the 2-amino group, potentially enhancing binding interactions. Furthermore, fluorine substitution can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the resulting compound.

  • The 4-Trifluoromethyl Group: The trifluoromethyl group is a lipophilic, electron-withdrawing moiety that is known to enhance metabolic stability and cell permeability. Its incorporation can also lead to improved binding affinity through favorable interactions with hydrophobic pockets in the target protein.

Proposed Synthetic Pathway for Novel MmpL3 Inhibitors

The following is a proposed, exemplary synthetic protocol for the utilization of this compound in the synthesis of a hypothetical series of MmpL3 inhibitors. This protocol is based on well-established synthetic transformations commonly employed in the synthesis of related anti-tubercular agents.

Workflow of the Proposed Synthesis

A This compound C Amide Coupling (e.g., EDC, HOBt) A->C B Carboxylic Acid Partner B->C D N-(3-Fluoro-4-(trifluoromethyl)pyridin-2-yl)amide Derivative C->D Formation of Amide Bond E Optional: Further Functionalization D->E Modification of R-group F Final MmpL3 Inhibitor Candidate D->F E->F cluster_0 Mycobacterial Cytoplasm cluster_1 Inner Membrane cluster_2 Periplasm TMM_cyto Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Transport TMM_peri TMM MmpL3->TMM_peri Translocation Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM_peri->Mycolic_Acid_Synthesis Inhibitor Novel Pyridine-based Inhibitor Inhibitor->MmpL3 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sluggish Amide Coupling with 2-Amino-Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with amide coupling reactions involving 2-amino-trifluoromethylpyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter sluggish or low-yielding reactions with these electronically deactivated amines. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these demanding transformations.

Troubleshooting Guide: Overcoming Slow or Incomplete Reactions

Amide coupling is a cornerstone reaction in medicinal chemistry and drug discovery.[1] However, the unique electronic properties of 2-amino-trifluoromethylpyridines can render standard protocols ineffective.[2] The primary culprit is the significantly reduced nucleophilicity of the amino group, a direct consequence of the potent electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring nitrogen.[2][3][4] This guide offers a systematic approach to diagnosing and resolving these issues.

Issue: My amide coupling reaction with a 2-amino-trifluoromethylpyridine is extremely slow or has stalled completely.

This is the most common challenge and stems from the poor nucleophilicity of the amine. Standard coupling reagents may not be sufficiently potent to activate the carboxylic acid to a degree that it readily reacts with the deactivated amine.[2][5]

Systematic Troubleshooting Steps:

  • Evaluate and Upgrade Your Coupling Reagent: Standard carbodiimide reagents like DCC or EDC, even with additives like HOBt, often fall short.[5][6] Consider switching to more powerful onium salt-based reagents.

    • Aminium/Uronium Salts: Reagents such as HATU, HBTU, and HCTU are known to be more effective for hindered or deactivated amines as they form highly reactive activated esters.[2][5][7][8] HATU is often considered the "gold standard" for difficult couplings.[8]

    • Phosphonium Salts: PyBOP and PyAOP are also excellent choices that can overcome the low reactivity of the amine.[2][7][8]

    • Oxyma-based Reagents: COMU is a newer generation reagent that has shown coupling efficiencies comparable or even superior to HATU in some cases, particularly for hindered couplings.[8][9] It also offers a better safety profile as it is not based on potentially explosive benzotriazoles.[8][9]

  • Activate the Carboxylic Acid More Aggressively: If even potent coupling reagents are insufficient, consider converting the carboxylic acid to a more reactive species.

    • Acyl Halides: Formation of an acyl chloride (using thionyl chloride or oxalyl chloride) or an acyl fluoride can dramatically increase the electrophilicity of the carbonyl carbon.[2][10][11] Acyl fluorides, in particular, have been shown to be effective for coupling with electron-deficient amines and sterically hindered substrates.[10][11] Exercise caution as these methods can be harsh and may not be compatible with sensitive functional groups.[1]

  • Optimize Reaction Conditions:

    • Increase Temperature: Gently heating the reaction to 40-60 °C can often provide the necessary activation energy to drive the reaction to completion.[2] However, monitor the reaction closely for any signs of decomposition.

    • Solvent Choice: Ensure you are using anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[12] DMF and DCM are common choices. For substrates with poor solubility, consider co-solvents or alternatives like NMP.[5]

    • Base Selection: A non-nucleophilic base is crucial. While DIPEA is a common choice, for particularly stubborn reactions, a stronger, non-nucleophilic base like DBU or a phosphazene base might be necessary to ensure the amine is sufficiently deprotonated and reactive.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my 2-amino-trifluoromethylpyridine so unreactive in amide coupling reactions?

The primary reason is the severe reduction in the nucleophilicity of the amino group. This is due to the cumulative electron-withdrawing effects of two powerful groups:

  • The Trifluoromethyl (-CF3) Group: This is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2][4]

  • The Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring also withdraws electron density from the ring system.

Together, these effects significantly decrease the electron density on the exocyclic amino group, making it a much weaker nucleophile compared to anilines or aliphatic amines.[2][3]

Q2: I am seeing the formation of my activated ester by LC-MS, but it is not reacting with the amine. What should I do?

This is a classic sign that the activated ester is not sufficiently reactive to be attacked by the poorly nucleophilic 2-amino-trifluoromethylpyridine.[13]

  • Increase the reaction temperature. As mentioned in the troubleshooting guide, gentle heating can often overcome this activation barrier.[2]

  • Switch to a more potent coupling reagent. If you are using a standard reagent, upgrading to HATU, COMU, or forming an acyl fluoride will generate a more electrophilic intermediate.[5][8][10][11]

  • Consider a catalytic approach. For certain substrates, catalytic methods using reagents like boronic acids have been developed for direct amidation, although their applicability to highly deactivated amines should be evaluated on a case-by-case basis.[14]

Q3: Are there any specific side reactions I should be aware of when using aggressive coupling conditions?

Yes, when employing highly reactive reagents or elevated temperatures, the risk of side reactions increases.

  • Racemization: If your carboxylic acid partner has a chiral center at the alpha-position (like an amino acid), harsh conditions can lead to epimerization. The use of additives like HOBt or OxymaPure is known to suppress racemization.[7][12] Running the reaction at the lowest effective temperature is also advisable.[12]

  • Guanidinylation: Uronium-based reagents like HBTU and HATU can sometimes react with the amine to form a guanidinium byproduct, which terminates the desired reaction.[8] This is more problematic when the carboxylic acid activation is slow.[8] Using phosphonium reagents like PyBOP can avoid this issue.[8]

  • Decomposition: Some substrates may not be stable to prolonged heating. It is crucial to monitor the reaction progress and not to heat for longer than necessary.

Q4: Can I use a stronger base like sodium hydride (NaH) or t-BuOK to deprotonate the amine before adding the activated carboxylic acid?

While tempting, this approach is often not successful and can introduce complications.[13] Premixing the amine with a very strong base can lead to the formation of highly reactive species that may engage in undesired side reactions or decomposition pathways. It is generally more effective to use a strong, non-nucleophilic organic base like DBU in situ with the coupling reaction.[2]

Data & Protocols

Table 1: Comparison of Coupling Reagents for a Model Reaction

Reaction: Coupling of Benzoic Acid with 2-amino-5-trifluoromethylpyridine.

Coupling ReagentBaseTemperature (°C)Time (h)Yield (%)
EDC/HOBtDIPEART24<10
HBTUDIPEART1845
HATUDIPEART1285
HATUDIPEA50492
COMUDIPEART1288
Acyl ChloridePyridine0 to RT675

Note: Yields are approximate and for illustrative purposes. Actual results may vary depending on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is a robust starting point for challenging couplings with 2-amino-trifluoromethylpyridines.

  • Pre-activation of the Carboxylic Acid:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

    • Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents).[12]

    • Stir the mixture at room temperature for 15-30 minutes. You should observe a clear solution, indicating the formation of the activated ester.

  • Coupling Reaction:

    • Dissolve the 2-amino-trifluoromethylpyridine (1.2 equivalents) in a minimal amount of the reaction solvent and add it to the activated acid mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • If the reaction is sluggish after several hours, gently heat the mixture to 40-50 °C and continue to monitor.[2]

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acyl Fluoride Mediated Coupling for Extremely Difficult Cases

This method is recommended when even potent onium salt reagents fail to provide satisfactory results.[10][11]

  • In Situ Acyl Fluoride Formation:

    • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

    • Add a fluorinating agent such as cyanuric fluoride or TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equivalents).

    • Add a suitable non-nucleophilic base like DIPEA or 2,4,6-collidine (2.2 equivalents).

    • Stir the mixture at room temperature for 10-30 minutes to generate the acyl fluoride.

  • Coupling Reaction:

    • Add the 2-amino-trifluoromethylpyridine (1.2 equivalents) to the solution containing the in situ generated acyl fluoride.

    • Stir the reaction at room temperature or elevate the temperature if necessary. These reactions may require longer reaction times.[5]

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations

Diagram 1: The Challenge of Coupling with 2-Amino-Trifluoromethylpyridines

G cluster_amine 2-Amino-Trifluoromethylpyridine Amine NH2 Group Result Reduced Nucleophilicity of Amino Group Amine->Result CF3 -CF3 Group (Strong e- withdrawing) CF3->Amine deactivates PyridineN Pyridine N (e- withdrawing) PyridineN->Amine deactivates Sluggish Sluggish / No Reaction with Standard Coupling Result->Sluggish

Caption: Electronic deactivation of the amino group.

Diagram 2: Troubleshooting Workflow

G Start Sluggish Amide Coupling? Reagent Upgrade Coupling Reagent? (e.g., HATU, COMU) Start->Reagent Yes Temp Increase Temperature? (40-60 °C) Reagent->Temp Still slow Success Reaction Successful Reagent->Success Works AcylHalide Use Acyl Halide Route? (e.g., Acyl Fluoride) Temp->AcylHalide Still slow Temp->Success Works AcylHalide->Success Works Failure Consult Specialist AcylHalide->Failure Still fails

Caption: Decision tree for optimizing the reaction.

References

Technical Support Center: Purification of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with derivatives of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this critical chemical scaffold. The unique electronic properties imparted by the fluorine and trifluoromethyl groups can lead to unexpected behaviors in chromatography and crystallization, which this guide aims to demystify.

Introduction: The Challenge of Purifying Highly Fluorinated Pyridines

Derivatives of this compound are vital building blocks in medicinal chemistry and agrochemical research.[1][2] The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring creates a highly electron-deficient aromatic system. This, combined with the basicity of the 2-amino group, results in a molecule with unique physicochemical properties that can complicate purification. Common issues include co-elution of structurally similar impurities, poor chromatographic peak shape, and difficulties in achieving effective crystallization.[3][4]

This guide is structured to provide practical, experience-driven solutions to these challenges, enabling you to achieve the desired purity for your downstream applications.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during common purification workflows.

Scenario 1: Poor Separation or Overlapping Spots on Thin-Layer Chromatography (TLC)

Question: I'm having trouble resolving my desired product from impurities on my TLC plate. The spots are either streaky or completely overlapping. What can I do?

Answer: This is a frequent issue, often stemming from improper solvent system selection or interactions with the stationary phase. Let's break down the solutions.

Causality and Strategy:

The key is to modulate the eluent strength and polarity to exploit the subtle differences between your product and the impurities. The basic amine and the polar C-F bonds are the primary handles for separation.

Troubleshooting Steps:

  • Adjusting Solvent Polarity:

    • If spots are too low (low Rf): Increase the polarity of your mobile phase. For a common ethyl acetate/hexane system, incrementally increase the percentage of ethyl acetate.

    • If spots are too high (high Rf): Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).

  • Introducing a Basic Modifier: The basicity of the 2-amino group can cause streaking (tailing) on silica gel due to strong interactions with acidic silanol groups.[3]

    • Solution: Add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1%. The TEA will preferentially interact with the active sites on the silica, leading to sharper spots.

    • Alternative: A few drops of ammonia in methanol, which is then added to the mobile phase, can also be effective.

  • Changing the Solvent System Entirely: If polarity adjustments aren't working, a different solvent system may be needed to alter the selectivity.

    • Consider a dichloromethane/methanol system. Methanol is a highly polar solvent that can help elute more polar compounds and improve resolution in some cases.

    • For very polar impurities, an ether/hexane or acetone/dichloromethane system might offer different selectivity.

Data-Driven Approach to Solvent Selection:

Problem Primary Cause Recommended Solvent System Adjustment Expected Outcome
All spots at baselineInsufficient eluent strengthIncrease percentage of polar solvent (e.g., from 10% EtOAc in Hex to 30%)Increased Rf values for all spots
All spots at solvent frontEluent too strongDecrease percentage of polar solvent (e.g., from 50% EtOAc in Hex to 20%)Decreased Rf values
Streaky spots (tailing)Strong analyte-silica interactionAdd 0.5% Triethylamine (TEA) to the mobile phaseSharper, more symmetrical spots
Poor resolution of close spotsInsufficient selectivitySwitch to a different solvent system (e.g., Dichloromethane/Methanol)Altered Rf values and potentially improved separation
Scenario 2: Issues During Column Chromatography

Question: My column chromatography is not providing the purity I need. I'm either getting low recovery or the fractions are still impure.

Answer: Challenges in column chromatography with these compounds are common and can often be traced back to issues with loading, solvent choice, or interactions with the silica gel.

Expert Insights:

Fluorinated compounds can sometimes exhibit "fluorophilicity," a tendency to interact with other fluorinated molecules, which can affect their chromatographic behavior.[5] However, the primary challenge is often managing the basicity of the pyridine nitrogen.

Step-by-Step Protocol for Optimized Column Chromatography:

  • Slurry Preparation and Packing:

    • Always pack the column with a slurry of silica gel in your initial, low-polarity mobile phase. A well-packed column is essential for good separation.

  • Loading the Sample:

    • Dry Loading: This is often the superior method. Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This prevents band broadening caused by using a strong solvent for wet loading.

    • Wet Loading: If you must wet load, dissolve your sample in the absolute minimum amount of the mobile phase or a slightly more polar solvent.

  • Elution Strategy:

    • Start with a low-polarity mobile phase, as determined by your TLC analysis (aim for an Rf of ~0.2-0.3 for your target compound).

    • Use a gradient elution. Gradually increase the polarity of the mobile phase throughout the run. This will help to elute your desired compound in sharp bands and then wash off more polar impurities.

    • As with TLC, adding 0.1-0.5% triethylamine to your mobile phase can drastically improve peak shape and prevent tailing, leading to better separation.[3]

Visualizing the Workflow:

References

Technical Support Center: Troubleshooting Side Reactions with 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in synthetic chemistry. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with field-tested insights to help you navigate the complexities of this versatile building block and optimize your reaction outcomes.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the "why" behind experimental observations, offering logical frameworks and actionable protocols to identify and mitigate the formation of unwanted side products.

Core Reactivity Profile of this compound

Before we dive into specific problems, it's crucial to understand the electronic nature of our subject molecule. The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the presence of two powerful electron-withdrawing groups: the fluorine atom at the 3-position and the trifluoromethyl group at the 4-position. This electronic profile dictates its reactivity, making it an excellent substrate for certain transformations but also predisposing it to specific side reactions.

Frequently Asked Questions & Troubleshooting Guides

Category 1: C-F Bond Instability and Defluorination

Question 1: I am observing a significant amount of a defluorinated side product, 4-(trifluoromethyl)pyridin-2-amine, in my palladium-catalyzed cross-coupling reaction. What is causing this and how can I prevent it?

Answer:

This is a common issue when working with fluorinated pyridines in the presence of palladium catalysts. The formation of 4-(trifluoromethyl)pyridin-2-amine is a result of a hydrodefluorination side reaction.

Causality:

The mechanism of hydrodefluorination in palladium-catalyzed reactions is often attributed to the formation of a palladium-hydride species (Pd-H). This can arise from various sources within your reaction, including certain solvents (like alcohols), water, or even the amine coupling partner itself under basic conditions. The electron-deficient nature of the pyridine ring in your substrate makes the C-F bond susceptible to cleavage by this Pd-H species. The reaction typically proceeds via an oxidative addition of the C-F bond to the Pd(0) catalyst, followed by reductive elimination with a hydride source.

Troubleshooting Protocol:

To minimize hydrodefluorination, a multi-pronged approach focusing on the catalyst system and reaction conditions is necessary.

Protocol 1: Minimizing Hydrodefluorination in Pd-Catalyzed Cross-Coupling

StepActionRationale
1 Ligand Selection Switch to electron-rich, bulky phosphine ligands such as RuPhos, BrettPhos, or SPhos. These ligands promote the desired reductive elimination of the cross-coupled product over competing side reactions like hydrodefluorination.
2 Base Selection Use a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium tert-butoxide (NaOtBu). Strong bases can promote the formation of Pd-H species.
3 Solvent Purity Ensure your solvents are rigorously anhydrous. Water can be a proton source leading to the formation of hydride species.
4 Reaction Temperature Lower the reaction temperature. Hydrodefluorination often has a higher activation energy than the desired coupling reaction, so running the reaction at the lowest effective temperature can disfavor this side pathway.
5 Pre-catalyst Choice Utilize a well-defined palladium pre-catalyst. These can sometimes offer more controlled initiation and a lower concentration of active Pd(0) at any given time, which can help suppress side reactions.

Visualizing the Competing Pathways:

G cluster_0 Desired Cross-Coupling cluster_1 Hydrodefluorination Side Reaction A Ar-F + Pd(0) B Oxidative Addition Ar-Pd(II)-F A->B C Transmetalation [Nu] B->C D Ar-Pd(II)-Nu C->D E Reductive Elimination D->E F Ar-Nu + Pd(0) E->F G Ar-F + Pd(0) H Oxidative Addition Ar-Pd(II)-F G->H J Ar-Pd(II)-H H->J Hydride Transfer I Hydride Source (e.g., from solvent, base) I->J K Reductive Elimination J->K L Ar-H + Pd(0) K->L

Caption: Competing pathways in Pd-catalyzed reactions of fluoropyridines.

Category 2: Reactivity of the Trifluoromethyl Group

Question 2: My reaction, which is run under basic conditions, is producing a carboxylic acid derivative, 2-amino-3-fluoropyridine-4-carboxylic acid. What is happening to my trifluoromethyl group?

Answer:

You are observing the hydrolysis of the trifluoromethyl group . This is a known, albeit sometimes unexpected, reaction for trifluoromethyl-substituted heterocycles, particularly when subjected to certain nucleophilic or basic conditions.

Causality:

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group, which makes the carbon atom of the CF₃ group electrophilic. Under basic conditions, hydroxide ions or other nucleophiles present in the reaction mixture can attack this electrophilic carbon. This initiates a stepwise hydrolysis process, ultimately converting the -CF₃ group into a carboxylic acid (-COOH). The presence of the electron-deficient pyridine ring can further facilitate this process.

Troubleshooting Protocol:

The key to preventing this side reaction is to control the basicity and nucleophilicity of your reaction medium.

Protocol 2: Preventing Trifluoromethyl Group Hydrolysis

StepActionRationale
1 Base Selection If possible, switch to a milder, non-hydroxide base. For example, in a Suzuki coupling, you might use potassium phosphate (K₃PO₄) or cesium fluoride (CsF) instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
2 Anhydrous Conditions Strictly exclude water from your reaction. Water is the source of the hydroxide ions that initiate the hydrolysis. Use anhydrous solvents and reagents.
3 Temperature Control Perform the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate. Hydrolysis is often accelerated at higher temperatures.
4 Reaction Time Monitor your reaction closely and stop it as soon as the starting material is consumed. Prolonged reaction times, especially at elevated temperatures, can increase the extent of hydrolysis.

Visualizing the Hydrolysis Mechanism:

G A Py-CF3 B Nucleophilic Attack by OH- A->B OH- C Intermediate [Py-CF2(OH)]- B->C D Elimination of F- C->D E Py-C(O)F D->E F Further Hydrolysis E->F 2 x OH- G Py-COOH F->G G cluster_0 Desired Suzuki Coupling at C-Cl cluster_1 Undesired SNAr at C-F A Ar(F, Cl) C Oxidative Addition at C-Cl A->C B Pd(0) Catalyst B->C D Desired Product C->D E Ar(F, Cl) G SNAr at C-F E->G F Nucleophile (e.g., OH-, RO-) F->G H Side Product G->H

Technical Support Center: Synthesis of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable fluorinated pyridine building block. We will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you improve your reaction yields and product purity.

The synthesis of highly substituted, electron-deficient pyridines like this compound presents a unique set of challenges. Issues with low reactivity, competing side reactions, and catalyst inhibition are common hurdles. This document consolidates field-proven insights and literature-backed methodologies to help you navigate these complexities.

Core Synthetic Strategies: An Overview

The most reliable and frequently employed strategy for synthesizing the target molecule involves the late-stage amination of a pre-functionalized pyridine ring. Typically, this involves a 2-halopyridine precursor. The diagram below outlines the most plausible synthetic pathways.

Caption: Plausible synthetic routes to the target molecule.

This guide will focus primarily on troubleshooting Pathway A , as it offers a more modular and generally higher-yielding approach for this specific substitution pattern.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, framed in a question-and-answer format.

Q1: My Buchwald-Hartwig amination of 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine is giving low yield or failing completely. What are the critical parameters to investigate?

This is the most frequent challenge. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups, combined with the inherent properties of the pyridine ring, can make this C-N cross-coupling reaction sluggish. Success hinges on the careful selection of the catalyst system and reaction conditions.

Causality: The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination. For electron-deficient substrates like this, oxidative addition to the C-Cl bond is often slow, and the final reductive elimination step can also be challenging. The choice of ligand is paramount as it influences both of these key steps.[1]

Troubleshooting Workflow:

Start Low Yield in Amination Step CheckLigand Is the Ligand Optimal? (Bulky, Electron-Rich) Start->CheckLigand CheckBase Is the Base Correct? (Strength vs. Stability) CheckLigand->CheckBase Yes SuggestLigand Action: Screen Biarylphosphine Ligands (XPhos, RuPhos, etc.) CheckLigand->SuggestLigand No CheckSolvent Is the Solvent Appropriate? (Polar, Aprotic) CheckBase->CheckSolvent Yes SuggestBase Action: Screen Bases (NaOtBu, LHMDS, Cs2CO3) CheckBase->SuggestBase No CheckReagents Are Reagents/Catalyst Pure & Anhydrous? CheckSolvent->CheckReagents Yes SuggestSolvent Action: Switch to Dioxane, Toluene, or t-Amyl Alcohol CheckSolvent->SuggestSolvent No Success Yield Improved CheckReagents->Success Yes Failure Issue Persists (Consider alternative route) CheckReagents->Failure No SuggestLigand->CheckBase SuggestBase->CheckSolvent SuggestSolvent->CheckReagents

Caption: Decision tree for troubleshooting the amination reaction.

Key Parameters for Optimization:

ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Precatalyst G2, G3, or G4 Palladacycles (e.g., XPhos Pd G3), Pd₂(dba)₃Palladacycle pre-catalysts are often superior as they form the active Pd(0) species more cleanly and efficiently, leading to more reproducible results. If using Pd₂(dba)₃, ensure it is high purity.
Ligand XPhos , RuPhos , tBuXPhos For electron-deficient pyridyl chlorides, bulky, electron-rich biaryl phosphine ligands are essential.[1] They promote the difficult oxidative addition step and accelerate reductive elimination. XPhos is often a robust starting point.[2]
Base NaOtBu, LiHMDS, Cs₂CO₃A strong, non-coordinating base is typically required. NaOtBu is a common choice. However, if you observe substrate decomposition, a weaker inorganic base like Cs₂CO₃ at a higher temperature may provide a better outcome.[1][3]
Solvent Toluene, Dioxane, t-Amyl alcoholThe solvent must be anhydrous and capable of solubilizing all components. Toluene and dioxane are standard. t-Amyl alcohol can sometimes be beneficial, particularly in preventing catalyst deactivation.[2]
Temperature 80 - 110 °CHigher temperatures are generally needed for less reactive pyridyl chlorides. Monitor for potential decomposition of your starting material or product at elevated temperatures.[3]
Amine Source Benzophenone imine (followed by hydrolysis), NH₃ gas, NH₄Cl (with strong base)Direct amination with ammonia can be challenging due to its volatility and coordination to the metal center. Using a surrogate like benzophenone imine, which can be easily hydrolyzed post-coupling, is often a more reliable strategy.
Q2: I'm seeing a significant amount of a debrominated/dechlorinated byproduct instead of my aminated product. What is happening?

This side reaction, known as hydrodehalogenation, is a common issue in cross-coupling reactions, especially with electron-deficient substrates.

Causality: Hydrodehalogenation can occur through several pathways. It can be promoted by β-hydride elimination from alkoxide bases (like NaOtBu) or by reaction with trace amounts of water or other proton sources. The resulting Pd-H species can then reductively eliminate with the halide, leading to the unwanted byproduct.

Solutions:

  • Use a Different Base: Switching from an alkoxide base to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) can sometimes mitigate this issue, although it may require higher reaction temperatures.[1]

  • Ensure Anhydrous Conditions: Rigorously dry your solvent, reagents, and glassware. Use of freshly opened, anhydrous-grade solvents is highly recommended.

  • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands from the biarylphosphine class may identify one that favors the desired C-N bond formation.

Q3: The reaction works, but purification is difficult due to a closely-eluting impurity. What is the likely identity of this impurity?

In syntheses involving poly-halogenated pyridines, a common impurity is an isomer formed from the reaction at an alternative site. For example, if starting from a material like 5-Bromo-2-chloro-3-fluoropyridine, amination can sometimes occur at the more reactive C-Br position.[4]

Causality: The relative reactivity of C-X bonds in palladium-catalyzed cross-coupling is generally C-I > C-Br > C-Cl. If your precursor contains a bromine or iodine atom elsewhere on the ring, amination will preferentially occur at that site.[4]

Solutions:

  • Strategic Choice of Starting Material: The ideal precursor is a 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine. The C-Cl bond is the intended reaction site, and the absence of more reactive halogens prevents isomeric byproducts.

  • Chromatographic Optimization: If the impurity is present, explore different solvent systems for column chromatography. A hexane/ethyl acetate gradient is standard, but switching to a dichloromethane/methanol or toluene/acetone system may improve separation. Reverse-phase chromatography can also be effective for separating polar, isomeric compounds.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a robust starting point based on optimized conditions for challenging pyridine substrates.[1][2][3]

Disclaimer: This is a representative protocol and must be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment should be conducted before proceeding.

Reaction Scheme: 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine + Amine Source → this compound

Materials & Reagents:

  • 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine (1.0 equiv)

  • Benzophenone imine (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine, XPhos Pd G3, and Sodium tert-butoxide.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe, followed by the benzophenone imine.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup (Imine Hydrolysis):

    • Cool the reaction to room temperature. Add 2 M aqueous HCl and stir vigorously for 1 hour to hydrolyze the imine.

    • Neutralize the mixture carefully with aqueous sodium bicarbonate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 30% ethyl acetate in hexane) to yield the pure this compound.

References

Technical Support Center: A Guide to Amide Bond Formation with Deactivated Amines Using HATU

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in forming amide bonds, particularly with deactivated or sterically hindered amines. We will delve into the effective use of HATU, a powerful coupling reagent, providing not just protocols, but the chemical reasoning behind them to empower you to troubleshoot and optimize your reactions effectively.

Section 1: The Challenge and The Solution

The formation of an amide bond is fundamental to organic and medicinal chemistry. However, coupling an amine that is electronically deactivated (e.g., anilines with electron-withdrawing groups) or sterically hindered (e.g., secondary amines or those with bulky ortho-substituents) to a carboxylic acid is often a significant synthetic hurdle. Standard coupling reagents like DCC or EDC/HOBt frequently fail or provide dismal yields in these cases.[1]

This is where strong uronium/aminium salt-based coupling reagents, particularly HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , become indispensable.[2]

Q: How does HATU activate carboxylic acids so effectively?

A: HATU's efficacy stems from a two-step activation process that generates a highly reactive ester.[3][4]

  • Carboxylate Formation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[5]

  • Active Ester Generation: This carboxylate anion attacks the electrophilic carbon of HATU. This forms an unstable intermediate which rapidly rearranges to generate a highly reactive OAt-active ester, releasing one equivalent of tetramethylurea (TMU).[3][5]

The amine nucleophile then attacks this potent active ester to form the desired amide bond, regenerating 1-hydroxy-7-azabenzotriazole (HOAt).[5]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH:e->RCOO:w + Base Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester RCOO:e->ActiveEster:w + HATU HATU HATU TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases Amide Product Amide ActiveEster:e->Amide:w + Amine Amine Deactivated Amine (R'-NH₂) HOAt HOAt (Byproduct) Amide->HOAt releases

Caption: Simplified workflow of HATU-mediated amide bond formation.
Q: What gives HATU an edge over other reagents like HBTU for deactivated amines?

A: The superiority of HATU lies in its leaving group, HOAt. The pyridine nitrogen atom in the HOAt moiety provides "anchimeric assistance" or a neighboring group effect. This stabilizes the tetrahedral intermediate formed during the amine's nucleophilic attack, lowering the activation energy and accelerating the rate of reaction, which is crucial for sluggish nucleophiles like deactivated amines.[3]

Section 2: Frequently Asked Questions (FAQs) for Optimizing HATU Couplings
Q: What is the correct order of addition for reagents?

A: The order of addition is critical to prevent a common side reaction. The recommended procedure is pre-activation :

  • Dissolve the carboxylic acid in an anhydrous solvent.

  • Add the base (e.g., DIPEA).

  • Add HATU and allow the mixture to stir for 5-15 minutes. This "pre-activation" step ensures the OAt-active ester is fully formed.[6][7]

  • Finally, add the amine.

Adding the amine prematurely can lead to it reacting directly with HATU, forming an undesired guanidinium byproduct and terminating the reaction.[8][9][10]

Q: Which base should I use, and how much?

A: A non-nucleophilic, sterically hindered tertiary amine base is essential.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common and recommended choice.[3][11] Its steric bulk prevents it from acting as a competing nucleophile.

  • Triethylamine (TEA) can also be used but is less hindered and may lead to side reactions in some cases.

  • Avoid nucleophilic bases like pyridine, as they can react with the activated ester.[7]

Typically, 2-3 equivalents of base are used. One equivalent is consumed by the carboxylic acid, and another is required to neutralize the proton released from the amine upon amide formation.

Q: What are the best solvents for HATU reactions?

A: Polar aprotic solvents are standard.

  • N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties for a wide range of substrates.[3][11]

  • Dichloromethane (DCM) can be used if all components are soluble, but reactions may be slower.

  • Acetonitrile (ACN) is another viable option. Ensure the solvent is anhydrous , as water will hydrolyze the active ester and quench the reaction.[7]

Section 3: Troubleshooting Guide

Even with a powerful reagent like HATU, challenges can arise. This guide provides a systematic approach to troubleshooting.

Troubleshooting_Tree Start Low or No Yield CheckReagents Are reagents & solvent pure and anhydrous? Start->CheckReagents CheckOrder Was pre-activation performed before adding the amine? CheckReagents->CheckOrder Yes Sol_Reagents Solution: Use fresh, high-purity reagents & anhydrous solvent. CheckReagents->Sol_Reagents No CheckStoich Is stoichiometry correct? (Base ≥ 2 eq.) CheckOrder->CheckStoich Yes Sol_Order Solution: Re-run with pre-activation to avoid guanidinylation. CheckOrder->Sol_Order No SideProducts Does LCMS show side products? CheckStoich->SideProducts Yes Sol_Stoich Solution: Adjust base to 2-3 eq. Use 1.1 eq. HATU. CheckStoich->Sol_Stoich No Sol_Guanidine Guanidinylation likely. See pre-activation. SideProducts->Sol_Guanidine Yes (Mass = Amine + 138) Sol_Optimize Reaction is sluggish. Increase time, gently heat (40°C), or consider a stronger reagent. SideProducts->Sol_Optimize No (Only starting materials remain)

Caption: A decision tree for troubleshooting failed HATU couplings.
Problem: My reaction has stalled, with starting materials still present.

  • Cause: The amine is extremely deactivated or sterically hindered, leading to a very slow reaction rate.

  • Solution 1: Increase Reaction Time/Temperature. Allow the reaction to stir longer (up to 24 hours). Gentle heating to 40-50°C can also increase the rate, but should be used cautiously as it can increase the risk of epimerization with chiral substrates.[6]

  • Solution 2: Double Coupling. If the reaction is being performed on a solid support, after the initial coupling time, filter and wash the resin, then subject it to a second, fresh solution of activated acid.

Problem: I see an unexpected byproduct and my amine is consumed.
  • Cause: The most likely culprit is guanidinylation , where the amine attacks HATU itself.[8][12] This happens when the amine is present before the carboxylic acid is fully activated.

  • Solution: Strictly adhere to the pre-activation protocol. Ensure the carboxylic acid, base, and HATU are mixed and allowed to react for several minutes before the amine is introduced.[9] Avoid using a large excess of HATU.[6]

Problem: I have difficulty removing the tetramethylurea (TMU) byproduct.
  • Cause: TMU is a polar, water-soluble urea byproduct.[13][14] It can be difficult to separate from polar products via chromatography.

  • Solution: An acidic aqueous wash during workup can help. Perform sequential washes of the organic layer with dilute acid (e.g., 1M HCl or 10% citric acid), saturated sodium bicarbonate, and brine.[9][13] For very polar products, precipitation of the product from a solvent where TMU is soluble (like ether/hexane mixtures) may be effective.[15]

Section 4: Protocols & Comparative Data
Protocol 1: General Procedure for HATU Coupling with a Deactivated Aniline

This protocol provides a robust starting point for coupling a generic carboxylic acid with an electron-poor aniline.[4][9][11]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.).

  • Dissolution: Add anhydrous DMF (to a concentration of 0.1-0.5 M). Stir until fully dissolved.

  • Base Addition: Add DIPEA (2.5 eq.) to the stirred solution.

  • Pre-activation: Add HATU (1.1 eq.) in one portion. Stir the mixture at room temperature for 15 minutes. The solution may change color.

  • Amine Addition: Add the deactivated aniline (1.05 eq.) to the reaction mixture.

  • Reaction: Continue to stir at room temperature. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Comparison of Common High-Efficiency Coupling Reagents
ReagentClassRelative ReactivityKey AdvantagesKey Disadvantages
HATU Uronium/AminiumVery HighExcellent for hindered/deactivated amines; low racemization.[2][8]Can cause guanidinylation; byproduct removal can be tricky; safety concerns.[8][16][17]
HBTU Uronium/AminiumHighRobust, general-purpose reagent.Less reactive than HATU; can cause guanidinylation.[18]
PyBOP PhosphoniumHighByproducts are less hazardous than BOP; does not cause guanidinylation.[8][18]Can be less effective than HATU for the most difficult cases.
COMU UroniumVery HighReactivity often comparable or superior to HATU; non-explosive (Oxyma-based); better solubility.[19][20][21][22]More recent and can be more expensive.
Section 5: When HATU Isn't Enough: Alternative Strategies

For extremely challenging substrates where even HATU fails, more specialized methods may be required.

Q: What is the next step when a HATU coupling provides zero yield?

A: Consider converting the carboxylic acid to an acyl fluoride . Acyl fluorides are highly reactive acylating agents that are often effective for coupling extremely hindered or electronically demanding substrates where even potent uronium reagents fail.[23][24]

  • Methodology: The conversion can be achieved in situ using fluorinating agents like Cyanuric Fluoride, or more modern, safer reagents like XtalFluor-M or BTFFH, followed by the addition of the amine.[23][25][26][27] This approach avoids the formation of bulky active esters, minimizing steric clash during the coupling step.[23]

Protocol 2: Acyl Fluoride Formation and Coupling (Conceptual Workflow)
  • Activation: Dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DCM).

  • Add a fluorinating agent (e.g., XtalFluor-M, 1.5 eq.) and a suitable promoter (e.g., DBU, 1.5 eq.) at 0 °C.[25]

  • Allow the reaction to proceed to form the acyl fluoride, monitoring by ¹⁹F NMR if possible.

  • Coupling: Add the deactivated amine (1.1 eq.) and a base to the solution containing the in situ generated acyl fluoride.

  • Allow the reaction to proceed to completion.

Section 6: Safety Considerations

As a Senior Application Scientist, I must emphasize that potent reagents require careful handling.

  • Sensitization: HATU, HBTU, and HCTU are known immune sensitizers.[16][28][29][30][31][32] Repeated dermal or respiratory exposure can lead to severe allergic reactions, including anaphylaxis.[28][29][33] Always handle these reagents in a fume hood, wearing appropriate personal protective equipment (PPE), including double gloves. [28][33]

  • Thermal Stability: Uronium reagents, as well as their byproducts like HOAt, are potentially explosive, especially when subjected to heat or shock.[8][17] Avoid large-scale reactions without a proper safety assessment.

  • Byproducts: The byproduct tetramethylurea (TMU) is suspected of damaging fertility or the unborn child.[14][17] Handle with care and ensure proper containment and disposal.

Always consult the Safety Data Sheet (SDS) for any reagent before use and follow all institutional safety protocols.

References

Technical Support Center: Amide Bond Formation with 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth guidance on activating carboxylic acids for reaction with the electron-deficient amine, 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine. We will explore the underlying chemical principles, troubleshoot common experimental challenges, and provide validated protocols to ensure the success of your synthesis.

The Challenge: Overcoming the Low Nucleophilicity of this compound

The successful formation of an amide bond hinges on the nucleophilic attack of an amine on an activated carboxylic acid derivative. However, the reactivity of this compound presents a significant hurdle. The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by two strong electron-withdrawing groups: a fluorine atom at the 3-position and a trifluoromethyl (CF₃) group at the 4-position.

These substituents drastically reduce the electron density on the pyridine ring and, consequently, on the exocyclic amine group. This diminished electron density significantly lowers the amine's nucleophilicity, rendering it a poor reactant for standard amide coupling conditions.[1][2] As a result, many common coupling protocols that work well for aliphatic or electron-rich aromatic amines often fail or provide disappointingly low yields with this substrate.

workflow start Start: Couple R-COOH with This compound reagent_choice Activation Strategy start->reagent_choice hatu Use High-Activity Reagent (e.g., HATU) reagent_choice->hatu Recommended acid_halide Convert to Acyl Halide (Chloride or Fluoride) reagent_choice->acid_halide Robust anhydride Form Mixed Anhydride (e.g., with Isobutyl Chloroformate) reagent_choice->anhydride Alternative protocol_hatu Follow Protocol 1: HATU Coupling hatu->protocol_hatu protocol_halide Follow Protocol 2: Acyl Chloride Method acid_halide->protocol_halide protocol_anhydride Follow Protocol 3: Mixed Anhydride Method anhydride->protocol_anhydride optimization Reaction Fails or Low Yield? protocol_hatu->optimization protocol_halide->optimization protocol_anhydride->optimization troubleshoot Troubleshoot: - Increase Temperature (40-80 °C) - Use Anhydrous Polar Aprotic Solvent (DMF, NMP) - Check Reagent Purity - Extend Reaction Time (>12h) optimization->troubleshoot Yes success Success: Isolate Product optimization->success No troubleshoot->reagent_choice Re-evaluate Strategy G cluster_0 HATU Activation Mechanism RCOOH R-COOH + Base RCOO R-COO⁻ RCOOH->RCOO - H⁺ Isouronium O-Acylisouronium Salt (Unstable) RCOO->Isouronium HATU HATU HATU->Isouronium OAt_ester OAt-Active Ester (Highly Reactive) Isouronium->OAt_ester + OAt⁻ TMU Tetramethylurea (Byproduct) Isouronium->TMU Amide Product: R-CONH-Ar OAt_ester->Amide Amine Ar-NH₂ Amine->Amide

References

Technical Support Center: Managing Decomposition in Heated Reactions with Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorinated pyridines are indispensable building blocks in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. Their unique electronic properties, conferred by the strongly electron-withdrawing fluorine atoms, render the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the construction of complex molecular architectures. However, this enhanced reactivity is a double-edged sword. Under the thermal stress often required to drive reactions to completion, fluorinated pyridines can become prone to a variety of decomposition pathways, leading to yield loss, byproduct formation, and complex purification challenges.

This technical support guide provides researchers, scientists, and drug development professionals with a practical, in-depth resource for understanding and mitigating these challenges. Structured in a question-and-answer format, this center combines troubleshooting for specific experimental issues with frequently asked questions about the fundamental chemistry of these powerful reagents.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated pyridines so susceptible to decomposition at elevated temperatures?

The high electronegativity of fluorine activates the pyridine ring for nucleophilic attack, which is the basis of their synthetic utility in SNAr reactions.[1] However, this activation also makes them vulnerable to undesired reactions with trace nucleophiles that may be present, such as water, hydroxide, or even some polar aprotic solvents (or their impurities/degradation products). High temperatures provide the necessary activation energy for these undesired pathways to compete with the intended reaction, leading to decomposition. Furthermore, highly fluorinated systems can be susceptible to defluorination or radical-initiated polymerization, especially under prolonged heating.[2][3]

Q2: What are the most common decomposition pathways I should be aware of?

There are three primary decomposition routes to consider:

  • Nucleophilic Aromatic Substitution (SNAr) with Unintended Nucleophiles: This is the most common pathway. Trace amounts of water in the solvent, hydroxide from a strong base, or even solvents like DMF and DMSO can act as nucleophiles, displacing a fluoride and forming undesired hydroxypyridines or solvent adducts.

  • Defluorination: This involves the cleavage of a C-F bond without replacement by another group.[4] It can be promoted by certain catalyst systems, strong bases, or oxidative/reductive conditions, often leading to a cascade of further reactions.[5]

  • Polymerization/Tarrying: At very high temperatures, radical-mediated processes can occur, leading to the formation of complex, often insoluble, polymeric materials or "tar."[3] This is often signaled by a rapid darkening of the reaction mixture.

Q3: For a substitution reaction, which is a better leaving group on a pyridine ring: fluorine or chlorine?

In nucleophilic aromatic substitution (SNAr) reactions, fluoride is a significantly better leaving group than chloride. This is a hallmark of the SNAr mechanism, where the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine.[6][7] For instance, 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine with sodium ethoxide.[8] This high reactivity allows reactions to be run at lower temperatures but also increases the risk of side reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. A general troubleshooting workflow is presented below.

G cluster_0 Start: Reaction Problem Observed cluster_1 Problem Identification cluster_2 Potential Causes & Solutions start What is the primary issue? dark Reaction Turning Dark / Forming Tar start->dark Color Change defluor Defluorination of Starting Material start->defluor LCMS/NMR shows loss of F byprod Solvent Adducts or Other Byproducts start->byprod Unexpected Mass Peaks slow Reaction is Sluggish / Incomplete start->slow Low Conversion cause_dark Suspected Cause: - Overheating - Radical Formation Solution: - Lower Temperature - Add Radical Inhibitor (BHT, DPPH) - Ensure Inert Atmosphere dark->cause_dark cause_defluor Suspected Cause: - Base too strong - Trace H₂O - Catalyst incompatibility Solution: - Use milder base (K₂CO₃, Cs₂CO₃) - Use rigorously dry solvents - Screen catalysts/ligands defluor->cause_defluor cause_byprod Suspected Cause: - Reactive Solvent (DMF, DMSO) Solution: - Switch to non-nucleophilic solvent (Toluene, Dioxane, Ph₂O) - Use lowest possible temperature byprod->cause_byprod cause_slow Suspected Cause: - Insufficient Activation Energy Solution: - Screen more active catalysts - Consider microwave heating - Increase reagent concentration slow->cause_slow G sub Fluorinated Pyridine (Substrate) int Meisenheimer Complex (Intermediate) [Resonance Stabilized] sub->int + Nucleophile (Rate-determining step) nuc Nucleophile (e.g., OH⁻ from H₂O + Base) prod Decomposition Product (e.g., Hydroxypyridine) int->prod - Leaving Group (Fast) lg Leaving Group (F⁻)

References

Technical Support Center: Navigating Non-Nucleophilic Base Selection for 2-Aminopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis and modification of 2-aminopyridine derivatives. These scaffolds are of immense importance in medicinal chemistry and materials science.[1] However, their unique electronic and structural properties, particularly the presence of two nitrogen atoms, can present challenges in reaction design, especially when deprotonation is required.

This guide provides in-depth, field-proven insights into the critical selection of non-nucleophilic bases for reactions involving 2-aminopyridines. We will move beyond simple recommendations to explore the underlying chemical principles, helping you to make informed decisions, troubleshoot common issues, and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical when working with 2-aminopyridines?

The 2-aminopyridine scaffold possesses two basic nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino group. The pKa of 2-aminopyridine is approximately 6.8.[2][3][4][5][6] This moderate basicity means that a sufficiently strong base is required for deprotonation, but the nucleophilicity of the base must be carefully controlled. A nucleophilic base can compete with the desired nucleophile in your reaction, leading to unwanted side products through addition or substitution reactions. Furthermore, the amino group can direct electrophilic substitution on the pyridine ring, making the system sensitive to reaction conditions.[6]

Q2: What defines a "non-nucleophilic base" and why is it preferred for these reactions?

A non-nucleophilic base is a sterically hindered organic base that is a poor nucleophile.[7] Its bulky structure allows it to abstract a proton (act as a Brønsted-Lowry base) but prevents it from attacking an electrophilic center (acting as a nucleophile).[7][8][9] This selectivity is crucial in reactions with 2-aminopyridines to avoid undesired side reactions where the base itself adds to the substrate or other electrophiles in the reaction mixture.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Incomplete Deprotonation or No Reaction

Symptoms: Your reaction shows a significant amount of unreacted 2-aminopyridine starting material.

Potential Causes & Solutions:

  • Insufficient Base Strength: The pKa of your chosen base's conjugate acid may not be high enough to effectively deprotonate the 2-aminopyridine. The general rule of thumb is that the pKa of the base's conjugate acid should be at least 2-3 pKa units higher than the pKa of the substrate's proton to be removed.

    • Solution: Switch to a stronger base. For instance, if you are using a weaker amine base like triethylamine (pKa of conjugate acid ~10.7), consider moving to a stronger, non-nucleophilic base like DBU (pKa of conjugate acid ~13.5) or a silylamide base like LiHMDS (pKa of conjugate acid ~26).[7][10]

  • Solvent Effects: The choice of solvent can significantly impact the effective basicity of your chosen base. Aprotic solvents are generally preferred for reactions involving strong bases.

    • Solution: Ensure you are using a dry, aprotic solvent such as tetrahydrofuran (THF), diethyl ether, or toluene. Protic solvents can quench the base.

Issue 2: Formation of Unidentified Side Products

Symptoms: Your reaction mixture shows multiple spots on TLC or peaks in your analytical data that do not correspond to your starting material or desired product.

Potential Causes & Solutions:

  • Base Nucleophilicity: Your "non-nucleophilic" base may still possess some residual nucleophilicity, especially at elevated temperatures.

    • Solution: Consider using a more sterically hindered base. For example, if you are observing side products with potassium tert-butoxide, which has some nucleophilicity, switching to a phosphazene base or a proton sponge could mitigate this issue.[7][11]

  • Reaction with the Pyridine Ring: Strong bases can sometimes promote undesired reactions with the pyridine ring itself, especially if there are other functional groups present.

    • Solution: Lowering the reaction temperature can often increase the selectivity of the desired reaction over side reactions. Additionally, a careful review of the literature for similar transformations on substituted pyridines is recommended.

Selecting the Right Non-Nucleophilic Base: A Comparative Guide

The choice of a non-nucleophilic base is a critical parameter that can dictate the success or failure of a reaction. Below is a comparative table of commonly used non-nucleophilic bases to aid in your selection process.

BasepKa (Conjugate Acid)Key CharacteristicsCommon Applications
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)~13.5Strong, non-nucleophilic, organic-soluble liquid.[7][12][13]Elimination reactions, deprotonation of weakly acidic C-H bonds.[13][14]
Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene)~12.1Very high basicity for a tertiary amine, sterically hindered.[15][16]Trapping protons in sensitive reactions, high-purity applications.[17]
LiHMDS (Lithium bis(trimethylsilyl)amide)~26Very strong, sterically hindered, non-nucleophilic.[18]Generation of kinetic enolates, deprotonation of N-H bonds.[10]
NaHMDS/KHMDS (Sodium/Potassium bis(trimethylsilyl)amide)~26Similar to LiHMDS, with variations in solubility and reactivity based on the cation.[19]Deprotonation of a wide range of substrates.[19]
Potassium tert-butoxide (KOtBu)~17Strong, sterically hindered base, but can exhibit some nucleophilicity.[7][20]Elimination reactions, formation of Hofmann products.[20][21]
BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)~27.6 (in MeCN)A type of phosphazene base; extremely strong, non-nucleophilic.[11]Deprotonation of very weak acids.

Experimental Protocol: General Procedure for N-Alkylation of 2-Aminopyridine using a Non-Nucleophilic Base

This protocol provides a general framework. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

Materials:

  • 2-Aminopyridine

  • Alkyl halide (e.g., benzyl bromide)

  • Non-nucleophilic base (e.g., LiHMDS, 1.0 M in THF)

  • Anhydrous aprotic solvent (e.g., THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-aminopyridine (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the non-nucleophilic base (1.1 eq) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours (monitor by TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Selection Process

The following workflow diagram can help guide your decision-making process when selecting a non-nucleophilic base for your 2-aminopyridine reaction.

Base_Selection_Workflow start Start: Need to deprotonate 2-aminopyridine derivative check_pka Is the proton to be removed on N-H or C-H? start->check_pka nh_proton N-H Deprotonation check_pka->nh_proton N-H ch_proton C-H Deprotonation check_pka->ch_proton C-H select_strong_base Select a strong base (pKa conj. acid > 10) nh_proton->select_strong_base select_very_strong_base Select a very strong base (pKa conj. acid > 25) ch_proton->select_very_strong_base check_nucleophilicity Is the electrophile sensitive to nucleophilic attack? select_strong_base->check_nucleophilicity select_very_strong_base->check_nucleophilicity yes_sensitive Yes check_nucleophilicity->yes_sensitive Yes no_not_sensitive No check_nucleophilicity->no_not_sensitive No use_hindered_base Use a highly hindered base (e.g., LiHMDS, Proton Sponge) yes_sensitive->use_hindered_base use_less_hindered_base A less hindered base may be suitable (e.g., DBU, KOtBu) no_not_sensitive->use_less_hindered_base run_reaction Run small-scale test reaction use_hindered_base->run_reaction use_less_hindered_base->run_reaction analyze Analyze results: Complete conversion? Side products? run_reaction->analyze troubleshoot Troubleshoot based on outcome analyze->troubleshoot Issues end Optimized Reaction analyze->end Success troubleshoot->start Re-evaluate

Caption: A decision workflow for selecting a non-nucleophilic base.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Synthesis of Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and bioactive molecules.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it an essential pharmacophore. The efficient and regioselective synthesis of substituted 2-aminopyridines is, therefore, a critical task for researchers in drug discovery and process development.

This guide provides an in-depth comparative analysis of the principal synthetic routes to this vital molecular framework. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each method, supported by experimental data and protocols to empower chemists to make informed decisions for their specific synthetic challenges.

Overview of Major Synthetic Pathways

The synthesis of substituted 2-aminopyridines can be approached from several distinct angles: direct C-H amination of the pyridine core, cross-coupling reactions using pre-functionalized pyridines, activation via N-oxidation, or construction of the heterocyclic ring from acyclic precursors. The choice of strategy is dictated by factors such as desired substitution patterns, functional group tolerance, cost, and scalability.

G cluster_start Starting Materials cluster_methods Synthetic Methods Pyridine Pyridine TwoHaloPyridine 2-Halopyridine Pyridine->TwoHaloPyridine Halogenation PyridineNoxide Pyridine N-Oxide Pyridine->PyridineNoxide Oxidation Chichibabin Chichibabin Reaction Pyridine->Chichibabin Buchwald Buchwald-Hartwig (Pd-catalyzed) TwoHaloPyridine->Buchwald Ullmann Ullmann Condensation (Cu-catalyzed) TwoHaloPyridine->Ullmann SNAr Activation & Amination (SNAr) PyridineNoxide->SNAr Acyclic Acyclic Precursors MCR Multicomponent Reaction (MCR) Acyclic->MCR Product Substituted 2-Aminopyridine Chichibabin->Product Buchwald->Product Ullmann->Product SNAr->Product MCR->Product

Caption: Overview of major synthetic pathways to 2-aminopyridines.

The Chichibabin Reaction: Direct C-H Amination

First reported by Aleksei Chichibabin in 1914, this reaction represents the most direct method for aminating a pyridine ring, proceeding via a nucleophilic aromatic substitution (SNAr) of a hydride ion.[3][4]

Mechanism: The reaction is driven by the powerful nucleophilicity of the amide anion (typically from NaNH₂ or KNH₂), which attacks the electron-deficient C2 position of the pyridine ring.[4][5] This forms a resonance-stabilized anionic σ-adduct (a Meisenheimer-like intermediate). Aromaticity is restored through the elimination of a hydride ion (H⁻), which is a notoriously poor leaving group.[4][5] The reaction's success hinges on the subsequent irreversible acid-base reaction where the expelled hydride deprotonates the product amine or ammonia, evolving hydrogen gas and driving the equilibrium forward.[4][5]

G cluster_legend Chichibabin Reaction Mechanism start Pyridine intermediate σ-Adduct (Meisenheimer Complex) start->intermediate + NaNH₂ (Nucleophilic Addition) product_salt Sodium Salt of 2-Aminopyridine intermediate->product_salt - H₂ (gas) (Elimination & Deprotonation) final_product 2-Aminopyridine product_salt->final_product + H₂O Workup key Key Steps

Caption: Simplified mechanism of the Chichibabin reaction.

Causality Behind Experimental Choices:

  • Reagent: Sodium amide (NaNH₂) is the classic reagent, though potassium amide (KNH₂) can be used in liquid ammonia for more temperature-sensitive substrates.[6] Handling NaNH₂ requires extreme caution as it is highly reactive and pyrophoric.[4]

  • Solvent & Temperature: The reaction is typically performed in high-boiling inert solvents like toluene or xylene at elevated temperatures (110-150°C) to overcome the high activation energy for hydride elimination.[1][3]

  • Limitations: The harsh, strongly basic conditions severely limit functional group tolerance. Groups like esters, ketones, and nitro groups are incompatible. Furthermore, if the C2 and C6 positions are blocked, amination may occur at the C4 position, albeit usually in lower yields.[7]

Representative Experimental Protocol:

  • To a stirred suspension of sodium amide (1.2 eq) in anhydrous toluene (10 mL/g of pyridine) under an inert nitrogen atmosphere, add the substituted pyridine (1.0 eq).

  • Heat the reaction mixture to reflux (approx. 110-130°C) for 4-8 hours. The formation of a reddish color from the σ-adduct and evolution of hydrogen gas indicates reaction progress.[4]

  • Cool the mixture to room temperature and cautiously quench by the slow addition of water, followed by an aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Transition-Metal-Catalyzed Cross-Coupling: The Modern Standard

The advent of transition-metal-catalyzed cross-coupling has revolutionized C-N bond formation, offering mild conditions, broad scope, and excellent functional group tolerance.[8] These methods typically start from 2-halopyridines.

A. Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for synthesizing aryl amines.[8] A key challenge in its application to 2-halopyridines is the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst.[9] This has been overcome through the development of sterically bulky, electron-rich phosphine ligands.

Mechanism: The reaction proceeds through a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, yielding the 2-aminopyridine product and regenerating the Pd(0) catalyst.

G cluster_legend Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-X Amido Palladium-Amido Complex OxAdd->Amido + R₂NH - HX Amido->Pd0 Reductive Elimination Product: Ar-NR₂ ProductComplex Product Complex key Ar = 2-pyridyl X = Br, Cl, OTf

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand is crucial.[10] Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands (e.g., DPPF) are highly effective as they create a bulky coordination sphere around the palladium, preventing pyridine binding while promoting the desired reductive elimination step.[8][10][11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is most common, though weaker bases like K₂CO₃ or Cs₂CO₃ can be used for sensitive substrates.[10][12]

  • Solvent: Anhydrous, deoxygenated aprotic polar solvents like toluene or dioxane are standard.

Representative Experimental Protocol (Buchwald-Hartwig):

  • To an oven-dried Schlenk tube, add the 2-bromopyridine (1.0 eq), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the amine (1.2 eq) followed by anhydrous, deoxygenated toluene (0.1 M).

  • Seal the tube and heat the mixture at 80-110°C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product via column chromatography.

B. Ullmann Condensation & Goldberg Reaction (Copper-Catalyzed)

The copper-catalyzed amination of aryl halides is a classical transformation that predates palladium catalysis.[13] While traditional Ullmann conditions were harsh (stoichiometric copper powder at >200°C), modern protocols employ catalytic amounts of a copper salt with a ligand, enabling the reaction under significantly milder conditions.[13][14] The Goldberg reaction specifically refers to the amination using amides followed by hydrolysis.[13][14]

Causality Behind Experimental Choices:

  • Catalyst System: Typically, a Cu(I) source like CuI is used in combination with a chelating ligand such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine (DMEDA).[13][14] The ligand stabilizes the copper catalyst and facilitates the coupling.

  • Advantages: Copper is significantly less expensive than palladium, making this an attractive method for large-scale synthesis.

  • Disadvantages: Copper-catalyzed reactions can sometimes be less general than their palladium counterparts and may still require higher temperatures.[13]

Synthesis via Pyridine N-Oxides

This strategy involves a two-step sequence: oxidation of the pyridine nitrogen to form the N-oxide, followed by amination. The N-oxide group strongly activates the C2 and C4 positions toward nucleophilic attack.[15][16] This method provides an excellent alternative when direct functionalization is challenging and often yields the 2-amino product with high regioselectivity.[16]

Mechanism: The electron-withdrawing N-oxide activates the ring. An activating agent, such as tosyl chloride (TsCl) or triflic anhydride (Tf₂O), reacts with the N-oxide oxygen, creating a highly electrophilic intermediate. An amine nucleophile then attacks the C2 position, followed by rearomatization and cleavage to give the N-substituted 2-aminopyridine.[15] Other methods use activated isocyanides that react with the N-oxide to give N-formyl intermediates, which are then easily hydrolyzed.[15]

G PyNoxide Pyridine N-Oxide Activated Activated Intermediate (e.g., N-tosyloxypyridinium) PyNoxide->Activated + Activating Agent (e.g., Ts₂O) Adduct Nucleophilic Adduct Activated->Adduct + Amine (RNH₂) Product 2-Aminopyridine Adduct->Product Rearomatization & Cleavage

Caption: General workflow for amination via a pyridine N-oxide.

Representative Experimental Protocol:

  • (Activation): To a solution of the substituted pyridine N-oxide (1.0 eq) in dichloromethane at 0°C, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise.

  • (Amination): After stirring for 15 minutes, add a solution of the desired amine (2.0 eq) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the 2-aminopyridine product.

De Novo Synthesis: Ring Construction Strategies

Instead of functionalizing a pre-formed pyridine ring, it is often advantageous to construct it from acyclic precursors, especially for accessing highly substituted or complex analogues.[17][18] Multicomponent reactions (MCRs) are particularly powerful in this regard, combining three or more starting materials in a single pot to rapidly build molecular complexity.[18][19]

A common strategy is the [5C+1N] annulation, where a five-carbon precursor reacts with an ammonia source.[17][20] For example, substituted 2,4-pentadienenitriles can react with hydroxylamine or other amines to undergo a sequence of aza-nucleophilic addition and intramolecular cyclization to furnish the 2-aminopyridine ring.[17]

Advantages:

  • Access to substitution patterns that are difficult to achieve otherwise.

  • High efficiency and atom economy, particularly in MCRs.

  • Often proceeds under mild conditions.[17]

Disadvantages:

  • The synthesis of the required acyclic precursors can be non-trivial.

  • The scope can be limited by the availability of suitable starting materials.

Comparative Data Summary

The selection of an optimal synthetic route requires a careful balancing of multiple factors. The following table provides a comparative summary of the key methodologies.

MethodTypical ConditionsTypical YieldsFunctional Group ToleranceRegioselectivity (for 2-position)Key AdvantagesKey Disadvantages
Chichibabin Reaction NaNH₂, Toluene/Xylene, 110-150°C[1][3]40-75%PoorGood (unless C2/C6 blocked)Direct C-H functionalization, atom-economical.Harsh conditions, safety issues with NaNH₂, limited scope.[4]
Buchwald-Hartwig Amination Pd catalyst, phosphine ligand, NaOtBu, Toluene, 80-110°C70-98%ExcellentExcellent (defined by halide position)Mild conditions, broad scope, high yields, gold standard.[1][8]Cost of catalyst/ligand, sensitivity to air/moisture.[9]
Ullmann Condensation CuI, ligand (e.g., phenanthroline), K₂CO₃, DMF, 100-140°C[13][14]60-90%GoodExcellent (defined by halide position)Inexpensive catalyst, good for large scale.[14]Often requires higher temp than Pd, can be less general.[13]
Pyridine N-Oxide Route Two steps: Oxidation, then activation (e.g., Ts₂O) & amination[15][16]65-95%Very GoodExcellentMild conditions, high regioselectivity, alternative to direct methods.[16]Requires additional oxidation step, use of activating agents.
De Novo Synthesis (MCR) Varies, often mild (e.g., base in EtOH, RT to 80°C)[17][18]55-85%Good to Very GoodExcellent (defined by precursors)Access to complex substitution patterns, high efficiency.[18]Precursor synthesis can be complex, scope can be limited.[20]

Conclusion and Strategic Recommendations

The synthesis of substituted 2-aminopyridines has evolved from the classical but harsh Chichibabin reaction to a suite of sophisticated and mild catalytic protocols.

  • For exploratory chemistry and drug discovery , where functional group tolerance and broad applicability are paramount, the Buchwald-Hartwig amination is the undisputed method of choice .[1] Its reliability and scope justify the cost of the catalyst system.

  • For large-scale process chemistry of a specific target where cost is a major driver, a modern Ullmann-type copper-catalyzed reaction should be strongly considered. If the substrate is simple and robust, optimization of the Chichibabin reaction could also be a viable, albeit challenging, option.

  • When a 2-halopyridine is unavailable or unreactive, or when specific regioselectivity is required, the pyridine N-oxide route offers a robust and reliable alternative.[16]

  • To access novel, highly-substituted analogs that are inaccessible by other means, de novo ring synthesis via multicomponent reactions provides a powerful avenue for innovation.[18]

Ultimately, the expertise of the synthetic chemist lies in understanding the causality behind each method and selecting the most appropriate tool for the specific challenge at hand. This guide serves as a foundational resource to facilitate that critical decision-making process.

References

A Senior Application Scientist's Guide to the Validation of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of drug discovery, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a research program. The 2-aminopyridine motif is a well-established "privileged scaffold," particularly in the domain of kinase inhibition, due to its ability to form critical hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1] This guide provides an in-depth, comparative validation of a highly functionalized analog, 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine , designed for researchers, medicinal chemists, and drug development professionals. We will objectively dissect its performance against relevant alternatives and furnish detailed experimental protocols to ensure the generation of robust and reproducible data.

The Rationale: Why Choose this compound?

The strategic fluorination of the 2-aminopyridine core in This compound is a deliberate design choice aimed at overcoming the limitations of simpler scaffolds. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of molecular properties.[1]

  • Electronic Modulation & Potency: The -CF3 group is strongly electron-withdrawing, which lowers the basicity (pKa) of the 2-amino group.[1] This fine-tuning of electronic properties can enhance the hydrogen bonding interactions with the kinase hinge region, often leading to a significant increase in inhibitor potency.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -CF3 group can act as a "metabolic shield," blocking sites that would otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes. This generally increases the half-life of the compound.[2]

  • Lipophilicity & Cell Permeability: The incorporation of a -CF3 group substantially increases lipophilicity.[1][2] This can improve a compound's ability to cross biological membranes, a critical factor for achieving efficacy in cell-based assays and ultimately in vivo.[1]

  • Chemical Versatility: This scaffold serves as a key intermediate for a wide array of pharmaceutical agents, demonstrating its utility in creating diverse chemical entities.[3][4]

G cluster_scaffold Core Scaffold cluster_properties Enhanced Molecular Properties Scaffold This compound Potency Increased Potency Scaffold->Potency e- withdrawing Stability Metabolic Stability Scaffold->Stability Metabolic Shield Permeability Cell Permeability Scaffold->Permeability Increased Lipophilicity

Caption: Key property enhancements of the core scaffold.

A Comparative Analysis of 2-Aminopyridine Scaffolds

To contextualize the advantages of This compound , it is essential to compare it with other commonly used 2-aminopyridine building blocks. The choice of scaffold is a trade-off between synthetic accessibility, cost, and the desired physicochemical properties.

ScaffoldKey AdvantagesKey Limitations
This compound Potent electron-withdrawing effects for high potency; excellent metabolic stability; high lipophilicity.[1][2]Higher synthetic complexity and cost; high lipophilicity may sometimes reduce aqueous solubility.
2-Aminopyridine (Unsubstituted) Simple, inexpensive, and readily available starting material.Lacks potency; often metabolically labile; lower lipophilicity may limit cell penetration.
2-Amino-4-chloropyridine Moderate electron-withdrawing effect from chlorine; synthetically accessible.Chlorine can be a site for metabolic dehalogenation; less potent modulation than a -CF3 group.
2-Amino-4-methylpyridine Increased lipophilicity over the unsubstituted scaffold; methyl group can fill small hydrophobic pockets.The methyl group is a primary site for oxidative metabolism, leading to poor metabolic stability.

This comparison highlights that while simpler scaffolds are useful for initial exploration, the targeted modifications in This compound provide a superior starting point for developing potent and drug-like kinase inhibitors.

A Validated Workflow for Assessing Kinase Inhibitor Performance

The ultimate test of a scaffold's utility is empirical data. The following workflow provides a robust, multi-stage process for validating a novel kinase inhibitor derived from our lead scaffold. For this guide, we will use the p38α Mitogen-Activated Protein Kinase (MAPK), a well-characterized and disease-relevant target, as our example.[5][6]

G Start Synthesize p38α Inhibitor from This compound Biochemical Biochemical Assay: Direct Enzyme Inhibition (IC50) Start->Biochemical Cellular Cellular Assay: Target Engagement & Pathway Inhibition Biochemical->Cellular Potent Hits Selectivity Kinase Panel Screening: Off-Target Profiling Cellular->Selectivity Cell-Active Hits End Lead Candidate Profile Selectivity->End

Caption: A logical workflow for kinase inhibitor validation.

Protocol 1: Biochemical IC50 Determination

Objective: To determine the concentration of the inhibitor required to reduce the activity of purified p38α kinase by 50% (IC50). This is the first and most direct measure of potency.[7]

Methodology: We will use a non-radioactive, homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Activity Assay.[8] This format is highly sensitive, amenable to high-throughput screening, and minimizes interference from colored or fluorescent compounds.[8]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 4X solution of your test compound by performing serial dilutions in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X solution of purified, active p38α kinase in the same buffer.

    • Prepare a 4X solution of a fluorescently-labeled peptide substrate (e.g., GFP-ATF2) and ATP. The ATP concentration should be at or near its Km for the kinase to ensure competitive inhibitors are fairly evaluated.[9]

  • Assay Execution (in a 384-well plate):

    • Add 2.5 µL of the 4X test compound solution to the appropriate wells. For controls, add 2.5 µL of buffer (0% inhibition) or a known p38α inhibitor like SB202190 (100% inhibition).[5]

    • Add 2.5 µL of the 4X kinase solution to all wells except the negative control.

    • Add 2.5 µL of buffer to the negative control wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 4X substrate/ATP mixture to all wells.

    • Incubate for 60 minutes at room temperature, shielded from light.

  • Signal Detection:

    • Stop the reaction by adding 10 µL of a TR-FRET detection buffer containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay

Objective: To confirm that the inhibitor can penetrate the cell membrane and inhibit p38α kinase activity within a living cell.

Methodology: A Western blot is a robust and widely used method to measure the phosphorylation status of a direct downstream substrate of p38α, such as HSP27. A reduction in phosphorylated HSP27 (p-HSP27) upon inhibitor treatment provides strong evidence of on-target cellular activity.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., HeLa or THP-1 cells) in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Pre-treat the cells with a dose-response range of your test inhibitor for 1-2 hours.

    • Stimulate the p38α pathway by adding a known activator, such as Anisomycin (10 µg/mL), for 30 minutes. Include an unstimulated control and a vehicle-only stimulated control.

  • Cell Lysis:

    • Place the plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Clarify the lysates by centrifuging at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the protein samples by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated HSP27 (e.g., p-HSP27 Ser82).

    • Wash the membrane thoroughly with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis and Re-probing:

    • Quantify the band intensity for p-HSP27 using densitometry software.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total HSP27 or a housekeeping protein like GAPDH.

    • Normalize the p-HSP27 signal to the loading control signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Conclusion and Strategic Outlook

The successful validation of a compound derived from This compound is marked by a potent biochemical IC50 that translates effectively into a cellular context. A low single-digit nanomolar biochemical IC50 and a cellular IC50 within a 5-10 fold range are hallmarks of a promising lead compound. The next logical steps would involve a broad kinase selectivity panel to ensure the inhibitor is not promiscuous, followed by in vitro ADME assays to assess its drug-like properties.

By leveraging the intrinsic advantages of the This compound scaffold and employing the rigorous validation workflow detailed here, research teams can significantly de-risk their programs and accelerate the journey from a promising chemical starting point to a viable clinical candidate.

References

A Technical Guide to the Structure-Activity Relationship of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine derivatives, a scaffold of significant interest in the development of targeted kinase inhibitors. By dissecting the roles of the fluorine and trifluoromethyl substituents and exploring the impact of modifications at various positions on the pyridine ring, this document aims to provide a comprehensive resource for the rational design of next-generation therapeutics.

Introduction: The Privileged Scaffold of 2-Aminopyridine in Kinase Inhibition

The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to form key hydrogen bond interactions with the hinge region of protein kinases makes it a highly effective starting point for the design of potent and selective inhibitors. The strategic placement of substituents on this core structure allows for the fine-tuning of physicochemical properties and target engagement.

This guide focuses on a specific, highly functionalized 2-aminopyridine core: This compound . The introduction of both a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position creates a unique electronic and steric environment that can be exploited to achieve high potency and selectivity against various kinase targets. We will explore the SAR of this scaffold, drawing on published data and patent literature to provide a comparative analysis of different derivatives.

The Impact of Fluorine and Trifluoromethyl Substitution on Physicochemical Properties

The presence of the 3-fluoro and 4-trifluoromethyl groups profoundly influences the physicochemical properties of the parent 2-aminopyridine core, which in turn affects its pharmacokinetic and pharmacodynamic profile.

  • Lipophilicity: The trifluoromethyl group is strongly lipophilic, which can enhance membrane permeability and cell penetration. This increased lipophilicity can also lead to stronger binding interactions with hydrophobic pockets within the kinase active site.

  • Electronic Effects: The trifluoromethyl group is a potent electron-withdrawing group, which decreases the basicity (pKa) of the pyridine nitrogen and the 2-amino group. This modulation of pKa can be critical for optimizing target binding and avoiding off-target effects, such as hERG channel inhibition. The 3-fluoro substituent also contributes to the electron-withdrawing nature of the ring system.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This enhanced metabolic stability can lead to a longer in vivo half-life and improved drug-like properties.

  • Conformational Effects: The fluorine atom at the 3-position can influence the preferred conformation of substituents at the 2-amino position through steric and electronic interactions, potentially pre-organizing the molecule for optimal binding to its target.

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound derivatives is best understood by systematically examining the impact of substituents at different positions of the molecule. The primary biological targets for this class of compounds are protein kinases, particularly those involved in cell signaling pathways critical for cancer cell growth and survival, such as the PI3K/mTOR and Aurora kinase families.

Modifications at the 2-Amino Position

The 2-amino group is a crucial anchor for binding to the kinase hinge region. Modifications at this position are generally well-tolerated and provide a key vector for modulating potency and selectivity.

A prominent example of a highly potent kinase inhibitor featuring a related scaffold is Bimiralisib (PQR309) , a pan-class I PI3K/mTOR inhibitor.[1][2] While lacking the 3-fluoro substituent, the SAR data for this compound and its analogs provide valuable insights. Bimiralisib incorporates a 4,6-dimorpholino-1,3,5-triazin-2-yl group at the 2-amino position of a 4-(trifluoromethyl)pyridin-2-amine core.

CompoundCore ScaffoldR Group (at 2-amino position)PI3Kα (Ki, nM)mTOR (Ki, nM)
Bimiralisib (PQR309) 4-(Trifluoromethyl)pyridin-2-amine4,6-dimorpholino-1,3,5-triazin-2-yl1761
Analog 1 4-(Methyl)pyridin-2-amine4,6-dimorpholino-1,3,5-triazin-2-yl>1000>1000
Analog 2 4-(Trifluoromethyl)pyrimidin-2-amine4,6-dimorpholino-1,3,5-triazin-2-yl33250

Key Insights:

  • Importance of the Trifluoromethyl Group: The dramatic loss of activity upon replacing the 4-trifluoromethyl group with a methyl group (Analog 1) highlights the critical role of the CF3 group in achieving high potency.[1] This is likely due to a combination of favorable hydrophobic interactions and electronic effects.

  • Pyridine vs. Pyrimidine Core: Replacing the pyridine ring with a pyrimidine ring (Analog 2) maintains potent PI3Kα inhibition but significantly reduces mTOR activity, demonstrating that subtle changes to the core heterocycle can be used to tune selectivity.[1]

  • Bulky Heterocyclic Substituents: The success of the dimorpholino-triazine moiety in Bimiralisib suggests that large, rigid heterocyclic systems at the 2-amino position can effectively occupy the ATP-binding site and form extensive interactions with the target kinase.

The Role of the 3-Fluoro Substituent

While direct SAR data for a wide range of this compound derivatives is limited in the public domain, the inclusion of the 3-fluoro group is a common strategy in medicinal chemistry to further modulate the electronic properties of the pyridine ring and to block a potential site of metabolism. The fluorine atom can also engage in specific hydrogen bonding or dipolar interactions within the kinase active site, potentially enhancing binding affinity.

Potential for Targeting Other Kinases

The this compound scaffold is not limited to PI3K/mTOR inhibition. The 2-aminopyridine core is a versatile starting point for inhibitors of a wide range of kinases. For instance, various substituted aminopyridine derivatives have been explored as inhibitors of Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in cancer.[3][4][5][6][7] The design of selective Aurora kinase inhibitors often involves the introduction of specific side chains at the 2-amino position that can exploit unique features of the Aurora kinase active site.

Experimental Protocols

To facilitate further research and comparison of novel derivatives, detailed experimental protocols for key assays are provided below.

General Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core typically involves a nucleophilic aromatic substitution or a cross-coupling reaction.

G Core This compound Product Substituted Derivative Core->Product Buchwald-Hartwig Cross-Coupling Substituent R-X (e.g., Aryl halide, Heteroaryl halide) Substituent->Product Catalyst Pd catalyst (e.g., Pd(OAc)2) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Catalyst->Product

Figure 1: General synthetic scheme for derivatization.

Step-by-Step Protocol (Buchwald-Hartwig Cross-Coupling):

  • To a solution of this compound (1.0 eq) and the desired aryl or heteroaryl halide (1.1 eq) in an appropriate solvent (e.g., dioxane, toluene) is added a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2 to 24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired derivative.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase ADP ADP + Phosphorylated Substrate Kinase->ADP Substrate Substrate + ATP Substrate->ADP Inhibitor Test Compound Inhibitor->Kinase ADP_Glo ADP-Glo™ Reagent ATP_Depleted Remaining ATP Depleted ADP->ATP_Depleted Stops reaction ADP_Glo->ATP_Depleted Luminescence Luminescent Signal ATP_Depleted->Luminescence Kinase_Detection Kinase Detection Reagent Kinase_Detection->Luminescence Converts ADP to ATP, generates light

Figure 2: Workflow for a luminescence-based kinase assay.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (serially diluted)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Plating: Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Kinase Addition: Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The strategic incorporation of the 3-fluoro and 4-trifluoromethyl groups imparts favorable physicochemical properties that can lead to improved drug-like characteristics. The SAR data, though somewhat fragmented, clearly indicates that modifications at the 2-amino position are a fruitful avenue for optimizing potency and selectivity against various kinase targets, including the PI3K/mTOR pathway and Aurora kinases.

Future research in this area should focus on a more systematic exploration of the SAR of the this compound core. A comprehensive library of derivatives with diverse substituents at the 2-amino, 5-, and 6-positions should be synthesized and screened against a broad panel of kinases to fully elucidate the potential of this scaffold. Such studies, guided by the principles outlined in this guide, will undoubtedly pave the way for the discovery of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

A Technical Guide to the Biological Activity of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone for the development of novel therapeutics.[1][2] The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered basicity, make fluorinated compounds highly attractive for drug discovery programs.[3] Among these, the 3-fluoro-4-(trifluoromethyl)pyridin-2-amine core represents a privileged scaffold, appearing in a variety of biologically active molecules, particularly in the realm of oncology.[4]

This guide provides a comprehensive comparison of the biological activities of this compound analogs, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation. We will delve into their role as kinase inhibitors, their cytotoxic effects on cancer cell lines, and provide detailed protocols for key biological assays.

The Strategic Advantage of Fluorination in the Pyridin-2-amine Scaffold

The introduction of both a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position of the pyridin-2-amine ring has profound effects on the molecule's properties. The potent electron-withdrawing nature of the trifluoromethyl group significantly lowers the pKa of the pyridine nitrogen, which can influence its interaction with biological targets.[3] Concurrently, the fluorine atom can modulate the electronic distribution and lipophilicity, further impacting the compound's pharmacokinetic and pharmacodynamic profile.[5] This dual functionalization creates a unique chemical space for the development of selective and potent inhibitors of various biological targets.

Anticancer Activity: A Primary Focus of Investigation

A significant body of research has focused on the anticancer potential of substituted 2-aminopyridine derivatives.[1][6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Kinase Inhibition: A Prevalent Mechanism of Action

Many biologically active 2-aminopyridine analogs have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently deregulated in cancer.[7] For instance, derivatives of the closely related 4-(trifluoromethyl)pyridin-2-amine have been investigated as potent inhibitors of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway crucial for cell growth, proliferation, and survival.[4]

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The 2-amino group of the pyridine ring often plays a crucial role in forming key hydrogen bond interactions with the hinge region of the kinase domain.

Below is a generalized representation of a kinase signaling pathway that can be targeted by this compound analogs.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt/PKB PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Inhibitor 3-Fluoro-4-(trifluoromethyl) pyridin-2-amine Analog Inhibitor->PI3K Inhibits

References

Efficacy of Kinase Inhibitors Derived from 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the relentless pursuit of potent and selective agents has led to the exploration of a multitude of heterocyclic scaffolds. Among these, the 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine moiety has emerged as a promising pharmacophore, integral to the design of inhibitors targeting critical cellular signaling pathways. This guide provides an in-depth, objective comparison of the efficacy of kinase inhibitors derived from this scaffold, with a primary focus on the well-characterized dual PI3K/mTOR inhibitor, bimiralisib (PQR309). We will dissect its performance against other notable PI3K/mTOR inhibitors, supported by a wealth of experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for their own investigations.

The Strategic Advantage of the this compound Scaffold

The unique physicochemical properties of the this compound scaffold contribute significantly to its utility in kinase inhibitor design. The trifluoromethyl group, a potent electron-withdrawing substituent, enhances the lipophilicity of the molecule, which can improve membrane permeability and cell penetration. The fluorine atom at the 3-position can modulate the pKa of the pyridine ring and engage in specific hydrogen bonding interactions within the kinase active site, thereby influencing potency and selectivity. This strategic combination of functional groups provides a robust foundation for developing highly effective kinase inhibitors.

Bimiralisib (PQR309): A Case Study in Efficacy

Bimiralisib is a potent, orally bioavailable, and brain-penetrant pan-class I PI3K and mTOR inhibitor that showcases the potential of the this compound scaffold.[1] Its dual-targeting mechanism is a key strategic advantage, as it simultaneously blocks two critical nodes in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various cancers. This dual inhibition can lead to a more profound and durable anti-tumor response by mitigating the feedback loops that can arise when targeting a single kinase in the pathway.

Comparative Inhibitory Activity

A crucial measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against its target kinases. The following table provides a comparative analysis of the biochemical IC50 values of bimiralisib against other prominent PI3K/mTOR inhibitors.

Kinase InhibitorScaffold TypePI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)Reference(s)
Bimiralisib (PQR309) This compound 3366145170889
Buparlisib (BKM120)Pyrimidine52166116262>1000[2]
Pictilisib (GDC-0941)Thienopyrimidine333375580[3][4]
Voxtalisib (XL765)Morpholinyl-triazine39113439157[5][6]
Idelalisib (CAL-101)Purine86004000192100>4000[7][8]

Analysis: Bimiralisib demonstrates potent inhibition of PI3Kα and mTOR, with a balanced profile across the other class I PI3K isoforms. In comparison, pictilisib shows high potency for PI3Kα and δ, while voxtalisib is particularly potent against PI3Kγ.[3][4][5][6] Idelalisib, in contrast, is highly selective for the δ isoform.[7][8] The choice of inhibitor is therefore critically dependent on the specific PI3K isoforms driving the pathology of interest. The dual PI3K/mTOR inhibitory action of bimiralisib, however, presents a compelling rationale for its use in cancers with broad activation of the pathway.

Cellular Proliferation and In Vivo Efficacy

The ultimate measure of an anti-cancer agent's efficacy lies in its ability to inhibit tumor cell growth and reduce tumor burden in vivo.

Cell LineCancer TypeBimiralisib (PQR309) IC50 (nM)Comparator IC50 (nM)Reference(s)
A2058Melanoma~130 (pAKT inhibition)-[9]
SKOV3Ovarian Cancer--
U87MGGlioblastoma7104Buparlisib: 100-700[2][10]
PC-3Prostate Cancer--
Various Lymphoma Cell LinesLymphomaMedian: 233Idelalisib: Median: 2980[11]

In Vivo Efficacy: In a rat xenograft model using PC-3 human prostate cancer cells, oral administration of bimiralisib at 10 mg/kg resulted in significant tumor growth reduction.[9] Furthermore, bimiralisib has demonstrated anti-tumor activity in preclinical models of lymphoma, both as a single agent and in combination with other therapies.[11] These findings underscore the translation of its potent biochemical and cellular activity to a therapeutic effect in a whole-animal context.

The PI3K/AKT/mTOR Signaling Pathway: The Target of Inhibition

Understanding the signaling cascade targeted by these inhibitors is fundamental to interpreting their efficacy. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[7][12]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Survival Cell Survival Bimiralisib Bimiralisib (PQR309) Bimiralisib->PI3K Bimiralisib->mTORC1 Bimiralisib->mTORC2

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by bimiralisib.

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of efficacy studies, standardized and well-documented experimental protocols are paramount. The following sections provide detailed methodologies for key assays used to characterize kinase inhibitors like bimiralisib.

Biochemical Kinase Activity Assay (Time-Resolved FRET)

This assay is a highly sensitive method for quantifying kinase activity and determining the IC50 of inhibitors in a biochemical setting.

TR_FRET_Workflow Start Start Prepare Prepare Reagents: - Kinase - Substrate (Fluorescently Labeled) - ATP - Inhibitor (Serial Dilutions) Start->Prepare Dispense Dispense Reagents into 384-well Plate Prepare->Dispense Incubate Incubate at Room Temp (e.g., 60 min) Dispense->Incubate Stop Stop Reaction & Add Detection Reagents (e.g., EDTA, Labeled Antibody) Incubate->Stop Read Read Plate on TR-FRET Reader Stop->Read Analyze Analyze Data: Calculate IC50 Read->Analyze End End Analyze->End

Caption: General workflow for a Time-Resolved FRET (TR-FRET) kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase reaction buffer. The final concentration of the kinase should be optimized to produce a robust signal.

    • Prepare a 2X substrate/2X ATP solution. The substrate is typically a fluorescently labeled peptide, and the ATP concentration is often set at or near the Km for the specific kinase.

    • Prepare serial dilutions of the test inhibitor (e.g., bimiralisib) in the reaction buffer.

  • Assay Assembly:

    • In a low-volume 384-well plate, add the inhibitor dilutions.

    • Add the 2X kinase solution to all wells.

    • Initiate the kinase reaction by adding the 2X substrate/2X ATP solution. The final reaction volume is typically 10-20 µL.

  • Incubation:

    • Cover the plate and incubate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Acquisition and Analysis:

    • Incubate the plate for the recommended time to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.

    • Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

Causality Behind Experimental Choices: The use of TR-FRET provides a homogenous (no-wash) assay format with high sensitivity and a large dynamic range, making it ideal for high-throughput screening and accurate IC50 determination. The choice of substrate and antibody is specific to the kinase being assayed to ensure target-specific measurement.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • The following day, treat the cells with serial dilutions of the kinase inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells with the compound for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.

Causality Behind Experimental Choices: The MTT assay is a widely used and cost-effective method for assessing the cytotoxic and anti-proliferative effects of compounds. The 72-hour incubation period is often chosen to allow for multiple cell doubling times, providing a robust measure of the inhibitor's effect on cell growth.

Western Blot Analysis of PI3K/mTOR Pathway Modulation

Western blotting is used to detect specific proteins in a cell lysate and is essential for confirming that a kinase inhibitor is engaging its target and modulating the downstream signaling pathway.

Step-by-Step Methodology:

  • Cell Lysis:

    • Treat cells with the kinase inhibitor for a specified time.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of key pathway proteins (e.g., p-AKT, total AKT, p-S6, total S6).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Causality Behind Experimental Choices: Western blotting provides direct evidence of target engagement and pathway inhibition. By examining the phosphorylation status of downstream effectors like AKT and S6, researchers can confirm that the inhibitor is functioning as expected within the cellular context. The use of both total and phospho-specific antibodies is crucial for normalizing the data and accurately assessing changes in phosphorylation.

Conclusion

Kinase inhibitors derived from the this compound scaffold, exemplified by bimiralisib, represent a significant advancement in the development of targeted cancer therapies. The strategic design of this scaffold imparts favorable pharmacological properties, leading to potent and efficacious compounds. Through a comprehensive and comparative analysis of experimental data, it is evident that bimiralisib's dual inhibition of the PI3K and mTOR pathways offers a robust mechanism for combating cancer cell proliferation. The detailed experimental protocols provided herein serve as a guide for researchers to rigorously evaluate and compare the efficacy of novel kinase inhibitors, ultimately contributing to the development of more effective treatments for a range of diseases.

References

A Senior Application Scientist's Guide to Aminopyridine Synthesis: Chichibabin vs. Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and agrochemical development, forming the core of numerous blockbuster drugs and vital compounds.[1] Its synthesis, therefore, is a critical consideration in any drug development pipeline. Historically, the Chichibabin reaction has been the go-to method for direct amination of the pyridine ring.[1][2] However, the last three decades have witnessed a paradigm shift with the advent of powerful transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth, objective comparison between the classical Chichibabin amination and modern catalytic strategies, primarily the Buchwald-Hartwig and Ullmann reactions. We will dissect the mechanisms, weigh the practical advantages and limitations, and provide experimental data and protocols to empower researchers to make informed decisions for their specific synthetic challenges.

Part 1: The Classic Approach - The Chichibabin Reaction

Discovered by Aleksei Chichibabin in 1914, this reaction provides a direct pathway to 2-aminopyridines by treating pyridine or its derivatives with a strong alkali metal amide, typically sodium amide (NaNH₂).[2][3] It is a formal nucleophilic substitution of a hydride ion (SNH).

Reaction Mechanism and Rationale

The accepted mechanism is an addition-elimination process. The potent nucleophilicity of the amide anion (NH₂⁻) is the driving force.

  • Coordination & Activation: The pyridine nitrogen coordinates to the sodium cation (Na⁺) of sodium amide. This coordination enhances the electrophilicity of the C2 and C6 positions of the pyridine ring.[1][4]

  • Nucleophilic Attack: The amide anion attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a negatively charged σ-adduct intermediate (often called a Meisenheimer-like complex).[2][5] This intermediate is often visibly colored, providing a simple way to monitor reaction progress.[2]

  • Hydride Elimination & Aromatization: The key, and often rate-limiting, step is the elimination of a hydride ion (H⁻) to restore the aromatic system.[2][5]

  • Irreversible Gas Formation: The expelled hydride is a very strong base and immediately deprotonates the newly formed amino group or residual ammonia, irreversibly forming hydrogen gas (H₂).[5] This evolution of gas drives the reaction to completion.

  • Aqueous Workup: A final aqueous workup protonates the resulting sodium salt to yield the neutral 2-aminopyridine.[1]

Caption: The Chichibabin reaction mechanism.

Advantages and Limitations

The primary advantage of the Chichibabin reaction is its atom economy and low cost . It directly functionalizes a C-H bond using inexpensive reagents like sodium amide. However, its limitations are significant in the context of modern drug discovery:

  • Harsh Conditions: The reaction typically requires high temperatures (100-130°C) and a dangerously pyrophoric strong base (NaNH₂), posing significant safety and handling challenges.[2][3]

  • Poor Functional Group Tolerance: It is incompatible with many common functional groups. Electron-withdrawing groups, in particular, inhibit the reaction.[2]

  • Limited Substrate Scope: While effective for simple pyridines, its utility for complex, highly substituted derivatives is severely restricted. Variants using primary alkylamines are scarce and often require modified conditions.[6][7]

  • Side Reactions: Dimerization, over-amination at both C2 and C6, and formation of the 4-amino isomer can occur, complicating purification and reducing yields.[2][3][8]

Representative Experimental Protocol: Chichibabin Reaction

Synthesis of 2-Aminopyridine:

  • Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The system is thoroughly flame-dried and cooled under a stream of dry nitrogen.

  • Reagents: Dry toluene (250 mL) and pyridine (40 g, 0.5 mol) are added to the flask.

  • Reaction: Sodium amide (24 g, 0.6 mol) is added portion-wise to the stirred solution.

  • Heating: The reaction mixture is heated to reflux (approx. 110°C) with vigorous stirring. The reaction progress can be monitored by the evolution of hydrogen gas. The reaction is typically complete after 4-6 hours.

  • Quenching: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of water (100 mL) to decompose any unreacted sodium amide.

  • Extraction & Purification: The layers are separated. The aqueous layer is extracted with toluene. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.

Part 2: Modern Catalytic Methods - Precision and Versatility

Transition-metal catalysis has revolutionized C-N bond formation, offering mild, highly selective, and broadly applicable alternatives to classical methods. These reactions typically involve the coupling of an amine with a pre-functionalized pyridine (e.g., a halopyridine or pyridyl triflate).

The Gold Standard: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming aryl C-N bonds.[9]

Catalytic Cycle and Rationale:

The reaction proceeds through a well-defined catalytic cycle involving a Pd(0)/Pd(II) couple. The choice of phosphine ligand is critical for stabilizing the palladium species and facilitating the key steps.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base (commonly a sterically hindered alkoxide like NaOtBu) then deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, and the desired aminopyridine is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[9]

Caption: The Buchwald-Hartwig catalytic cycle.

The Workhorse Alternative: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed C-N bond-forming reaction.[10] While historically requiring harsh conditions similar to the Chichibabin reaction, modern iterations using specific ligands (like diamines or amino acids) have enabled the reaction to proceed under much milder temperatures.[10][11][12]

  • Mechanism: The mechanism involves a Cu(I)/Cu(III) cycle or related pathways. The amine and aryl halide coordinate to the copper center, followed by coupling.[10]

  • Advantages: Copper is significantly cheaper and more abundant than palladium, making it attractive for large-scale industrial processes.

  • Limitations: Compared to the most advanced Buchwald-Hartwig systems, the Ullmann reaction can have a more limited substrate scope and may require higher catalyst loadings or temperatures.[10]

Representative Experimental Protocols: Catalytic Methods

Buchwald-Hartwig Amination of 2-Bromopyridine: [13][14]

  • Setup: To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Reagents: Add the 2-bromopyridine derivative (1.0 equiv) and the desired amine (1.2 equiv), followed by a dry, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction: The tube is sealed and the mixture is heated with stirring (typically 80-110°C) for 12-24 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Workup & Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by silica gel column chromatography.

Copper-Catalyzed Ullmann-type Amination of 2-Bromopyridine: [15]

  • Setup: A Schlenk tube is charged with Cu₂O (5 mol%), potassium carbonate (20 mol%), and a ligand such as N,N'-dimethylethylenediamine (DMEDA, 10 mol%) under an argon atmosphere.

  • Reagents: 2-Bromopyridine (1.0 equiv), aqueous ammonia (28% solution, 20 equiv), and ethylene glycol as the solvent are added.

  • Reaction: The tube is sealed and the mixture is stirred at a moderate temperature (e.g., 60-100°C) for 16-24 hours.

  • Workup & Purification: The cooled reaction mixture is extracted with ethyl acetate. The combined organic extracts are dried and concentrated. The residue is purified by silica gel chromatography to afford the 2-aminopyridine.

Part 3: Head-to-Head Performance Comparison

The choice between these methods is a multi-faceted decision, balancing factors from starting material availability to functional group complexity. The following table provides a direct comparison based on experimental evidence and established principles.

FeatureChichibabin ReactionBuchwald-Hartwig AminationModern Ullmann Condensation
Starting Material Pyridine (C-H bond)Halopyridine, Pyridyl TriflateHalopyridine
Key Reagents NaNH₂ or KNH₂Pd catalyst, Phosphine ligand, Base (NaOtBu)Cu catalyst, Ligand, Base (K₂CO₃, Cs₂CO₃)
Reaction Conditions High Temp (100-130°C) or CryogenicMild to Moderate Temp (RT - 110°C)Moderate to High Temp (60-140°C)
Substrate Scope Narrow; best for simple pyridinesExtremely Broad; primary & secondary aminesBroad; good for N-H azoles and amines
Functional Group Tolerance Very PoorExcellentGood to Excellent
Typical Yields Moderate to Good (50-80%)[16]Very Good to Excellent (70-98%)[14]Good to Excellent (70-95%)[15]
Regioselectivity Prefers C2/C6; mixtures possibleDefined by leaving group positionDefined by leaving group position
Safety & Handling High (Pyrophoric NaNH₂, H₂ gas)Moderate (Air-sensitive catalysts/ligands)Low to Moderate
Cost & Scalability Low reagent cost; scalable for simple casesHigh catalyst/ligand cost; metal removal neededLow catalyst cost; highly scalable

Part 4: Expert Analysis for Strategic Synthesis

As a senior application scientist, my guidance for drug development professionals is rooted in balancing efficiency, cost, and the strategic goals of a project.

When to Choose the Chichibabin Reaction:

The Chichibabin reaction remains relevant for the large-scale, cost-sensitive synthesis of simple, unfunctionalized aminopyridines . If your target is a basic building block like 2-aminopyridine or a simple alkyl-substituted derivative, and the process has been optimized for safety, this method's low reagent cost is a major advantage. It avoids the need for a separate halogenation step, improving the overall atom economy from the parent heterocycle.

When to Choose Modern Catalytic Methods:

For virtually all applications in discovery chemistry and complex target synthesis , modern catalytic methods are the superior choice.

  • Buchwald-Hartwig is the premier tool for versatility. Its unparalleled functional group tolerance means it can be deployed late-stage in a synthetic sequence without needing to protect sensitive groups. When exploring structure-activity relationships (SAR), the ability to rapidly couple a diverse library of amines to a common halopyridine core is invaluable.[9] The higher cost is easily justified by the speed of discovery and the higher probability of success.

  • The Ullmann condensation is an excellent choice for process development and scale-up , especially when cost pressures mount. Once a lead candidate is identified, switching from a palladium to a copper-based process can drastically reduce costs without a significant drop-off in performance, provided the reaction is well-optimized.[17] The lower toxicity and easier removal of copper residues compared to palladium is another significant advantage in pharmaceutical manufacturing.

The Strategic Verdict:

The evolution from the Chichibabin reaction to modern catalytic aminations represents a shift from "brute force" to "finesse." While the Chichibabin reaction carved the initial path, the precision, reliability, and vast scope of methods like the Buchwald-Hartwig amination have made them the enabling technologies of modern medicinal chemistry. The choice is no longer just about making a bond; it's about making the right bond, in the presence of everything else, efficiently and reliably.

References

A Senior Application Scientist's Guide to the Trifluoromethyl Group in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic modification of a lead compound is paramount to achieving a desirable therapeutic profile. Among the vast toolkit available to the drug designer, the incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, has emerged as a powerhouse strategy.[1][2][3] Its introduction can profoundly alter a molecule's physicochemical and biological properties, often transforming a promising but flawed candidate into a successful drug.[4][5][6]

This guide provides an in-depth analysis of the multifaceted benefits of the trifluoromethyl group, comparing its performance with common alternatives like the methyl (CH₃) group. We will delve into the mechanistic underpinnings of its effects, provide actionable experimental protocols for evaluation, and present comparative data to ground these concepts in practice.

Enhancing Metabolic Stability: The Metabolic Shield

A primary hurdle in drug development is rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes in the liver.[7][8] This leads to a short half-life and poor bioavailability. The CF₃ group serves as a robust metabolic shield.

Causality: The exceptional strength of the carbon-fluorine (C-F) bond (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol) is the cornerstone of this effect.[4][9] This high bond energy makes the CF₃ group highly resistant to oxidative metabolism, the primary route of degradation for many drugs.[8][10] By strategically replacing a metabolically vulnerable group, such as a methyl or methoxy group, with a CF₃ group, chemists can effectively block a key site of enzymatic attack.[7][8] This forces metabolism to occur at less favorable positions or reduces the overall rate of clearance, thereby increasing the drug's half-life and systemic exposure.[8]

cluster_0 Metabolic Pathway of Methyl Group cluster_1 Metabolic Blocking by Trifluoromethyl Group Parent_CH3 Drug-CH₃ Metabolite Drug-CH₂OH (Hydroxylated Metabolite) Parent_CH3->Metabolite CYP450 Oxidation Parent_CF3 Drug-CF₃ Blocked Metabolism Blocked Parent_CF3->Blocked Resistant to Oxidation

Diagram 1: Metabolic blocking effect of the trifluoromethyl group.
Comparative Data: Metabolic Half-Life

The introduction of a CF₃ group can dramatically improve metabolic stability. The following table illustrates this effect by comparing the in vitro half-life of hypothetical parent compounds with their trifluoromethylated analogs.

Compound PairModificationIn Vitro Half-Life (t½, min) in Human Liver MicrosomesFold Increase
Compound A R = -CH₃15\multirow{2}{}{12x }
Compound A-CF₃ R = -CF₃180
Compound B R = -H22\multirow{2}{}{8.6x }
Compound B-CF₃ R = -CF₃190
Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone of early drug discovery for predicting in vivo metabolic clearance. Its self-validating nature comes from including positive controls (compounds with known high and low clearance) to ensure the enzymatic system is active and behaving as expected.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound.

Methodology:

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH regenerating solution (cofactor for CYP enzymes).

    • Prepare stock solutions of the test compound and positive/negative controls (e.g., Verapamil/high clearance, Propranolol/intermediate clearance) in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time Points & Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution," typically ice-cold acetonitrile containing an internal standard for analytical quantification.

  • Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein)

A significantly longer half-life and lower intrinsic clearance for a CF₃-containing analog compared to its non-fluorinated counterpart provides strong evidence of enhanced metabolic stability.[7]

Modulating Lipophilicity and Permeability

A drug's ability to cross cell membranes to reach its target is fundamentally linked to its lipophilicity.[10] The trifluoromethyl group is a powerful tool for fine-tuning this critical property.

Causality: The CF₃ group is significantly more lipophilic than a hydrogen atom or even a methyl group.[9] The Hansch lipophilicity parameter (π), which measures a substituent's contribution to the overall lipophilicity (logP), is approximately +0.88 for CF₃, compared to +0.56 for CH₃.[4] This increased lipophilicity can enhance a compound's ability to partition into and diffuse across the lipid bilayers of cell membranes, including the blood-brain barrier.[1][9] This is a key reason for the prevalence of CF₃ groups in central nervous system (CNS) drugs like Fluoxetine (Prozac).[9]

Drug_LowLipo Drug-CH₃ (Lower Lipophilicity) Membrane Membrane Drug_LowLipo->Membrane Limited Permeation Drug_HighLipo Drug-CF₃ (Higher Lipophilicity) Drug_HighLipo->Membrane Enhanced Permeation Extracellular Extracellular Space Intracellular Intracellular Target

Diagram 2: Enhanced membrane permeability due to increased lipophilicity.
Comparative Data: Lipophilicity (logP)

The partition coefficient (logP) is the standard measure of lipophilicity. A higher logP value indicates greater lipophilicity.

CompoundlogP Value
Toluene2.73
Trifluoro toluene3.16
Aniline0.90
3-(Trifluoromethyl )aniline2.50

Enhancing Binding Affinity and Potency

The ultimate goal of a drug is to bind to its biological target with high affinity and selectivity. The unique electronic and steric properties of the CF₃ group can be leveraged to achieve this.

Causality:

  • Strong Electron-Withdrawing Nature: The high electronegativity of the three fluorine atoms makes the CF₃ group a potent electron-withdrawing substituent.[4][9] This can alter the electron density of an aromatic ring or modulate the pKa of nearby functional groups, influencing their ability to act as hydrogen bond donors or acceptors.[11] These modified electrostatic interactions can lead to a more favorable and stronger binding event with the target protein.[10][11]

  • Hydrophobic Interactions: As a lipophilic group, the CF₃ moiety can participate in favorable hydrophobic interactions within the binding pocket of a receptor, displacing water molecules and increasing binding affinity.[11]

  • Conformational Control: The steric bulk of the CF₃ group, which is larger than a methyl group, can help lock the drug molecule into a specific, bioactive conformation that is optimal for receptor binding.[6][12]

A classic example is Fluoxetine, where the para-CF₃ group on the phenoxy ring was found to increase its potency for inhibiting serotonin reuptake by six-fold compared to the non-fluorinated analog.[13]

Successful Drug Candidates Featuring the Trifluoromethyl Group

The theoretical benefits of the trifluoromethyl group are validated by its presence in numerous blockbuster drugs across various therapeutic areas.

Drug Name (Brand)Therapeutic ClassRole of the Trifluoromethyl Group
Celecoxib (Celebrex)NSAID (COX-2 Inhibitor)The CF₃ group on the pyrazole ring is crucial for selective binding to the COX-2 enzyme.
Fluoxetine (Prozac)Antidepressant (SSRI)Enhances lipophilicity for blood-brain barrier penetration and contributes to binding affinity.[9][13]
Aprepitant (Emend)Antiemetic (NK-1 Antagonist)The two CF₃ groups enhance metabolic stability and contribute to high receptor affinity.[1]
Selinexor (Xpovio)Anticancer AgentThe two CF₃ groups are key pharmacophoric elements for its mechanism of action.[14]

Conclusion

The trifluoromethyl group is far more than a simple bioisostere for a methyl group; it is a strategic tool that offers a unique combination of properties to overcome common challenges in drug development.[12][15] Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity makes it an indispensable component in the medicinal chemist's arsenal.[1][10][16] The strategic incorporation of CF₃ groups has been repeatedly shown to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates, contributing to the development of safer and more effective medicines.[9][17] By understanding the fundamental principles behind its effects and employing robust experimental validation, researchers can effectively harness the power of the trifluoromethyl group to accelerate their drug discovery programs.

References

Safety Operating Guide

A Guide to the Safe Disposal of 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to provide you with not just a product, but the comprehensive knowledge required for its safe handling from acquisition to disposal. The compound 3-Fluoro-4-(trifluoromethyl)pyridin-2-amine is a highly functionalized heterocyclic molecule, valuable in modern drug discovery and materials science. However, its structure—a halogenated aminopyridine—necessitates a rigorous and informed approach to waste management. This guide provides the essential procedural steps and the scientific rationale behind them to ensure the safety of your personnel and the protection of our environment.

Hazard Identification and Chemical Profile

Understanding the inherent chemical properties and associated hazards of a substance is the foundation of any safety protocol. The dual halogenation (both a fluoro- and a trifluoromethyl group) on the pyridine ring dictates its chemical behavior, reactivity, and, most importantly, its persistence.

Chemical and Physical Properties

A summary of the key identifiers and properties for this compound is provided below.

PropertyValueSource
CAS Number 1227514-27-3[1]
Molecular Formula C₆H₄F₄N₂
Molecular Weight 180.11 g/mol
Appearance Solid (Crystalline)[2]
Boiling Point Not readily available; likely high
Solubility Poorly soluble in water[2]
GHS Hazard Classification

While a specific, universally adopted Safety Data Sheet (SDS) for this exact compound is not available in the search results, we can infer its likely hazard profile from closely related analogs like 4-Amino-2-(trifluoromethyl)pyridine and 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine.[2][3] The expected GHS classification underscores the need for caution.

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral3 or 4H301/H302: Toxic or Harmful if swallowedGHS06/GHS07
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationGHS07
Specific Target Organ Toxicity (Single)3H335: May cause respiratory irritationGHS07

The trifluoromethyl (CF₃) group imparts significant chemical stability, making the compound persistent. The pyridine core and amine functional group are common pharmacophores and can exhibit biological activity.[4][5][6][7] Therefore, all waste containing this compound must be treated as hazardous.

Personal Protective Equipment (PPE) and Handling

Given the compound's hazard profile, stringent adherence to PPE protocols is mandatory.

  • Hand Protection : Use gloves made of nitrile or neoprene.[8] Standard latex gloves are not recommended for handling pyridine-based compounds.[8] Glove material should be chosen based on chemical resistance charts and institutional policies.[9][10][11] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[12]

  • Eye Protection : Wear chemical splash goggles or a face shield conforming to EN166 or NIOSH standards.[8][12]

  • Skin and Body Protection : A lab coat is required. For tasks with a higher risk of spillage, consider an impervious apron.[12]

  • Respiratory Protection : All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][13]

In-Lab Waste Management: Segregation and Containment

Proper disposal begins at the point of generation. The cardinal rule is to never mix hazardous waste with non-hazardous waste, as this only increases the volume of hazardous material.[14]

Waste Segregation

This compound falls squarely into the Halogenated Organic Waste stream.[14][15]

  • Why Segregate? Halogenated waste requires specific, high-energy disposal methods (i.e., high-temperature incineration) and is significantly more expensive to dispose of than non-halogenated waste.[15] Mixing them increases costs and complicates the disposal process.

  • Procedure :

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

    • Collect all materials contaminated with this compound in this container. This includes:

      • Unused or excess quantities of the solid compound.

      • Solutions containing the compound.

      • Contaminated consumables (e.g., weighing paper, pipette tips, gloves, bench paper).[13]

    • DO NOT mix this waste with non-halogenated solvents (like acetone, ethanol, hexanes) or aqueous waste.[14]

Container and Labeling Protocol
  • Container Selection : Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap. The container must be in good condition and free of external contamination.[14]

  • Labeling : The container must be labeled with a "Hazardous Waste" tag at the moment the first drop of waste is added. The label must include:

    • The full chemical name: "this compound".

    • An accurate estimation of the concentration and volume.

    • The appropriate hazard pictograms (Toxic, Irritant).

    • The date of accumulation.

  • Storage : Keep the waste container closed at all times, except when adding waste. Store it in a designated Satellite Accumulation Area within the laboratory, away from ignition sources and incompatible materials.[2][16]

Workflow for In-Lab Waste Management

G start Waste Generation (e.g., residual solid, contaminated gloves) segregate Segregate as Halogenated Organic Waste start->segregate container Select Approved Container (HDPE or Glass) segregate->container label Affix Hazardous Waste Label (List full chemical name) container->label store Store in Satellite Accumulation Area (Keep container closed) label->store end Arrange Pickup by EHS for Final Disposal store->end

Caption: In-lab waste handling workflow.

Approved Disposal Methodologies

Due to the high stability of the carbon-fluorine bond, particularly in the trifluoromethyl group, this compound requires a robust destruction method.[17] Simply neutralizing or landfilling this waste is not environmentally responsible or, in many jurisdictions, legally compliant.

Primary Method: High-Temperature Incineration

The industry-standard and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration.[18][19]

  • Mechanism and Rationale : The extreme stability of C-F bonds requires significant energy input to achieve cleavage.[17] Incineration at temperatures typically exceeding 1,000°C with a residence time of over 2 seconds ensures the complete destruction of the organic molecule.[17]

  • Operational Requirements : Facilities that incinerate fluorinated compounds must be equipped with specialized flue gas treatment systems. During combustion, the fluorine and any other halogens are converted into acidic gases, primarily Hydrogen Fluoride (HF). These gases are highly corrosive and toxic and must be neutralized and removed by alkaline scrubbers before release into the atmosphere.

  • Products of Incomplete Combustion (PICs) : Improper incineration (i.e., at temperatures that are too low) can lead to the formation of smaller, potentially hazardous fluorinated byproducts.[17][20] This is why disposal must be handled by a licensed and certified hazardous waste management facility with demonstrated experience in destroying fluorinated organic materials.

Alternative Methods (Not Recommended)
  • Hazardous Waste Landfill : While some regulations may permit this, it is not a destruction technology.[21] Given the persistence of fluorinated compounds, landfilling poses a long-term risk of environmental contamination through leaching. Many chemicals with similar stability are now considered "forever chemicals."[21]

  • Chemical Neutralization : Attempting to neutralize bulk quantities of this waste in the lab is not advisable. While the amine group could be neutralized with acid, this does not address the hazardous, persistent fluorinated pyridine core. Such procedures can be hazardous and are not a substitute for proper disposal.[13]

Disposal Decision Pathway

G cluster_0 Disposal Assessment cluster_1 Recommended Action waste Waste containing This compound classify Classify as Halogenated Organic Hazardous Waste waste->classify incinerate High-Temperature Incineration (>1000°C) with Acid Gas Scrubbing classify->incinerate Primary Route landfill Hazardous Waste Landfill (Not Recommended: Risk of Leaching) classify->landfill Avoid contractor Transfer to a Licensed Hazardous Waste Contractor incinerate->contractor

Caption: Decision pathway for final disposal.

Regulatory Framework

In the United States, the disposal of this chemical is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Waste containing this compound would be classified as hazardous due to its chemical properties. It should be managed as a halogenated organic compound, which falls under specific waste codes and land disposal restrictions.[22][23][24][25] Always consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance with all local, state, and federal regulations.

By adhering to this guide, you ensure that the lifecycle of this valuable research chemical is managed safely, responsibly, and in full regulatory compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(trifluoromethyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.